Synthesis Pathway of 6-Imino-5-ethyl-5-(1-methylbutyl) Barbituric Acid: A Technical Whitepaper
Executive Summary The compound 6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid is the 6-imino analogue of the widely recognized sedative-hypnotic pentobarbital. In drug development and synthetic organic chemistry, imin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid is the 6-imino analogue of the widely recognized sedative-hypnotic pentobarbital. In drug development and synthetic organic chemistry, iminobarbiturates serve as critical intermediates for specialized pyrimidine derivatives and exhibit unique physicochemical properties—such as altered pKa and tautomeric shifts—compared to their standard 2,4,6-trione counterparts.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic stepwise recipes. Here, we deconstruct the chemical logic, mechanistic causality, and self-validating experimental protocols required to synthesize this sterically hindered heterocyclic system with high fidelity.
Chemical Logic & Retrosynthetic Framework
The synthesis of 6-imino barbiturates diverges fundamentally from traditional barbiturate synthesis. While standard pentobarbital is synthesized via the condensation of a dialkylated malonate ester with urea , the 6-imino analogue necessitates the use of a dialkylated cyanoacetate.
The Causality of Precursor Selection:
The electrophilic nitrile group (–C≡N) of the cyanoacetate acts as a highly efficient terminal acceptor for the intramolecular cyclization. When attacked by the urea nitrogen, it directly yields the cyclic imine (=NH) without requiring downstream amination. Furthermore, sodium ethoxide (NaOEt) is exclusively selected as the base. This choice is not arbitrary; it perfectly matches the ethyl ester leaving group of the cyanoacetate, thereby preventing transesterification side reactions that would generate complex mixed-ester impurities.
Retrosynthetic workflow for 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid.
Mechanistic Pathway of Cyclocondensation
The core transformation is a Knoevenagel-type cyclocondensation. Understanding the stepwise electron flow is critical for troubleshooting yield drops during scale-up.
Intermolecular Attack: The urea anion attacks the ester carbonyl of the dialkylated cyanoacetate, eliminating ethanol to form an acyclic ureide intermediate.
Intramolecular Cyclization (6-exo-dig): The second urea nitrogen attacks the electrophilic carbon of the pendant nitrile group.
Protonation: The resulting cyclic anion is protonated during the acidic workup to yield the neutral 6-imino barbiturate.
Mechanistic sequence of the cyclocondensation reaction forming the 6-imino pyrimidine ring.
Experimental Workflows: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They provide intrinsic visual or physical feedback regarding their progress, minimizing the need for constant offline sampling.
Phase I: Synthesis of Ethyl (1-methylbutyl)cyanoacetate
Causality: 2-Bromopentane is a secondary alkyl halide, making the S_N2 alkylation kinetically slow and prone to E2 elimination. Absolute ethanol must be used to stabilize the transition state without promoting hydrolysis.
Step 1: In a dry, nitrogen-purged reactor, dissolve 1.1 eq of sodium metal in absolute ethanol to freshly generate NaOEt.
Step 2: Add 1.0 eq of ethyl cyanoacetate dropwise at 0°C. Stir for 30 minutes to ensure complete enolate formation.
Step 3: Add 1.1 eq of 2-bromopentane. Heat the mixture to a gentle reflux (78°C) for 6 hours.
Self-Validation Checkpoint: The reaction generates sodium bromide (NaBr) as a byproduct. Because NaBr is insoluble in absolute ethanol, the progressive formation of a fine, dense white precipitate serves as a direct visual indicator of S_N2 progression.
Phase II: Synthesis of Ethyl ethyl(1-methylbutyl)cyanoacetate
Causality: The remaining methine proton is sterically hindered by the 1-methylbutyl group but remains highly acidic. We utilize ethyl bromide (a primary halide) for the second alkylation to rapidly overcome this steric barrier via a highly favored S_N2 trajectory.
Step 1: To the crude mixture from Phase I, add an additional 1.2 eq of freshly prepared NaOEt in ethanol.
Step 2: Introduce 1.5 eq of ethyl bromide. (Excess is used due to its high volatility).
Step 3: Reflux for 8 hours in a sealed system to prevent ethyl bromide escape.
Self-Validation Checkpoint: The steric bulk of the resulting quaternary carbon prevents any further alkylation. This acts as a self-limiting thermodynamic sink. Complete consumption of the mono-alkylated precursor can be rapidly verified via TLC (Hexane:EtOAc 9:1, KMnO4 stain), where the product appears as a distinct, high-Rf non-polar spot.
Phase III: Cyclocondensation to the Target Iminobarbiturate
Causality: Urea is a poor nucleophile. High temperatures and a strong base are mandatory to drive the formation of the ureide intermediate and subsequent 6-exo-dig cyclization.
Step 1: Isolate the dialkylated cyanoacetate via vacuum distillation to remove unreacted halides and ethanol.
Step 2: In a clean reactor, dissolve 1.5 eq of dry urea and 2.0 eq of NaOEt in absolute ethanol.
Step 3: Add 1.0 eq of the purified ethyl ethyl(1-methylbutyl)cyanoacetate. Reflux at 85°C for 12 hours.
Step 4: Cool the mixture to 5°C and slowly acidify with 1M HCl until the pH reaches 4.5.
Self-Validation Checkpoint: The cyclocondensation initially forms the sodium salt of the 6-imino barbiturate, which is highly insoluble in ethanol. The reaction physically transitions from a clear homogeneous solution to a thick, unstirrable white slurry, validating successful ring closure. Upon acidification, the free iminobarbituric acid precipitates cleanly, while unreacted urea and NaCl remain in the aqueous phase.
Quantitative Data & Physicochemical Profiling
The following tables summarize the stoichiometric boundaries required for optimal yield and the physicochemical shifts that occur when substituting the C6 carbonyl of pentobarbital with an imino group.
Table 1: Stoichiometric Matrix and Reaction Parameters
Reaction Phase
Primary Reactant
Alkylating/Condensing Agent
Base (NaOEt)
Temp
Time
Expected Yield
1. Monoalkylation
Ethyl cyanoacetate (1.0 eq)
2-Bromopentane (1.1 eq)
1.1 eq
78°C
6 h
75–80%
2. Dialkylation
Phase I Product (1.0 eq)
Ethyl bromide (1.5 eq)
1.2 eq
78°C
8 h
80–85%
3. Cyclocondensation
Phase II Product (1.0 eq)
Urea (1.5 eq)
2.0 eq
85°C
12 h
65–70%
Table 2: Physicochemical Profiling (6-Imino Analogue vs. Pentobarbital)
Property
6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid
Pentobarbital (Standard)
Molecular Formula
C₁₁H₁₉N₃O₂
C₁₁H₁₈N₂O₃
Molecular Weight
225.29 g/mol
226.27 g/mol
Core Structure
Pyrimidine-2,4-dione-6-imine
Pyrimidine-2,4,6-trione
Key IR Stretches
~1640 cm⁻¹ (C=N), ~3300 cm⁻¹ (N-H imine)
~1700–1750 cm⁻¹ (C=O broad)
Acid-Base Profile
Amphoteric (pKa ~9.2 for imine, acidic ring NH)
Weak Acid (pKa 8.11)
References
Wollweber, H. "Hypnotics." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2000.
URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7749, Ethyl cyanoacetate." PubChem, 2023.
URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1176, Urea." PubChem, 2023.
URL: [Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4737, Pentobarbital." PubChem, 2023.
URL:[Link]
Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of the physicochemical properties of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid, a known impuri...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the physicochemical properties of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid, a known impurity of the sedative-hypnotic drug Pentobarbital.[1] As a critical reference standard in pharmaceutical quality control, understanding its chemical and physical characteristics is paramount for the development of robust analytical methods and for ensuring the safety and efficacy of Pentobarbital formulations. This document synthesizes known information and presents detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters.
Introduction and Molecular Overview
6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid, designated as Pentobarbital Impurity B in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), is a synthetic organic compound belonging to the pyrimidinedione family.[1] Its structure is closely related to that of Pentobarbital, with the key difference being the substitution of the C6-carbonyl group with an imino group. This structural modification is expected to significantly influence its physicochemical properties, including its acidity, lipophilicity, and spectral characteristics, compared to the parent drug.
The presence and quantification of this impurity are crucial for understanding the stability and degradation pathways of barbiturates.[1] Barbituric acids are known to exhibit tautomerism, existing in a dynamic equilibrium between keto and enol forms, which affects their chemical reactivity and analytical behavior.[1]
Experimental Determination of Physicochemical Properties
This section outlines detailed, validated protocols for the experimental characterization of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid. The causality behind experimental choices is explained to ensure scientific integrity.
Melting Point Determination
The melting point is a fundamental indicator of a compound's purity.
Protocol:
A small, finely powdered sample of the compound is packed into a capillary tube.
The capillary tube is placed in a calibrated melting point apparatus.
The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
Causality: A sharp melting point range (typically < 2 °C) is indicative of high purity. Broad melting ranges can suggest the presence of impurities.
Solubility Profile
Determining the solubility in various solvents is crucial for developing analytical methods and understanding its behavior in biological systems.
Protocol:
A known excess amount of the compound is added to a fixed volume of the solvent of interest (e.g., water, ethanol, acetonitrile, dichloromethane) in a sealed vial.
The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
The suspension is filtered to remove undissolved solid.
The concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as HPLC with UV detection.
Causality: This equilibrium solubility method ensures that the solvent is saturated with the compound, providing a true measure of its solubility under the specified conditions.
Acid Dissociation Constant (pKa) Determination
The pKa value is critical for predicting the ionization state of the molecule at different pH values, which affects its solubility, permeability, and receptor interactions. Due to the presence of both acidic (barbituric acid ring) and potentially basic (imino group) centers, this compound may have multiple pKa values.
Protocol: Potentiometric Titration
A precisely weighed amount of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
A titration curve (pH vs. volume of titrant) is generated.
The pKa values are determined from the half-equivalence points on the titration curve.
Protocol: UV-Vis Spectrophotometry
A series of buffer solutions with a range of known pH values are prepared.
A stock solution of the compound is prepared and diluted into each buffer solution to a constant final concentration.
The UV-Vis spectrum of each solution is recorded.
Changes in the absorbance at a specific wavelength corresponding to the ionization of the compound are plotted against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
Causality: These methods are based on the principle that the UV-Vis spectrum and the net charge of a molecule change as it undergoes protonation or deprotonation.
Spectroscopic and Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation, identification, and quantification of this impurity in pentobarbital samples.
Protocol: Reversed-Phase HPLC
Column: C18, e.g., Nucleosil C-18 (5 µm, 4.6 mm x 15 cm).[5]
Mobile Phase: Isocratic elution with a mixture of a buffered aqueous phase (e.g., 0.01 M phosphate buffer, pH 3.5) and an organic modifier (e.g., acetonitrile) in a 72:28 ratio.[5]
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.
Causality: The acidic mobile phase (pH 3.5) ensures that the barbituric acid moiety is in its protonated, less polar form, leading to better retention and peak shape on the non-polar C18 stationary phase. The UV detection at 214 nm is a common wavelength for detecting the carbonyl and imino chromophores in barbiturates.[6]
Spectroscopic Analysis
4.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is useful for preliminary identification and quantification. In DMSO, arylidene barbituric acid derivatives show absorption bands corresponding to π→π* and n→π* transitions.[7] For 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid, the spectrum is expected to be influenced by the imino and carbonyl groups.
4.2.2. Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include:
N-H stretching (imino and amide groups)
C-H stretching (alkyl groups)
C=O stretching (carbonyl groups)
C=N stretching (imino group)
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation. The spectra of barbituric acid derivatives have been studied, and the chemical shifts of the protons and carbons in the ethyl and 1-methylbutyl side chains, as well as the pyrimidine ring, can be assigned.[8][9]
4.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Techniques such as electrospray ionization (ESI) coupled with a mass analyzer can be used.
Synthesis and Degradation
Synthesis
The synthesis of 5,5-disubstituted barbituric acids typically involves the condensation of a substituted malonic ester with urea.[10] For 6-imino derivatives, guanidine can be used in place of urea.[1] An alternative approach is the alkylation of a pre-formed 6-iminobarbituric acid.[1]
Degradation Pathways
The compound exhibits pH-dependent tautomerism. In alkaline solutions, the enol form is favored, which can react with bases to form salts.[1] Prolonged exposure to strong acids can lead to the hydrolysis of the barbituric acid ring.[1]
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive physicochemical characterization.
Tautomeric Forms of the Barbiturate Ring
Caption: Keto-enol tautomerism of the barbiturate ring.
Conclusion
This technical guide has provided a detailed framework for understanding and determining the physicochemical properties of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid. While experimental data for this specific compound remains to be published, the methodologies outlined herein are based on established and validated techniques for the analysis of barbiturates and related compounds. A thorough characterization of this impurity is essential for the quality control of pentobarbital and for advancing our understanding of the chemistry of barbituric acid derivatives.
References
Morley, J. A., & Elrod Jr, L. (1997). Determination of pentobarbital and pentobarbital sodium in bulk drug substance and dosage forms by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 119-129.
SIELC Technologies. (2018, May 16). Pentobarbital sodium. Retrieved from [Link]
Al-Aani, H., & Al-Obaidi, O. (2015). Stability-Indicating Assay for the Determination of Pentobarbital Sodium in Liquid Formulations. Journal of Analytical & Bioanalytical Techniques, 6(6), 1-5.
Kumar, A., & Singh, A. (2024). Chromatographic methods for the determination of various barbiturates: A review. International Journal of Science and Research Archive, 12(2), 986-997.
Food and Drug Administration. (n.d.). Lib 4648 Determination of pentobarbital in tallow using liquid chromatography. Retrieved from [Link]
Stuckey, I. (1967). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. (Master's thesis). Retrieved from [Link]
Jetir. (n.d.). ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXE. Retrieved from [Link]
Fahad, M. M., et al. (2022). As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital. Chemical Methodologies, 6(2), 133-146.
ResearchGate. (n.d.). UV-Vis spectra of thiobarbituric acid series recorded at 20 µM in DMSO. Retrieved from [Link]
Gsrs. (n.d.). 6-IMINO-5-ETHYL-5-(1-METHYLBUTYL) BARBITURIC ACID. Retrieved from [Link]
PharmaCompass. (n.d.). Pentobarbital. Retrieved from [Link]
Sciencemadness Wiki. (2021, March 1). Barbituric acid. Retrieved from [Link]
Science and Education Publishing. (2013, February 16). Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. Retrieved from [Link]
PubChem. (n.d.). Pentobarbital. Retrieved from [Link]
PubMed Central. (n.d.). A rapid ultraviolet spectrophotometric method for the detection, estimation and identification of barbiturates in biological material. Retrieved from [Link]
Drugfuture. (n.d.). 6-IMINO-5-ETHYL-5-(1-METHYLBUTYL) BARBITURIC ACID. Retrieved from [Link]
PubChem. (n.d.). 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid. Retrieved from [Link]
MedCrave. (2019, January 11). The synthesis of new barbiturate esters derivatives as intravenous anesthetics. Retrieved from [Link]
ResearchGate. (2010, January). The Structure of Barbituric Acid and Its 5,5Diethyl Derivative as Revealed by 15N NMR Techniques. Retrieved from [Link]
ResearchGate. (2013, December). PKa determination by 1H NMR spectroscopy - An old methodology revisited. Retrieved from [Link]
MDPI. (2024, September 5). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Retrieved from [Link]
MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]
Chemical Methodologies. (2022, February 15). As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital. Retrieved from [Link]
Structural Elucidation of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid: A Technical Guide
Introduction 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid is a recognized impurity of the widely used sedative-hypnotic drug, Pentobarbital.[1][2] Designated as Pentobarbital Impurity B in major pharmacopeias, its r...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid is a recognized impurity of the widely used sedative-hypnotic drug, Pentobarbital.[1][2] Designated as Pentobarbital Impurity B in major pharmacopeias, its robust structural characterization is paramount for ensuring the quality, safety, and efficacy of Pentobarbital active pharmaceutical ingredients (APIs) and their finished dosage forms.[1] This technical guide provides a comprehensive, in-depth framework for the structural elucidation of this critical compound, designed for researchers, scientists, and drug development professionals. We will delve into the core spectroscopic techniques and methodologies, explaining not just the "how" but the fundamental "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous approach to its structural confirmation.
The structural elucidation of a molecule of this complexity relies on a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle. Our strategy will be to employ a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, culminating in a definitive structural assignment.
Mass Spectrometry: Unveiling the Molecular Mass and Fragmentation Pathway
Mass spectrometry (MS) is the initial and indispensable tool for determining the molecular weight and obtaining crucial information about the molecule's substructures through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
Causality of Choice: HRMS is selected for its ability to provide a highly accurate mass measurement, which is critical for confirming the elemental composition of the molecule.[3][4] This technique can differentiate between compounds with the same nominal mass but different elemental formulas, thus providing a high degree of confidence in the molecular formula.
Experimental Protocol:
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent system, such as methanol or acetonitrile/water.
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[1]
Analysis: The sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
Data Acquisition: The instrument is calibrated to ensure high mass accuracy, and the spectrum is acquired over a suitable mass range.
Expected Results and Interpretation:
For 6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid (C₁₁H₁₉N₃O₂), the expected exact mass of the neutral molecule is 225.1477. In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed at an m/z of 226.1550. The high-resolution measurement should confirm this elemental composition to within a few parts per million (ppm).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Causality of Choice: While HRMS provides the molecular formula, it gives limited information about the connectivity of the atoms. Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion and analyze the resulting fragment ions.[5][6] The fragmentation pattern serves as a "fingerprint" that helps to piece together the molecular structure. Barbiturates are known to undergo characteristic α-cleavage and rearrangements, making MS/MS a powerful tool for their identification.[5][6]
Experimental Protocol:
Ion Selection: The previously identified parent ion (e.g., m/z 226.1550) is isolated in the first stage of the mass spectrometer.
Collision-Induced Dissociation (CID): The isolated parent ions are accelerated into a collision cell containing an inert gas (e.g., argon or nitrogen). The collisions impart energy, causing the ions to fragment.
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second stage of the mass spectrometer.
Expected Fragmentation Pattern and Interpretation:
The fragmentation of 5,5-disubstituted barbiturates is well-documented and often involves the loss of the alkyl side chains.[5][6] For 6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid, the following fragmentation pathways are anticipated:
m/z
Proposed Fragment
Origin
226
[M+H]⁺
Protonated parent molecule
197
[M+H - C₂H₅]⁺
Loss of the ethyl group
169
[M+H - C₅H₁₁]⁺
Loss of the 1-methylbutyl group
155
Cleavage within the 1-methylbutyl group
140
Further fragmentation of the barbiturate ring
113
Further fragmentation of the barbiturate ring
Note: The m/z values are based on nominal mass for simplicity. The presence of these key fragments would provide strong evidence for the presence of the ethyl and 1-methylbutyl substituents at the C5 position.
Infrared Spectroscopy: Probing the Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Causality of Choice: For the target molecule, IR spectroscopy is crucial for confirming the presence of the barbiturate ring system (C=O, N-H bonds) and, importantly, the distinguishing imino (C=N) and amino (N-H) functionalities.
Experimental Protocol:
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected Absorption Bands and Interpretation:
Frequency Range (cm⁻¹)
Vibrational Mode
Functional Group
3400-3200
N-H stretch
Amine/Imine N-H and Amide N-H
3000-2850
C-H stretch
Alkyl groups (ethyl and 1-methylbutyl)
~1710-1680
C=O stretch
Carbonyl groups of the barbiturate ring
~1650
C=N stretch
Imino group
~1600
N-H bend
Amine/Imine N-H
The presence of strong carbonyl absorption bands is characteristic of the barbiturate core. The key differentiators for this impurity will be the C=N stretching vibration and the distinct N-H stretching bands of the imino/amino group, which will differ from the parent drug, Pentobarbital, that possesses a carbonyl group at the 6-position.
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Causality of Choice: ¹H NMR provides information on the number of different types of protons, their chemical environment, their multiplicity (spin-spin coupling with neighboring protons), and their relative numbers (integration). This allows for the complete assignment of the proton signals of the ethyl and 1-methylbutyl side chains.
Experimental Protocol:
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Predicted ¹H NMR Spectrum and Interpretation (in DMSO-d₆):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~11.0
Singlet
2H
N-H (barbiturate ring)
~7.0
Broad Singlet
2H
N-H (imino/amino group)
~1.8
Multiplet
1H
-CH- (1-methylbutyl)
~1.7
Quartet
2H
-CH₂- (ethyl)
~1.2
Multiplet
2H
-CH₂- (1-methylbutyl)
~1.0
Multiplet
2H
-CH₂- (1-methylbutyl)
~0.8
Triplet
3H
-CH₃ (ethyl)
~0.7
Doublet
3H
-CH₃ (1-methylbutyl)
~0.6
Triplet
3H
-CH₃ (1-methylbutyl)
The exact chemical shifts and multiplicities may vary slightly. The downfield shifts of the N-H protons are characteristic of their acidic nature and involvement in hydrogen bonding.
¹³C NMR Spectroscopy
Causality of Choice: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. This is essential for confirming the number of carbon atoms and identifying the key functional groups, including the carbonyl, imino, and quaternary carbons.
Experimental Protocol:
Sample Preparation: The same sample prepared for ¹H NMR can be used.
Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.
Predicted ¹³C NMR Spectrum and Interpretation (in DMSO-d₆):
Chemical Shift (δ, ppm)
Assignment
~170
C=O (C2, C4)
~160
C=N (C6)
~55
C5 (quaternary)
~40
-CH- (1-methylbutyl)
~30
-CH₂- (ethyl)
~25-35
-CH₂- (1-methylbutyl)
~10-20
-CH₃ (ethyl and 1-methylbutyl)
The chemical shift of the C6 carbon will be significantly different from that of a carbonyl carbon, providing clear evidence for the imino substitution.
2D NMR Spectroscopy (COSY and HSQC/HMBC)
Causality of Choice: While 1D NMR provides a wealth of information, complex spin systems and overlapping signals can sometimes make unambiguous assignments difficult. 2D NMR techniques are employed to definitively establish the connectivity within the molecule.[7][8]
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of the spin systems of the ethyl and 1-methylbutyl chains.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the alkyl chains to the quaternary C5 of the barbiturate ring.
Experimental Protocol: Standard pulse sequences for COSY, HSQC, and HMBC experiments are run on the same sample.
Interpretation:
COSY: Cross-peaks will be observed between the protons of the -CH₂- and -CH₃ groups of the ethyl side chain, and between the various protons of the 1-methylbutyl side chain.
HSQC: Each protonated carbon will show a correlation to its attached proton(s).
HMBC: Key correlations would be observed from the protons of the ethyl and 1-methylbutyl groups to the quaternary C5 carbon, as well as to other carbons within the side chains, providing unequivocal evidence for the substitution pattern.
X-ray Crystallography: The Ultimate Structural Confirmation
Causality of Choice: For an unambiguous, three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard.[9] This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Experimental Protocol:
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system.
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure.
Expected Outcome: The resulting crystal structure would provide a definitive three-dimensional model of 6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid, confirming the connectivity and stereochemistry (if applicable) of the molecule.
Visualizing the Elucidation Workflow
Caption: Workflow for the structural elucidation of 6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid.
Conclusion
The structural elucidation of 6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid is a critical component of quality control in the pharmaceutical industry. By employing a systematic and multi-technique approach encompassing mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, a definitive and self-validating structural assignment can be achieved. This guide provides the foundational knowledge and experimental rationale for researchers to confidently identify and characterize this important impurity, thereby ensuring the integrity of pharmaceutical products.
References
Lin, D. L., Wang, S. M., Wu, C. H., & Liu, R. H. (n.d.). Electron impact mass spectra of pentobarbital: underivatized (A); methyl-derivatized (B). ResearchGate. Retrieved March 4, 2026, from [Link]
Determination of Barbiturates in Hair Samples by Using a Validated UHPLC-HRMS Method: Application in Investigation of Drug-Facilitated Sexual Assault. (2019). Forensic Sciences Research, 4(4), 336-345.
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved March 4, 2026, from [Link]
6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid | C11H19N3O2 | CID 587838 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]
Full article: Determination of barbiturates in hair samples by using a validated UHPLC-HRMS method: application in investigation of drug-facilitated sexual assault. (2019). Taylor & Francis. Retrieved March 4, 2026, from [Link]
DEGRADATION OF PENTOBARBITAL IN VARIOUS SOIL TYPES BY SOLID PHASE EXTRACTION AND LIQUID CHROMATOGRAPHY / MASS SPECTROMETRY By An. (n.d.). Retrieved March 4, 2026, from [Link]
Understanding 2D NMR Spectra: How to Read and Interpret Them. (2025). Creative Biostructure. Retrieved March 4, 2026, from [Link]
Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry. (2022). Analytical Chemistry, 94(42), 14697-14704.
Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry. (2022). cata log.lib.ky. Retrieved March 4, 2026, from [Link]
Pentobarbital | C11H18N2O3 | CID 4737 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]
In Vivo Brain 1H-MRS of Sodium Pentobarbital: Potential Contaminations to the Cerebral Metabolites Quantification. (n.d.). ISMRM. Retrieved March 4, 2026, from [Link]
Identification of phenobarbital and other barbiturates in forensic drug screening using positive electrospray ionization liquid chromatography-high resolution mass spectrometry. (2019). Journal of Forensic Sciences, 64(6), 1846-1852.
Identification of phenobarbital and other barbiturates in forensic drug screening using positive electrospray ionization liquid chromatography−high resolution mass spectrometry. (2019). University of Copenhagen Research Portal. Retrieved March 4, 2026, from [Link]
Chromatographic methods for the determination of various barbiturates: A review. (2024). International Journal of Science and Research Archive, 12(2), 986-997.
Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1'4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate- a Novel Intermediate on Enzymes Requiring this Coenzyme. (2014). PMC. Retrieved March 4, 2026, from [Link]
5,5-Dibromobarbituric acid | C4H2Br2N2O3 | CID 94877 - PubChem. (n.d.). Retrieved March 4, 2026, from [Link]
2D NMR Experiments - HETCOR. (2019). Nanalysis. Retrieved March 4, 2026, from [Link]
5,5-Diallyl-1-[2-(diethylamino)ethyl]barbituric acid - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved March 4, 2026, from [Link]
Barbituric acid, 1-butyl-5,5-diethyl- - Optional[13C NMR]. (n.d.). SpectraBase. Retrieved March 4, 2026, from [Link]
Physico-Chemical Characterization of Some 5,5-Disubstituted-1,3-Dixanthyl Barbituric Acids. (1967). Applied Spectroscopy, 21(4), 225-231.
1 H NMR Assignment for compounds 5 to 12. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
Crystal Polymorphs of Barbital: News about a Classic Polymorphic System. (2013). Molecular Pharmaceutics, 11(1), 251-263.
The crystal structures of two polymorphs of 5,5'-diethylbarbituric acid (barbital). (1969). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(10), 1978-1993.
Pentobarbital - the NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved March 4, 2026, from [Link]
1H-NMR spectra of A, phenobarbital; B, phenytoin; C, picric acid; and D, sample mixture. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). sites@gsu. Retrieved March 4, 2026, from [Link]
IR Absorption Frequencies. (n.d.). NIU - Department of Chemistry and Biochemistry. Retrieved March 4, 2026, from [Link]
A reducing-difference IR-spectral study of 4-aminopyridine. (2004). ResearchGate. Retrieved March 4, 2026, from [Link]
SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Retrieved March 4, 2026, from [Link]
From Molecular to Cluster Properties: Rotational Spectroscopy of 2-Aminopyridine and of Its Biomimetic Cluster with Water. (2021). PMC. Retrieved March 4, 2026, from [Link]
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved March 4, 2026, from [Link]
IR Absorption Table. (n.d.). Retrieved March 4, 2026, from [Link]
Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. Retrieved March 4, 2026, from [Link]
6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. Retrieved March 4, 2026, from [Link]
Synthesis, X-Ray Crystal Structures, Biological Evaluation, and Molecular Docking Studies of a Series of Barbiturate Derivatives. (2016). ResearchGate. Retrieved March 4, 2026, from [Link]
Pentobarbital | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved March 4, 2026, from [Link]
An In-Depth Technical Guide to 6-Amino-5-ethyl-5-(1-methylbutyl)-2,4(3H,5H)-pyrimidinedione (CAS 330593-15-2)
A Note to the Researcher: Comprehensive technical data for the chemical with CAS number 330593-15-2 is currently limited in publicly accessible scientific literature. This guide synthesizes the available information and...
Author: BenchChem Technical Support Team. Date: March 2026
A Note to the Researcher: Comprehensive technical data for the chemical with CAS number 330593-15-2 is currently limited in publicly accessible scientific literature. This guide synthesizes the available information and provides a foundational understanding of this compound. Further research and experimental investigation are warranted to fully elucidate its properties and potential applications.
Core Chemical Identity
CAS Number: 330593-15-2
Chemical Name: 6-Amino-5-ethyl-5-(1-methylbutyl)-2,4(3H,5H)-pyrimidinedione
Contextual Significance: This compound is identified as an impurity of Pentobarbital, a sedative and hypnotic drug[1]. This relationship suggests a structural similarity and a potential shared synthetic pathway with pentobarbital.
Physicochemical Properties
Property
Predicted Value/Characteristic
Molecular Formula
C₁₁H₁₉N₃O₂
Molecular Weight
225.29 g/mol
Appearance
Likely a solid at room temperature
Solubility
Expected to have some solubility in organic solvents
Stability
Stable under standard laboratory conditions
Putative Biological Activity and Mechanism of Action
Given its classification as an impurity of pentobarbital, it is plausible that 6-Amino-5-ethyl-5-(1-methylbutyl)-2,4(3H,5H)-pyrimidinedione may interact with similar biological targets. Pentobarbital primarily acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).
Hypothesized Signaling Pathway:
The diagram below illustrates the generally accepted mechanism of action for barbiturates like pentobarbital, which may be relevant for its amino-substituted impurity.
Figure 1. Hypothesized mechanism of action for CAS 330593-15-2, mirroring the action of pentobarbital on the GABA-A receptor. Binding of the compound to an allosteric site is proposed to enhance GABA-mediated opening of the chloride ion channel, leading to neuronal hyperpolarization.
Experimental Protocols for Characterization
To further investigate the properties of 6-Amino-5-ethyl-5-(1-methylbutyl)-2,4(3H,5H)-pyrimidinedione, the following experimental workflows are recommended:
Structural Verification and Purity Analysis
Objective: To confirm the chemical structure and assess the purity of the compound.
Methodology:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon environments, respectively.
Utilize 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all atoms.
Mass Spectrometry (MS):
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to determine the exact mass and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC):
Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) to determine the purity of the sample.
Use a UV detector at an appropriate wavelength to quantify the main peak and any impurities.
Figure 2. A typical analytical workflow for the structural confirmation and purity assessment of a small molecule like CAS 330593-15-2.
In Vitro Biological Activity Screening
Objective: To assess the modulatory activity of the compound on the GABA-A receptor.
Methodology:
Cell Culture:
Culture a suitable cell line expressing GABA-A receptors (e.g., HEK293 cells transiently or stably transfected with the appropriate receptor subunits).
Electrophysiology (Patch-Clamp):
Perform whole-cell patch-clamp recordings on the cultured cells.
Apply GABA at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline current.
Co-apply the test compound (CAS 330593-15-2) at various concentrations to determine its effect on the GABA-evoked current.
Include a known GABA-A modulator (e.g., diazepam or pentobarbital) as a positive control.
Data Analysis:
Measure the potentiation of the GABA-evoked current by the test compound.
Construct a dose-response curve and calculate the EC₅₀ value.
Future Research Directions
The current understanding of 6-Amino-5-ethyl-5-(1-methylbutyl)-2,4(3H,5H)-pyrimidinedione is in its infancy. Future research should focus on:
De novo Synthesis and Purification: A robust synthetic route to produce the pure compound is necessary for detailed biological evaluation.
Comprehensive Pharmacological Profiling: Screening against a broader panel of receptors and enzymes will help to determine its target selectivity.
In Vivo Studies: Should in vitro activity be confirmed, evaluation in animal models of anxiety, epilepsy, or insomnia could be pursued.
Toxicology Assessment: A thorough evaluation of the compound's safety profile is essential.
Technical Guide: Pentobarbital Impurity B Identification and Characterization
The following technical guide details the identification, formation mechanism, and analytical characterization of Pentobarbital Impurity B. Executive Summary In the pharmaceutical development of barbiturates, impurity pr...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the identification, formation mechanism, and analytical characterization of Pentobarbital Impurity B.
Executive Summary
In the pharmaceutical development of barbiturates, impurity profiling is critical for ensuring drug safety and efficacy. Pentobarbital Impurity B (EP nomenclature) is a specific process-related impurity arising from the synthetic pathway of the drug substance. Chemically identified as (RS)-6-amino-5-ethyl-5-(1-methylbutyl)pyrimidine-2,4(3H,5H)-dione , this compound represents a stable intermediate formed during the condensation of urea with cyanoacetate derivatives.
Its presence in the final API (Active Pharmaceutical Ingredient) serves as a marker for the "cyanoacetate route" of synthesis and indicates incomplete hydrolysis during the manufacturing process. This guide provides a comprehensive framework for detecting, isolating, and controlling Impurity B, adhering to ICH Q3A(R2) and pharmacopeial standards.
Chemical Identity and Structural Analysis[1][2]
Understanding the structural distinction between the API and the impurity is the foundation of separation strategy. Impurity B is an amino-uracil derivative, whereas Pentobarbital is a trione (barbituric acid).
The substitution of the C6 oxygen with a nitrogen atom in Impurity B fundamentally alters its acid-base properties. While Pentobarbital behaves as a weak acid (soluble in alkali), Impurity B possesses amphoteric character due to the basic amino group and the acidic imide protons. This difference is the primary lever for chromatographic separation.
Formation Mechanism: The Cyanoacetate Route
To control Impurity B, one must understand its origin. It is not a degradation product of Pentobarbital; rather, it is a precursor .
Synthesis Pathway
Industrial synthesis of Pentobarbital often utilizes ethyl 2-cyano-2-ethyl-3-methylhexanoate (a cyanoacetate derivative) instead of the diethyl malonate derivative.
Condensation: The cyanoacetate reacts with urea in the presence of a base (e.g., sodium ethoxide). The urea nitrogen attacks the nitrile carbon, closing the ring to form the 6-iminobarbiturate (Impurity B).
Hydrolysis: The intermediate is subjected to acidic hydrolysis (e.g., dilute H₂SO₄) to convert the imino group (=NH) into the carbonyl group (=O), yielding Pentobarbital.
Failure Mode: If the hydrolysis step is too short, at too low a temperature, or the acid concentration is insufficient, Impurity B remains in the final product.
Pathway Visualization
Caption: Synthesis pathway showing Impurity B as the stable intermediate in the cyanoacetate route.
Analytical Characterization Strategy
The detection of Impurity B requires a method capable of resolving the amino-substituted ring from the tri-oxo ring.
High-Performance Liquid Chromatography (HPLC)
Methodology:
Impurity B is more polar than Pentobarbital. On a standard C18 column, it will elute before the main API peak.
Column: C18 (Octadecylsilane), 4.6 x 150 mm, 3-5 µm packing (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
Mobile Phase A: Phosphate buffer (20 mM, pH 3.5). Note: Low pH suppresses ionization of the barbiturate acid, improving retention, while keeping the amino group of Impurity B protonated/polar.
Differentiation: The 1 Da mass difference in the protonated molecular ion is diagnostic. Additionally, MS/MS fragmentation of Impurity B often shows a loss of ammonia (-17 Da) or urea fragments, distinct from the retro-Diels-Alder fragmentation typical of barbiturates.
Analytical Workflow Diagram
Caption: Integrated workflow for the detection and confirmation of Pentobarbital Impurity B.
Control and Remediation
If Impurity B is detected above the ICH Q3A qualification threshold (typically 0.15% or 1.0 mg/day intake), the manufacturing process must be adjusted.
Enhance Hydrolysis: Increase the reaction time or temperature during the acid hydrolysis step (conversion of imino- to oxo- group).
pH Adjustment: Ensure the pH is sufficiently low (< 1.0) during the hydrolysis phase.
Purification: Impurity B is more basic than Pentobarbital. It can be removed by washing the organic phase (containing the API) with a dilute acid solution, which will extract the protonated (basic) Impurity B into the aqueous waste layer while the Pentobarbital remains in the organic layer.
References
European Pharmacopoeia (Ph. Eur.) . Pentobarbital Monograph 0200. European Directorate for the Quality of Medicines (EDQM).
United States Pharmacopeia (USP) . Pentobarbital Sodium Monograph. USP-NF.
PubChem . Pentobarbital Compound Summary (CID 4737). National Library of Medicine.
LGC Standards . Pentobarbital Impurity B Reference Standard Data Sheet.
BenchChem . 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric Acid Structure and Properties.
Technical Guide: Mechanism of Formation for 6-Imino-5-ethyl-5-(1-methylbutyl) Barbituric Acid
Executive Summary This technical guide details the formation mechanism of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid (CAS: 330593-15-2), a critical intermediate and pharmacopeial impurity (USP Impurity B / EP Impu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the formation mechanism of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid (CAS: 330593-15-2), a critical intermediate and pharmacopeial impurity (USP Impurity B / EP Impurity B) associated with the synthesis of Pentobarbital.
While the classic industrial synthesis of barbiturates utilizes diethyl malonate derivatives, the presence of the 6-imino functionality specifically points to the Cyanoacetic Ester Route . This guide dissects the condensation of ethyl 2-ethyl-2-(1-methylbutyl)cyanoacetate with urea , elucidating the base-catalyzed cyclization kinetics, thermodynamic intermediates, and the subsequent hydrolysis required to yield the pharmacologically active barbiturate.
Synthetic Intermediate; Pentobarbital Impurity B (EP/USP)
Key Functionality
6-Imino group (=NH) replacing the C6 carbonyl of the barbiturate core
Synthetic Context
The formation of the 6-imino derivative is the defining characteristic of the Guanidine or Cyanoacetate synthetic pathways. Unlike the Malonic Ester route, which yields the trione (barbiturate) directly, the Cyanoacetate route yields the imino-barbiturate, which must undergo acid hydrolysis to convert the imine (=NH) to the ketone (=O). Incomplete hydrolysis leads to the persistence of this compound as an impurity in the final drug substance.
Mechanistic Pathway: The Cyanoacetic Ester Route
The formation of the target compound is a base-catalyzed condensation reaction between a disubstituted cyanoacetate ester and urea.
The reaction initiates with the deprotonation of urea by the ethoxide base, increasing its nucleophilicity. However, in the presence of the ester, the neutral urea nitrogen typically attacks the ester carbonyl.
Attack: The lone pair of a urea nitrogen attacks the carbonyl carbon of the ethyl ester group.
Elimination: The tetrahedral intermediate collapses, expelling the ethoxide leaving group.
Result: Formation of the acyclic acylurea intermediate (N-carbamoyl-2-cyano-2-ethyl-3-methylhexanamide).
The acyclic intermediate possesses a terminal urea nitrogen and a nitrile (cyano) group.
Activation: The base (NaOEt) deprotonates the remaining terminal amide nitrogen of the urea moiety.
Cyclization: The nitrogen anion attacks the electrophilic carbon of the nitrile (C≡N) group.
Stabilization: The resulting imine anion is protonated (from the solvent or conjugate acid) to form the stable 6-iminobarbituric acid ring.
Phase 3: Tautomeric Equilibrium
The product exists in equilibrium between the imino form (C=NH) and the amino form (C-NH₂), stabilized by the conjugation within the pyrimidine ring. In the 5,5-disubstituted system, the imino form is often depicted, but the amino-tautomer is significant in solid-state analysis.
Mechanism Diagram (DOT)
Caption: Figure 1.[1] Step-wise mechanism from cyanoacetate precursor to 6-iminobarbiturate via acylurea intermediate.
Experimental Protocol: Synthesis & Isolation
This protocol describes the synthesis of the 6-imino intermediate.[2][3] Note that in commercial Pentobarbital production, this compound is usually hydrolyzed in situ without isolation.
Safety Warning: Cyanides and barbiturate precursors are hazardous. Work in a fume hood.
Preparation of Ethoxide: In a 3-neck round-bottom flask equipped with a reflux condenser and drying tube, dissolve sodium metal in absolute ethanol to generate a fresh sodium ethoxide solution.
Condensation: Add the dry Urea to the ethoxide solution. Stir until partially dissolved.
Addition: Add Ethyl 2-ethyl-2-(1-methylbutyl)cyanoacetate dropwise over 30 minutes.
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The reaction progress can be monitored by TLC (disappearance of nitrile ester).
Work-up (Isolation of Imino-derivative):
Cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water (volume 3x the reaction volume).
Acidify carefully with glacial acetic acid to pH ~5–6. Note: Strong mineral acids may initiate hydrolysis to Pentobarbital.
The 6-imino derivative will precipitate as a white solid.
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
Self-Validating Checkpoints
Checkpoint 1 (Reflux): The solution typically turns from clear to a yellowish suspension as the sodium salt of the product precipitates.
Checkpoint 2 (Acidification): If the pH drops below 2 and heat is applied, the product will convert to Pentobarbital (loss of imine). To isolate the imino impurity, keep pH mild and temperature low.
Hydrolysis: Conversion to Pentobarbital
To understand the impurity profile, one must understand its degradation (or intended conversion).
Reaction: Acid-catalyzed hydrolysis.
Conditions: 10% HCl or H₂SO₄, Reflux.
The imino group is replaced by a carbonyl oxygen, releasing ammonia. If this step is cut short in manufacturing, the 6-imino impurity remains in the final API.
Hydrolysis Pathway Diagram (DOT)
Caption: Figure 2. Acid hydrolysis of the imino-intermediate to the active pharmaceutical ingredient.
Analytical Characterization
When validating the formation of this compound, the following spectral characteristics distinguish it from Pentobarbital.
Benchchem. 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric Acid - Synthesis and Properties. Retrieved from
National Center for Advancing Translational Sciences (NCATS). 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid (Pentobarbital Impurity).[7] Inxight Drugs.[7][9][5] Retrieved from
PubChem. Compound Summary: 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid.[6][7][8] National Library of Medicine. Retrieved from
Cope, A. C., et al. Preparation of Some Imino- and Cyano-imino-substituted Barbiturates. (Contextual reference on general imino-barbiturate synthesis via cyanoacetates). CORE. Retrieved from
United States Pharmacopeia (USP).Pentobarbital Sodium Monograph: Impurity B.
A Technical Guide to the Spectroscopic Characterization of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid
Abstract This guide provides a comprehensive technical framework for the spectroscopic characterization of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid, a derivative of barbituric acid. While comprehensive experimen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive technical framework for the spectroscopic characterization of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid, a derivative of barbituric acid. While comprehensive experimental spectra for this specific molecule are not widely published, this document establishes a robust protocol for its analysis. By integrating foundational principles with data from the structurally related parent compound, 5-ethyl-5-(1-methylbutyl)barbituric acid, and publicly available mass spectrometry data, we present a predictive and methodological guide for researchers. This document details the requisite experimental workflows for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explains the causal relationships behind spectral features, and provides an expert interpretation of expected and observed data. The aim is to equip researchers with a self-validating system for the unambiguous structural elucidation and verification of the target compound.
Introduction and Structural Framework
Barbituric acid and its derivatives represent a critical class of heterocyclic compounds with a long history in pharmacology, primarily as central nervous system depressants. The therapeutic and physiological properties of these molecules are exquisitely sensitive to substitutions on the pyrimidine ring, particularly at the C5 position.[1] The target of this guide, 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid (IUPAC Name: 6-amino-5-ethyl-5-pentan-2-ylpyrimidine-2,4-dione), is a unique analogue where the carbonyl group at the C6 position is replaced by an imino group.[2] This modification is expected to significantly alter the molecule's electronic properties, hydrogen-bonding capabilities, and, consequently, its spectroscopic signature.
The unambiguous confirmation of such a structure is paramount for any research or development application and relies on a multi-technique spectroscopic approach.[3] This guide will build a predictive model for the NMR and IR spectra based on the well-documented parent compound, 5-ethyl-5-(1-methylbutyl)barbituric acid (a close analogue of Amobarbital), and will interpret direct, albeit limited, mass spectrometry data available for the target molecule.[2][4]
Molecular Structures for Comparison
The diagram below illustrates the target compound and its parent analogue, highlighting the key structural difference at the C6 position.
Caption: Chemical structures of the target imino-compound and its parent analogue.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For barbiturates, which often have limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the polar structure and has a high boiling point, while also allowing for the observation of exchangeable N-H protons.[4]
Experimental Protocol: NMR Data Acquisition
A rigorous and reproducible protocol is essential for acquiring high-quality NMR data.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Data Interpretation: From Analogue to Target
We will first analyze the known spectrum of a close analogue, Amobarbital, and then extrapolate the expected shifts for our target imino-compound.[4]
Table 1: Predicted ¹H and ¹³C NMR Data for 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid (Based on Amobarbital data in DMSO-d₆[4])
Assignment
Proxy Data (Amobarbital, δ ppm)
Predicted Target Data (δ ppm)
Rationale for Prediction
¹H NMR
N-H (ring)
~11.2 (s, 2H)
~10.5-11.5 (br s, 2H)
Ring amide protons, likely broad.
=NH / -NH₂
N/A
~7.0-9.0 (br s, 3H)
Imino/amino protons, broad and exchangeable.
-CH(CH₃)-
~3.5 (m, 1H)
~3.5 (m, 1H)
Methine proton on the butyl chain, minimal change expected.
-CH₂CH₃
~1.8 (q, 2H)
~1.8 (q, 2H)
Methylene of ethyl group, minimal change expected.
-CH₂- (butyl)
~1.2 (m, 2H)
~1.2 (m, 2H)
Methylene of butyl chain, minimal change expected.
-CH₃ (butyl)
~0.85 (d, 3H)
~0.85 (d, 3H)
Methyl doublet on butyl chain, minimal change expected.
-CH₂CH₃
~0.75 (t, 3H)
~0.75 (t, 3H)
Methyl triplet of ethyl group, minimal change expected.
¹³C NMR
C2, C4 (C=O)
173.2, 155.1
~170-175, ~155
Carbonyls. C4 may shift slightly due to conjugation with C=N.
C6 (C=X)
173.2 (C=O)
~160-165
C=N carbon is typically more shielded than C=O.
C5 (quaternary)
55.4
~55-58
Quaternary carbon, minor shift expected.
-CH(CH₃)-
45.4
~45
Methine carbon, minimal change expected.
-CH₂CH₃
29.8
~30
Methylene of ethyl group, minimal change expected.
-CH₂- (butyl)
24.3
~24
Methylene of butyl chain, minimal change expected.
-CH₃ (butyl)
22.8
~23
Methyl on butyl chain, minimal change expected.
-CH₂CH₃
9.0
~9
Methyl of ethyl group, minimal change expected.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy excels at identifying the key functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. For barbiturates, the N-H and C=O stretching regions are particularly informative.[5][6] The substitution of a C=O group with a C=N imino group is expected to produce a distinct and identifiable change in the spectrum.
Experimental Protocol: KBr Pellet Method
For solid, non-volatile samples like barbiturates, the potassium bromide (KBr) pellet method is a standard and reliable technique.
Preparation: Gently grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic-grade KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
Pellet Formation: Transfer a portion of the powder to a pellet press die.
Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
Data Interpretation: Characteristic Vibrational Bands
The IR spectrum of a 5,5-disubstituted barbiturate is characterized by strong absorptions from its amide and carbonyl groups.[7][8]
Table 2: Predicted IR Absorption Bands for 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid
Broad absorptions from amide and imine/amine N-H groups.
C-H Stretch (Aliphatic)
2960 - 2870
2960 - 2870
Stretching of sp³ C-H bonds in ethyl and methylbutyl groups.
C=O Stretch (Amide)
~1740, ~1710
~1730, ~1700
Two distinct C=O bands from the C2 and C4 positions. Asymmetric and symmetric stretching.
C=N Stretch (Imino)
N/A
1680 - 1640
A new, strong band characteristic of the imine double bond.
N-H Bend
~1600
~1600
Bending vibration of N-H groups.
The most significant diagnostic change will be the reduction in the number of strong carbonyl bands and the appearance of a new, strong C=N stretching band.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Barbiturates are known to be highly susceptible to fragmentation under standard Electron Ionization (EI) conditions, often involving α-cleavage at the C5 position, leading to the loss of the side chains.[9][10] Soft ionization techniques can be employed to enhance the observation of the molecular ion.[11]
Experimental Protocol: Electron Ionization (EI-MS)
Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe.
Ionization: Volatilize the sample by heating the probe. In the ion source, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV).
Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.
Data Interpretation: Molecular Ion and Fragment Analysis
We can directly interpret the mass spectral data provided in the PubChem database for the target molecule.[2]
Table 3: Mass Spectrometry Data for 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid [2]
m/z
Proposed Fragment Structure
Identity / Fragmentation Pathway
225.15
[C₁₁H₁₉N₃O₂]⁺
Molecular Ion (M⁺)
182
[M - C₃H₇]⁺
Loss of a propyl radical from the methylbutyl side chain.
168
[M - C₄H₉]⁺
Loss of the sec-butyl radical from the methylbutyl side chain.
155
[M - C₅H₁₀]⁺
Loss of the entire methylbutyl side chain via cleavage and rearrangement.
140
[C₇H₈N₃O]⁺
A key fragment, likely resulting from the loss of the side chains and a carbonyl group.
113
[C₅H₇N₂O₂]⁺
Fragment from the core ring structure after side chain loss.
Proposed Fragmentation Pathway
The fragmentation of 5,5-disubstituted barbiturates is complex, but a primary pathway involves the cleavage of the larger alkyl substituent at the C5 position.
Caption: A simplified proposed fragmentation pathway for the target molecule.
Conclusion
The structural verification of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid requires a synergistic application of modern spectroscopic techniques. This guide outlines the necessary experimental protocols and provides a detailed interpretive framework.
NMR Spectroscopy will be essential to confirm the complete carbon-hydrogen framework, with predicted signals for the imino/amino protons and a characteristic upfield shift for the C6 carbon.
IR Spectroscopy will serve as a rapid diagnostic tool, confirming the presence of N-H and C=O functionalities and, most critically, identifying the unique C=N stretch of the imino group.
Mass Spectrometry confirms the molecular weight (225.29 g/mol ) and reveals a fragmentation pattern consistent with the loss of the C5 alkyl substituents, providing further corroboration of the proposed structure.
By following the methodologies and applying the interpretive logic presented herein, researchers can achieve an unambiguous and authoritative characterization of this novel barbituric acid derivative.
References
A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. (2024). Molecules. Available at: [Link]
PubChem. (n.d.). 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid. National Center for Biotechnology Information. Retrieved from: [Link]
Fırıncı, E. (2019). Synthesis and Characterization of Enaminone Derivatives of Barbituric Acid. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
Bult, A., & Klasen, H. B. (1976). Infrared Spectra of Metal Complexes of 5,5-Disubstituted Barbituric Acids. Spectroscopy Letters. Available at: [Link]
Tsuge, M., et al. (2022). Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from: [Link]
Tsuge, M., et al. (2022). Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry. PubMed. Available at: [Link]
Price, W. C., et al. (1954). The relationship between the infra-red absorption spectra of some 5:5'-substituted barbituric acids and their pharmacological activity. Journal of Pharmacy and Pharmacology. Available at: [Link]
Fox, J. J., & Shugar, D. (1952). Absorption Spectra and Structure of Barbituric Acid Derivatives as a Function of pH. Bulletin des Sociétés Chimiques Belges. Available at: [Link]
PubChem. (n.d.). Amobarbital. National Center for Biotechnology Information. Retrieved from: [Link]
Bakhotmah, D. A. (2019). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. American Journal of Heterocyclic Chemistry. Available at: [Link]
Bult, A., & Klasen, H. B. (1976). Infrared Spectra of Metal Complexes of 5,5-Disubstituted Barbituric Acids. Taylor & Francis Online. Available at: [Link]
Tsuge, M., et al. (2022). Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
ResearchGate. (n.d.). Figure S10 . 1 H NMR spectrum of 6d. Retrieved from: [Link]
Newkome, G. R., & Hager, D. C. (1981). Chemistry of heterocyclic compounds. 61. Synthesis and conformational studies of macrocycles possessing 1,8- or 1,5-naphthyridino subunits connected by carbon-oxygen bridges. The Journal of Organic Chemistry. Available at: [Link]
Pearson+. (n.d.). Amobarbital is a sedative marketed under the trade name Amytal. Retrieved from: [Link]
Chemistry of Heterocyclic Compounds. (n.d.). Springer. Retrieved from: [Link]
OPUS. (n.d.). Analysis of Barbiturates by GC/MS, HPLC and Chemical Ionization. University of Tennessee at Chattanooga. Retrieved from: [Link]
Al-Obaidi, A. S. M., & Al-Bayati, R. I. H. (2021). Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific and Research Publications. Available at: [Link]
Joyce, J. R., & Bal, T. S. (1984). Identification of 5,5-Disubstituted Barbiturates. Journal of Forensic Sciences. Available at: [Link]
El-Sonbati, A. Z., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes. Journal of the Iranian Chemical Society. Available at: [Link]
ResearchGate. (n.d.). Acid–Base, Complexing and Spectral Properties of Thiobarbituric Acid and Its 1,3-Derivatives in Aqueous Solutions. Retrieved from: [Link]
Al-Amiery, A. A., et al. (2022). As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital. Chemical Methodologies. Available at: [Link]
ResearchGate. (n.d.). Synthesis and biological activity of Some amino acid and Barbituric acid derivatives via Schiff's bases. Retrieved from: [Link]
Thermodynamic Solubility Profiling of 6-Imino-5-ethyl-5-(1-methylbutyl) Barbituric Acid: A Technical Guide
Executive Summary & Regulatory Context In pharmaceutical quality assurance and control (QA/QC), the accurate characterization of active pharmaceutical ingredient (API) impurities is critical. 6-Imino-5-ethyl-5-(1-methylb...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Regulatory Context
In pharmaceutical quality assurance and control (QA/QC), the accurate characterization of active pharmaceutical ingredient (API) impurities is critical. 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid (CAS No. 330593-15-2)[1][2] is formally recognized by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) as Pentobarbital Impurity B [2][3].
Unlike its parent compound, pentobarbital—which is freely soluble in alcohols and chloroform—this imino-derivative presents unique solubility challenges. Preparing accurate reference standard solutions for HPLC quantification requires a deep understanding of its physicochemical behavior. This whitepaper elucidates the structural causality behind its solubility limits and provides a self-validating, field-proven protocol for thermodynamic solubility determination.
Structural Causality: The Solvation Barrier
To understand why a solvent fails or succeeds, we must examine the solute's solid-state thermodynamics. The official IUPAC designation for this compound is often rendered as its tautomer: 6-amino-5-ethyl-5-(1-methylbutyl)-2,4(3H,5H)-pyrimidinedione [1][4].
The Tautomeric Hydrogen-Bonding Network
Pentobarbital possesses an oxo (=O) group at the C6 position, which acts solely as a hydrogen bond acceptor. In stark contrast, Pentobarbital Impurity B features an imino (=NH) group that readily tautomerizes to an amino (-NH₂) group. This substitution introduces potent hydrogen bond donor capabilities .
The combination of donor and acceptor sites allows the molecules to self-assemble into a highly ordered, rigid intermolecular hydrogen-bonding network. This dense crystal lattice—reflected in its melting point of 113–117 °C[1][5]—requires a high thermodynamic penalty to disrupt. Consequently, the compound is only "slightly soluble" even in aggressive polar solvents like Dimethyl Sulfoxide (DMSO) and Methanol[1][6].
Logical relationship between tautomerization, hydrogen bonding, and the solvation barrier.
Quantitative Solubility Matrix
Based on the physicochemical properties and empirical data[1], the following table summarizes the solubility profile of 6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid across different solvent classes at 25 °C.
Solvent
Dielectric Constant (ε)
Pharmacopeial Classification
Estimated Solubility (mg/mL)
Mechanistic Rationale
Water (pH 7.0)
80.1
Very Slightly Soluble
< 0.1
High lattice energy; the hydrophobic 1-methylbutyl chain strongly resists hydration.
Methanol
32.7
Slightly Soluble
1.0 - 10.0
Protic nature disrupts some H-bonds, but is limited by strong solute-solute affinity[1].
DMSO
46.7
Slightly Soluble
1.0 - 10.0
Strong H-bond acceptor capacity partially solvates the amino/imino network[1].
Acetonitrile
37.5
Very Slightly Soluble
< 1.0
Aprotic nature provides insufficient H-bond disruption to overcome the crystal lattice.
Hexane
1.8
Insoluble
< 0.01
Highly non-polar; completely incapable of overcoming the polar lattice energy.
When establishing reference standards for regulatory submissions, kinetic solubility (e.g., solvent-shift methods) is inadequate due to the risk of supersaturation and metastable amorphous precipitation. The following shake-flask protocol is designed as a self-validating system to determine true thermodynamic solubility.
Phase 1: Preparation & Saturation
Accurately weigh 50.0 mg of 6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid reference standard into a 2 mL amber glass HPLC vial.
Add 1.0 mL of the target solvent (e.g., DMSO or Methanol).
Causality Note: Amber glass is strictly selected to prevent potential photodegradation during the extended equilibration period—a known vulnerability in barbiturate derivatives.
Phase 2: Thermodynamic Equilibration (The Self-Validation Step)
Seal the vials and place them in a thermostatic shaker at 25.0 ± 0.1 °C , agitating at 800 rpm.
Self-Validation Check: Extract 50 µL aliquots at exactly 24 hours and 48 hours . If the concentration difference between the 24h and 48h samples exceeds 5%, the system has not reached equilibrium; extend agitation to 72 hours.
Causality Note: This dual-timepoint sampling ensures true thermodynamic equilibrium has been reached, preventing the overestimation of solubility caused by transient kinetic states.
Phase 3: Phase Separation
Transfer the aliquots to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at 25 °C.
Causality Note: Centrifugation is strictly preferred over syringe filtration. The highly polar imino/amino groups of Pentobarbital Impurity B can strongly adsorb to standard nylon or PTFE filter membranes, leading to falsely low solubility readings.
Phase 4: Quantification
Carefully extract the supernatant without disturbing the solid pellet.
Dilute the supernatant 1:10 or 1:100 with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of the UV detector.
Analyze via HPLC-UV at 214 nm, quantifying against a pre-established calibration curve.
Experimental workflow for self-validating thermodynamic solubility determination.
Strategic Recommendations for Analytical Work
For QA/QC scientists developing stability-indicating HPLC methods for Pentobarbital APIs, the solubility limits of Impurity B dictate the choice of sample diluent.
Because Pentobarbital Impurity B is only slightly soluble in pure methanol or DMSO[1][6], attempting to prepare highly concentrated stock solutions (>10 mg/mL) will result in incomplete dissolution and inaccurate impurity quantification.
Recommendation: Prepare primary stock solutions of the impurity at a maximum concentration of 1.0 mg/mL in 100% DMSO , followed by immediate sonication for 10 minutes. Subsequent working standard dilutions should be made using the initial HPLC mobile phase composition to prevent solvent-shock precipitation in the column.
References
United States Pharmacopeia (USP-NF). "Commentary for USP–NF 2024, Issue 2". USP-NF. URL: [Link]
International Council for Harmonisation (ICH). "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products". European Medicines Agency. URL:[Link]
Therapeutic Horizons of Imino-Barbiturates: From Enzyme Inhibition to Oncological Intervention
Topic: Potential Therapeutic Applications of Imino-Barbiturates Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary The barbi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Potential Therapeutic Applications of Imino-Barbiturates
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
The barbiturate scaffold (2,4,6-trioxohexahydropyrimidine) has historically been synonymous with CNS depression and sedation.[1][2] However, the imino-barbiturate subclass—defined by the replacement of the C2-oxo group with an imino (=NH) moiety (guanidinomalonates) or the integration of exocyclic imine (Schiff base) linkages—represents a divergent pharmacological trajectory.[1]
This guide analyzes the transition of imino-barbiturates from sedative-hypnotics to potent enzyme inhibitors (Urease, Xanthine Oxidase) and antineoplastic agents .[1] By altering the hydrogen-bonding donor/acceptor profile and lipophilicity of the pyrimidine core, these derivatives bypass GABA-A receptor modulation, instead targeting metalloenzymes and oncogenic signaling pathways.[1]
The Chemical Scaffold: Structural Activity Relationship (SAR)
The therapeutic versatility of imino-barbiturates hinges on three critical structural modifications. Unlike classical barbiturates, where lipophilicity at C5 drives CNS penetration, imino-derivatives prioritize electronic coordination capabilities.[1]
Core Classifications
2-Iminobarbituric Acids: The carbonyl oxygen at C2 is replaced by an imino group (
). This creates a guanidine-like motif, enhancing basicity and metal chelation potential.[1]
5-Imino/Arylidene Derivatives (Schiff Bases): Formed via Knoevenagel condensation or Schiff base formation at the C5 position or N-substituents.[1] These extended
-systems are crucial for intercalating into enzyme active sites.[1]
SAR Visualization
The following diagram illustrates the functional zones of the imino-barbiturate scaffold and their impact on biological activity.
Figure 1: Structural Activity Relationship (SAR) of Imino-Barbiturates.[1] The C2-imino modification shifts activity toward metalloenzyme inhibition, while C5 modifications dictate target selectivity.[1]
Therapeutic Vertical: Enzyme Inhibition[3][4]
Imino-barbiturates have emerged as superior non-purine inhibitors for metalloenzymes, specifically Urease and Xanthine Oxidase (XO) .[1] The mechanism relies on the ability of the imino/enamine tautomers to coordinate with the metal centers (Ni²⁺ in Urease, Mo in XO) of the enzymes.
Urease Inhibition (Anti-bacterial/Anti-ulcer)
Urease is a nickel-dependent enzyme critical for the survival of Helicobacter pylori.
Mechanism: 2-imino and thio-barbiturate derivatives act as bidentate ligands.[1] The C2-imino nitrogen and C4-carbonyl oxygen coordinate with the bi-nickel center, stabilizing the enzyme in an inactive conformation.[1]
Potency: Specific 5-arylidene derivatives exhibit IC
values lower than the standard acetohydroxamic acid (AHA).[1]
Mechanism: Competitive inhibition. The planar pyrimidine ring mimics the purine substrate (xanthine), while the C5-imino extension occupies the hydrophobic channel leading to the Molybdenum cofactor, preventing substrate oxidation.[1]
Advantage: Unlike allopurinol, these non-purine inhibitors avoid hypersensitivity reactions associated with purine analogs.
Recent studies identify imino-barbiturates as potent agents against Hepatocellular Carcinoma (HCC) and breast cancer (MCF-7), particularly in drug-resistant lines.[1]
Mechanisms of Action
Kinase Inhibition: 5-benzylidene derivatives (BA-5) inhibit the Raf/MEK/ERK pathway, overcoming Sorafenib resistance in HCC.[1]
DHODH Inhibition: Dihydroorotate dehydrogenase is essential for de novo pyrimidine synthesis in rapidly dividing cells. Imino-barbiturates bind covalently to the active site, inducing metabolic starvation in cancer cells.[1]
Apoptosis Induction: Up-regulation of Caspase-3 and Caspase-9, leading to intrinsic apoptotic cell death.[1]
Oncological Signaling Pathway
The following workflow details how imino-barbiturates disrupt oncogenic signaling.
Figure 2: Multi-target mechanism of imino-barbiturates in cancer therapy, inhibiting both metabolic (DHODH) and signaling (Raf/MEK) pathways.[1]
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of imino-barbiturates.
Synthesis of 5-Arylidene-2-Iminobarbituric Acid (General Procedure)
Principle: Knoevenagel condensation of 2-iminobarbituric acid with an aromatic aldehyde.[1]
Dissolve 2-iminobarbituric acid in ethanol under reflux.
Add the aromatic aldehyde followed by 2-3 drops of piperidine.
Reflux for 3–5 hours (monitor via TLC, solvent system: Benzene:Methanol 4:1).
Cool to room temperature. The precipitate (Schiff base/Arylidene) forms.
Filter and wash with cold ethanol. Recrystallize from glacial acetic acid.
Validation: Appearance of C=C/C=N stretch in FTIR (~1620-1640 cm⁻¹) and disappearance of aldehyde proton in ¹H-NMR.
In Vitro Urease Inhibition Assay[7]
Objective: Determine IC
against Jack Bean Urease.
Reagents:
Enzyme: Jack Bean Urease (5 U/mL).
Substrate: Urea (100 mM).
Buffer: Phosphate buffer (pH 6.8).
Indicator: Phenol Red (0.002%).
Workflow:
Incubation: Mix 10 µL of test compound (dissolved in DMSO) with 25 µL of enzyme solution. Incubate at 37°C for 15 minutes.
Reaction: Add 50 µL of Urea solution. Incubate at 37°C for 15 minutes.
Termination: Ammonia production raises pH. Read absorbance at 630 nm (Phenol Red shift).
Calculation: % Inhibition =
.
Control: Thiourea is used as the standard inhibitor.[3][4][5]
Future Outlook & Toxicity
While imino-barbiturates show promise, solubility and metabolic stability remain challenges.[1]
Toxicity: Unlike sedative barbiturates, imino-derivatives show reduced CNS toxicity due to lower blood-brain barrier permeability (higher polarity).[1] However, potential hepatotoxicity (due to hydrazine/imine hydrolysis) requires ADMET profiling.
Optimization: Future work should focus on glycosylation of the N1/N3 positions to improve water solubility without compromising the active site binding.
References
Barbituric Acid Derivatives as Covalent Inhibitors of Leishmania braziliensis Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.
[Link]
Enamine Barbiturates and Thiobarbiturates as a New Class of Bacterial Urease Inhibitors. Applied Sciences.
[Link][6]
Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors. Chemistry Central Journal.
[Link]
Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. Molecules.
[Link]
Treatment with a New Barbituric Acid Derivative Exerts Antiproliferative and Antimigratory Effects against Sorafenib Resistance in Hepatocellular Carcinoma. Molecules.
[Link]
As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives. Chemical Methodologies.
[Link]
Application Note: Analytical Strategies for the Detection and Quantification of Pentobarbital Impurity B
Abstract This comprehensive application note provides detailed methodologies for the identification and quantification of Pentobarbital Impurity B, a critical quality attribute in the manufacturing of Pentobarbital activ...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive application note provides detailed methodologies for the identification and quantification of Pentobarbital Impurity B, a critical quality attribute in the manufacturing of Pentobarbital active pharmaceutical ingredient (API). We present a primary, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for routine quality control and stability testing. Furthermore, we discuss advanced orthogonal techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for structural confirmation and trace-level analysis. The protocols and validation strategies described herein are grounded in pharmacopeial expectations and International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.
Introduction: The Imperative of Impurity Profiling
Pentobarbital (CAS: 76-74-4) is a short-acting barbiturate used as a sedative, hypnotic, and anticonvulsant.[1][2][3] As with any API, controlling impurities is paramount to ensure the safety, efficacy, and quality of the final drug product.[4] Regulatory bodies worldwide mandate rigorous characterization and control of any impurity present at or above specified thresholds.[4]
Pentobarbital Impurity B (CAS: 330593-15-2) is a recognized related substance listed in the European Pharmacopoeia (EP).[5] Its chemical name is (R)-6-amino-5-ethyl-5-((R)-pentan-2-yl)pyrimidine-2,4(3H,5H)-dione.[5] Due to its structural similarity to the parent molecule, a selective and sensitive analytical method is required for its accurate quantification. The objective of this guide is to provide a robust, field-proven analytical framework for researchers and quality control chemists tasked with this analysis.
Physicochemical Properties of Analytes
A successful separation begins with understanding the physicochemical properties of the target analytes. The structural similarity between Pentobarbital and its Impurity B necessitates a high-resolution chromatographic approach.
Primary Method: Reversed-Phase HPLC with UV Detection
For routine quality control, an RP-HPLC method with UV detection offers the optimal balance of robustness, precision, and cost-effectiveness. The methodology is designed to be stability-indicating, meaning it can resolve the impurity from the API and any potential degradation products.[7][8]
Principle of Separation
The separation is achieved on a C18 (octadecylsilane) stationary phase. The mobile phase consists of an acidic buffer and an organic solvent (acetonitrile). At an acidic pH (e.g., 3.5), Pentobarbital (pKa ≈ 8.1) is in its non-ionized form, increasing its hydrophobicity and retention on the non-polar C18 column.[7] Elution is achieved by the organic modifier, and separation between the API and Impurity B occurs based on subtle differences in their polarity. Detection at a low UV wavelength (214 nm) is effective for visualizing the barbiturate core structure common to both molecules.[9][10]
Detailed Experimental Protocol
2.2.1 Instrumentation and Consumables
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.
Chromatographic Data System (CDS) for data acquisition and processing.
Analytical balance (0.01 mg readability).
Volumetric flasks, pipettes, and autosampler vials.
Column: Nucleosil C18, 5 µm, 4.6 x 150 mm, or equivalent L1 packing.[9][10]
Mobile Phase: Prepare a 0.01 M phosphate buffer by dissolving 1.36 g of KH2PO4 in 1 L of water, and adjust the pH to 3.5 with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile in a 72:28 (v/v) ratio.[9] Filter and degas before use.
Diluent: Mobile Phase.
Standard Solution (0.001 mg/mL): Accurately weigh ~10 mg of Pentobarbital Impurity B Reference Standard into a 100-mL volumetric flask. Dissolve in and dilute to volume with Diluent. Perform a second 1:100 dilution to reach the final concentration.
Test Solution (1 mg/mL): Accurately weigh ~100 mg of Pentobarbital API into a 100-mL volumetric flask. Dissolve in and dilute to volume with Diluent.[10]
Application Note: HPLC Method for Quantification of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid
Introduction & Scientific Context Pentobarbital is a well-established sedative-hypnotic agent belonging to the barbiturate class. During its synthesis, formulation, and shelf-life, pentobarbital is susceptible to degrada...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
Pentobarbital is a well-established sedative-hypnotic agent belonging to the barbiturate class. During its synthesis, formulation, and shelf-life, pentobarbital is susceptible to degradation and impurity formation. A critical pharmacopeial impurity monitored during quality control is 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid , formally recognized in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) as1[1].
Regulatory guidelines strictly limit this impurity to ≤0.2% in pharmaceutical-grade Active Pharmaceutical Ingredients (APIs) and finished dosage forms[1]. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this imino derivative, ensuring that the drug's safety and efficacy profiles comply with stringent regulatory standards.
Mechanistic Insights: Pharmacology & Tautomerism
To design an effective analytical method, one must understand the chemical behavior of the target analyte. Barbituric acids exhibit dynamic tautomerism—existing in an equilibrium between keto, enol, and imino forms. The substitution of an oxo group with a 6-imino group in Impurity B alters the electronic distribution of the pyrimidine-2,4-dione ring, shifting its polarity and UV absorbance profile compared to the parent pentobarbital molecule[1].
Under stress conditions, such as prolonged exposure to heat or strong acids, the barbituric acid ring undergoes hydrolysis, degrading into malonic acid derivatives[1]. Furthermore, from a pharmacological perspective, the 6-imino group can sterically and electronically perturb the molecule's binding affinity to the GABA-A receptor, potentially altering the intended central nervous system (CNS) depression pathway.
Fig 1. Barbiturate-mediated GABA-A receptor signaling and CNS depression pathway.
The following Reversed-Phase HPLC (RP-HPLC) protocol is designed as a self-validating system, ensuring that every run verifies its own accuracy before sample quantification.
Causality of Method Parameters
Column Selection: A C18 stationary phase (e.g., 5 µm, 4.6 × 150 mm) is utilized because the hydrophobic alkyl chains (ethyl and 1-methylbutyl) of the barbiturate require strong non-polar interactions for adequate retention and resolution[2].
Mobile Phase pH (3.0): Pentobarbital has a pKa of approximately 8.1. At physiological pH, nearly 50% of the drug is in a dissociated form[3]. To prevent peak tailing and retention time drift, the mobile phase is buffered to pH 3.0, ensuring the molecules remain in a fully protonated, unionized state[4].
Detection Wavelength (214 nm): Without photochemical derivatization, the optimal UV absorbance for capturing the π-π* transitions of the pyrimidine ring in barbiturates is 214 nm[4].
Fig 2. Step-by-step RP-HPLC analytical workflow for impurity quantification.
in 1000 mL of ultrapure water. Adjust the pH to exactly 3.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.45 µm membrane.
Standard Solution (Impurity B): Accurately weigh 10 mg of the 6-imino reference standard. Dissolve in 100 mL of the mobile phase to yield a 100 µg/mL stock solution. Dilute sequentially to construct a calibration curve (5 to 250 µg/mL).
Sample Solution (API): Accurately weigh the equivalent of 100 mg of Pentobarbital API. Dissolve and dilute to 100 mL with the mobile phase to achieve a concentration of 1 mg/mL.
System Suitability Testing (Self-Validation)
Before analyzing the API samples, inject the standard mixture (containing both Pentobarbital and Impurity B) to validate system performance. The system is only validated if:
Resolution (
): > 2.0 between Pentobarbital and Impurity B.
Tailing Factor (
): ≤ 1.5 for both peaks.
Injection Precision: Relative Standard Deviation (RSD) of peak areas from 5 replicate injections is ≤ 2.0%.
Method Validation & Quantitative Data
The method demonstrates excellent linearity, precision, and accuracy, conforming to ICH Q2(R1) guidelines for stability-indicating assays[4].
Validation Parameter
Observed Value / Range
Regulatory Acceptance Criteria
Linearity Range
5.0 – 250 µg/mL
Correlation Coefficient () ≥ 0.999
Limit of Detection (LOD)
~2.10 µg/mL
Signal-to-Noise Ratio (S/N) ≥ 3:1
Limit of Quantification (LOQ)
~3.97 µg/mL
Signal-to-Noise Ratio (S/N) ≥ 10:1
Intraday Precision (RSD)
< 2.1%
≤ 2.0% (Nominal target)
Interday Precision (RSD)
< 2.1%
≤ 2.0% (Nominal target)
Accuracy (Recovery)
99.2% – 101.3%
98.0% – 102.0%
Troubleshooting & Field-Proven Insights
Extreme pH Sensitivity: The degree of dissociation for barbiturates is highly sensitive to minor pH fluctuations[3]. If retention times begin to drift or peaks broaden, immediately verify the pH of the phosphate buffer. A shift of even 0.2 pH units can drastically alter the retention of the imino derivative.
Overcoming Matrix Interference: If analyzing complex dosage forms (e.g., oral suspensions) where excipients obscure the 214 nm signal, consider utilizing 5[5]. Irradiating the eluent with UV light for 25–35 seconds induces a photochemical shift, allowing detection at 270 nm. This technique can increase specificity and boost sensitivity up to 100-fold by virtually eliminating matrix effects[5].
PubMed / NIH. "Determination of pentobarbital and pentobarbital sodium in bulk drug substance and dosage forms by high-performance liquid chromatography".
Application Note: Synthesis and Purification of 6-Imino-5-ethyl-5-(1-methylbutyl) Barbituric Acid Reference Standard
This Application Note is designed for researchers and analytical scientists requiring a high-purity reference standard of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid (also known as Pentobarbital Impurity B ). It de...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and analytical scientists requiring a high-purity reference standard of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid (also known as Pentobarbital Impurity B ). It details the synthesis, purification, and validation protocols necessary to generate a standard suitable for HPLC/UPLC system suitability testing and impurity profiling.
Introduction & Regulatory Context[1][2]
In the manufacturing of Pentobarbital, the condensation of malonic ester derivatives with urea is the primary synthetic route.[1][2] However, alternative pathways or side reactions involving cyanoacetic esters yield 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid .
Regulatory bodies (ICH Q3A/B, EP, USP) mandate the monitoring of this specific impurity due to its structural similarity to the active pharmaceutical ingredient (API) and its potential to co-elute during potency assays. This compound differs from Pentobarbital by the presence of an imino group (=NH) at the C6 position instead of a carbonyl oxygen.
Key Challenges:
Hydrolytic Instability: The 6-imino functionality is labile; it readily hydrolyzes to the carbonyl (yielding Pentobarbital) under acidic conditions and heat.
Tautomerism: The compound exists in equilibrium between the imino-ketone and amino-enol forms, complicating spectral characterization.
Retrosynthetic Analysis & Strategy
The synthesis strategy utilizes the Guareschi-Thorpe condensation logic but adapted for cyanoacetates. Unlike the standard barbiturate synthesis (Malonate + Urea), we employ a Disubstituted Cyanoacetate + Urea condensation.
using 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid in neuropharmacology research
Application Notes & Protocols for Neuropharmacological Research Abstract These application notes provide a comprehensive framework for the neuropharmacological investigation of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituri...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols for Neuropharmacological Research
Abstract
These application notes provide a comprehensive framework for the neuropharmacological investigation of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid. This compound is a structural analog and known impurity of the sedative-hypnotic drug pentobarbital.[1][2][3] Its core structure suggests a likely interaction with the GABA-A receptor complex, the primary target of all barbiturates.[4][5][6] The substitution of the C6-oxo group with an imino moiety presents a key structural variation that may alter its pharmacological profile, potentially affecting potency, efficacy, or selectivity. This document outlines detailed protocols for in vitro and in vivo characterization, including receptor binding assays, electrophysiological analysis, and behavioral screening. The objective is to equip researchers with the necessary methodologies to elucidate the compound's mechanism of action, functional effects, and potential therapeutic relevance.
Compound Profile and Scientific Rationale
Introduction to the Compound
6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid is a pyrimidinedione derivative.[1] It is officially recognized in pharmacopeial standards as "Pentobarbital Impurity B," highlighting its relevance in the quality control and stability analysis of pentobarbital-based pharmaceuticals.[1][3] While barbituric acid itself is not pharmacologically active, substitutions at the C-5 position are critical for conferring central nervous system (CNS) depressant effects.[7]
The defining feature of this molecule is the C6-imino (=N) group, which replaces the C6-carbonyl (C=O) group found in pentobarbital. This seemingly minor change can have significant implications for receptor interaction. Classical barbiturates are understood to form hydrogen bonds via their oxo groups with the GABA-A receptor.[1] The imino group may disrupt this established hydrogen-bonding network or introduce new interaction points, thereby altering the compound's binding affinity and modulatory effects.[1]
While primarily available as an analytical reference standard, custom synthesis may be required for larger-scale pharmacological studies. A plausible synthetic route involves the condensation of a malonic acid derivative with guanidine instead of urea.
Core Formation: Condensation of diethyl malonate, substituted with the requisite ethyl and 1-methylbutyl groups, with guanidine hydrochloride. The use of guanidine directly introduces the C6-imino group.[1]
Reaction Conditions: Typically performed under reflux in an alcoholic solvent (e.g., ethanol) with a base to facilitate the reaction.
Primary Pharmacological Target: The GABA-A Receptor
Barbiturates exert their principal effects by acting as positive allosteric modulators and, at higher concentrations, as direct agonists of the GABA-A receptor.[4][9][10] This receptor is a ligand-gated ion channel that, upon activation by the neurotransmitter γ-aminobutyric acid (GABA), conducts chloride ions (Cl-), leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[5][9]
Key Actions of Barbiturates at the GABA-A Receptor:
Positive Allosteric Modulation: Barbiturates bind to a distinct site on the GABA-A receptor complex, enhancing the effect of GABA. They do this by increasing the duration of time the chloride channel remains open when GABA is bound, thereby potentiating the inhibitory signal.[11]
Direct Agonism: At higher, anesthetic concentrations, barbiturates can directly open the GABA-A receptor channel in the absence of GABA. This GABA-mimetic action contributes significantly to their CNS depressant effects and low therapeutic index.[4][10][12]
The following diagram illustrates the central role of the GABA-A receptor in mediating the effects of barbiturates.
Caption: Mechanism of barbiturate action at the GABA-A receptor.
In Vitro Characterization Protocols
In vitro assays are essential for determining the compound's direct interaction with its putative target and its functional consequences at the cellular level.
Protocol 1: Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol determines the binding affinity (Ki) of the test compound for the barbiturate binding site on the GABA-A receptor, often using a radiolabeled ligand like [35S]TBPS, which binds within the chloride channel pore and is allosterically modulated by barbiturates.
Objective: To quantify the affinity of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid for the GABA-A receptor complex.
Materials:
Test Compound (dissolved in DMSO, then diluted in buffer)
Membrane Preparation: Rat or mouse whole-brain synaptosomes
Binding Buffer: 50 mM Tris-HCl, pH 7.4
Non-specific Binding Control: Picrotoxin (10 µM)
Glass fiber filters (e.g., Whatman GF/B)
Scintillation fluid and liquid scintillation counter
Procedure:
Membrane Preparation: Homogenize fresh or frozen rodent brain tissue in ice-cold binding buffer. Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 min at 4°C to pellet the membranes. Wash the pellet twice by resuspending in fresh buffer and re-centrifuging. Finally, resuspend the pellet in buffer to a protein concentration of 1-2 mg/mL.[13]
Assay Setup (in triplicate): In microcentrifuge tubes, add:
Total Binding: 50 µL buffer, 50 µL [35S]TBPS (~2 nM final concentration), 100 µL membrane suspension.
Test Compound: 50 µL of test compound at various concentrations (e.g., 0.1 nM to 100 µM), 50 µL [35S]TBPS, 100 µL membrane suspension.
Incubation: Incubate all tubes at 25°C for 90 minutes.
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold binding buffer to remove unbound radioligand.
Quantification: Place filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate specific binding: (Total Binding cpm) - (Non-specific Binding cpm).
Plot the percentage of specific binding against the log concentration of the test compound.
Determine the IC50 value (concentration that inhibits 50% of specific binding) using non-linear regression.
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: Electrophysiological Analysis via Patch-Clamp
This protocol assesses the functional activity of the compound on GABA-A receptors in cultured neurons or brain slices.
Objective: To determine if the compound modulates GABA-evoked currents (allosteric modulation) and/or directly activates the receptor (GABA-mimetic action).
Materials:
Cultured primary neurons (e.g., hippocampal or cortical) or acute brain slices.
Patch-clamp rig with amplifier and data acquisition system.
External solution (e.g., Krebs solution).
Internal pipette solution containing a high chloride concentration.
GABA (stock solution).
Test Compound and Pentobarbital (for comparison).
Fast perfusion system.
Procedure:
Cell Preparation: Prepare cultured neurons or brain slices according to standard laboratory protocols.
Establish Whole-Cell Recording: Obtain a whole-cell voltage-clamp recording from a neuron. Hold the membrane potential at -60 mV.
Assessing Allosteric Modulation:
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20, typically 1-3 µM) for 2-5 seconds to elicit a baseline inward Cl- current.
Co-apply the same concentration of GABA along with the test compound (e.g., 10 µM). An increase in the current amplitude or a slowing of the decay time constant indicates positive allosteric modulation.[4]
Perform a full concentration-response curve to determine the EC50 for potentiation.
Assessing Direct Agonism:
In the absence of GABA, apply the test compound directly to the neuron at various concentrations (e.g., 1 µM to 300 µM).
An inward current indicates direct activation of the GABA-A receptor.[10][12] Compare the maximal current elicited by the compound to the maximal current elicited by a saturating concentration of GABA to determine relative efficacy.
Table 2: Hypothetical In Vitro Comparative Data
Parameter
6-Imino-Barbiturate (Test)
Pentobarbital (Reference)
Interpretation
Binding Affinity (Ki, nM)
1500
500
Test compound has lower affinity for the receptor site.
Potentiation (EC50, µM)
25
10
Test compound is less potent at enhancing GABA's effect.
| Maximal Efficacy | 80% of GABAmax | 95% of GABAmax | Test compound is a partial agonist compared to pentobarbital. |
In Vivo Experimental Workflows
In vivo studies are crucial to understand how the compound's molecular actions translate into physiological and behavioral effects in a whole organism.
Caption: General workflow for in vivo behavioral characterization.
This protocol assesses the compound's ability to protect against seizures induced by the chemoconvulsant pentylenetetrazol (PTZ), a GABA-A receptor antagonist.
Objective: To evaluate the anticonvulsant potential of the test compound.
Animals: Male adult mice (e.g., C57BL/6 or CD-1), 8-10 weeks old.
Materials:
Test Compound, Vehicle, and Positive Control (e.g., Phenobarbital, 20 mg/kg).
Pentylenetetrazol (PTZ), 60-85 mg/kg, s.c. (a dose sufficient to induce clonic seizures in >95% of vehicle-treated animals).
Observation chambers.
Timer.
Procedure:
Animal Groups: Randomly assign animals to groups (n=8-10 per group): Vehicle, Positive Control, and at least three doses of the Test Compound.
Dosing: Administer the test compound or controls via the desired route (e.g., intraperitoneal, i.p.) 30 minutes before the PTZ challenge.
PTZ Challenge: Administer PTZ via subcutaneous (s.c.) injection.
Observation: Immediately place each animal in an individual observation chamber and observe for 30 minutes.
Scoring: Record the latency to the first generalized clonic seizure and the incidence of tonic-hindlimb extension (a measure of seizure severity). An animal is considered protected if no generalized clonic seizure occurs within the 30-minute observation period.
Data Analysis:
Compare the seizure latency between groups using one-way ANOVA followed by a post-hoc test.
Analyze the percentage of protected animals in each group using Fisher's exact test.
Calculate the ED50 (the dose that protects 50% of animals) using probit analysis.
Data Interpretation and Troubleshooting
Lower Affinity/Potency: If the imino-derivative shows lower affinity or potency than pentobarbital, it suggests the C6-oxo group is more favorable for interaction with the receptor binding pocket.
Partial Agonism: If the compound acts as a partial agonist (lower maximal efficacy), it may indicate a safer therapeutic profile, as it could have a ceiling effect on CNS depression, potentially reducing overdose risk compared to full agonists.[6]
Selectivity: Consider testing the compound on different GABA-A receptor subunit combinations expressed in cell lines (e.g., HEK293 cells) to determine if the structural change confers any subtype selectivity.
Troubleshooting - Solubility: Poor aqueous solubility is common for such compounds. Ensure proper vehicle selection (e.g., DMSO, Cremophor EL, or cyclodextrin-based formulations) for both in vitro and in vivo experiments. Run vehicle-only controls to rule out artifacts.
Safety and Handling
As a barbiturate analog, 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid must be treated as a potentially potent CNS depressant.
Handling: Use standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.
Storage: Store in a cool, dry, secure location, away from incompatible materials.
Disposal: Dispose of waste according to institutional and local regulations for chemical and pharmaceutical waste.
References
Mathers, D. A., Wan, X., & Puil, E. (2007). Barbiturate activation and modulation of GABA(A) receptors in neocortex. Neuropharmacology, 52(4), 1160–1168. [Link]
Paes-de-Carvalho, R., & de Freitas, R. L. (2000). Hyperalgesic effect induced by barbiturates, midazolam and ethanol: pharmacological evidence for GABA-A receptor involvement. Brazilian Journal of Medical and Biological Research, 33(10), 1213-1219. [Link]
Hill, D. A., & Stevenson, I. H. (1990). Modulation of the GABAA Receptor by Barbiturates and Pregnane Steroids: Differential Effects of the Influence of Assay Temperature. Journal of Pharmacy and Pharmacology, 42(10), 683-687. [Link]
Olsen, R. W., & Tobin, A. J. (1990). Barbiturate and benzodiazepine modulation of GABA receptor binding and function. FASEB journal, 4(5), 1469-1480. [Link]
Akaike, N., & Kudo, Y. (1990). Comparative Study on Barbiturates Using Isolated Single Neurons: GABA-mimetic Action and Augmentatory Action on GABA Response. Journal of Pharmacobio-Dynamics, 13(8), 479-487. [Link]
Macdonald, R. L., & Barker, J. L. (1979). Anticonvulsant and anesthetic barbiturates: different postsynaptic actions in cultured mammalian neurons. Neurology, 29(4), 432-447. [Link]
Al-Obaidi, A. M. J. (2012). Synthesis and biological activity of Some amino acid and Barbituric acid derivatives via Schiff's bases. Diyala Journal of Pure Science, 8(2). [Link]
Al-Juboori, S. A. A. (2018). Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific & Development Research, 3(6). [Link]
Ausman, D. D. (1964). SYNTHESIS OF BARBITURIC ACID DERIVATIVES. Montana State University. [Link]
Drugfuture. (n.d.). 6-IMINO-5-ETHYL-5-(1-METHYLBUTYL) BARBITURIC ACID. FDA Global Substance Registration System. [Link]
Al-Mulla, A. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 29(18), 4165. [Link]
National Center for Biotechnology Information. (n.d.). 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid. PubChem Compound Database. [Link]
Schmutz, M., & Allgeier, H. (2004). Non-sedating barbiturate compounds as neuroprotective agents.
Islam, M. R., et al. (2015). Synthesis of barbituric acid derivatives using microwave irradiation method and in vitro evaluation of antimicrobial and cytotoxic activity. Journal of Applied Pharmaceutical Science, 5(11), 068-073. [Link]
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Barbiturates drug profile. EMCDDA. [Link]
Inxight Drugs. (n.d.). 6-IMINO-5-ETHYL-5-(1-METHYLBUTYL) BARBITURIC ACID. National Center for Advancing Translational Sciences. [Link]
Application Note: Protocol for the Isolation and Structural Elucidation of Pentobarbital Impurities
Strategic Overview In the development of barbiturate-based therapeutics, particularly Pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid), impurity profiling is critical for regulatory compliance (ICH Q3A/B) and saf...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview
In the development of barbiturate-based therapeutics, particularly Pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid), impurity profiling is critical for regulatory compliance (ICH Q3A/B) and safety. While Pentobarbital is chemically robust, it is susceptible to specific degradation pathways—primarily hydrolysis under alkaline conditions and isomerization during synthesis.
This protocol departs from standard "recipe-book" methodologies by integrating forced degradation enrichment with preparative High-Performance Liquid Chromatography (Prep-HPLC) . We prioritize the isolation of trace impurities for definitive structural elucidation via NMR and MS.
Core Objectives
Target Identification: Distinguish between process-related impurities (isomers) and degradation products (hydrolytic ring-opening).
Enrichment: Utilize stress conditions to amplify low-level impurities to isolable quantities.
Isolation: Scale up from analytical to preparative chromatography using volatile mobile phases suitable for lyophilization.
Impurity Landscape & Degradation Pathways
Understanding the origin of impurities is the prerequisite for isolation. Pentobarbital impurities generally fall into two categories:
Positional Isomers: Arising from the alkylation step in synthesis (e.g., n-amyl vs. 1-methylbutyl side chains).
Hydrolysis Products: The barbiturate ring is unstable in aqueous alkaline environments, leading to ring opening.
The following diagram illustrates the primary hydrolytic pathway leading to the formation of malonuric acid derivatives and subsequent decarboxylation to ureides.
Figure 1: Base-catalyzed hydrolytic degradation pathway of Pentobarbital leading to primary impurity targets.[1][2]
Phase I: Analytical Method Development (The "Scout")
Before isolation, we must establish a separation window. Standard pharmacopeial methods often use non-volatile phosphate buffers. For isolation, we must transition to volatile buffers (Formic Acid/Ammonium Formate) to prevent salt contamination during the drying steps.
Analytical Conditions (Scouting)[1][3][4][5]
System: UHPLC with PDA (Photodiode Array) Detector.
Column: C18, 150 x 4.6 mm, 3.5 µm (High carbon load recommended for structural isomers).
Wavelength: 214 nm (Primary), 240 nm (Secondary).
Temperature: 30°C.
Table 1: Gradient Optimization for Impurity Resolution
Time (min)
% Mobile Phase A (0.1% Formic Acid in Water)
% Mobile Phase B (Acetonitrile)
Flow Rate (mL/min)
Interaction Mechanism
0.0
90
10
1.0
Initial equilibration
2.0
90
10
1.0
Isocratic hold for polar degradants
20.0
40
60
1.0
Gradient elution of isomers
25.0
10
90
1.0
Column wash
25.1
90
10
1.0
Re-equilibration
Scientific Insight: Pentobarbital has a pKa of ~8.[3]1. Maintaining the pH ~2.7 (0.1% Formic Acid) ensures the molecule remains protonated (neutral), maximizing interaction with the hydrophobic C18 stationary phase. This is crucial for separating closely related alkyl-isomers.
Phase II: Impurity Enrichment Strategy
Isolating impurities present at <0.1% is inefficient. We intentionally stress the API to "manufacture" the impurities of interest.
Dissolve 500 mg Pentobarbital Sodium in 10 mL of 0.1 N NaOH.
Heat at 60°C for 4-6 hours.
Neutralize with 0.1 N HCl to pH 7.0 immediately before injection to stop reaction.
Goal: Enriches Malonuric acid and Ureide derivatives.
Isomeric Impurities:
These cannot be generated by stress; they must be isolated from "Mother Liquor" or crude synthetic batches provided by the synthesis team.
Phase III: Preparative Isolation (The "Harvest")
This phase scales the analytical separation to isolate milligram quantities required for NMR (typically >5 mg).
Workflow Logic
The transition from Analytical to Prep is not linear.[4] We utilize a "Heart-Cutting" approach, collecting only the apex of the impurity peaks to ensure high purity (>95%).
Figure 2: Preparative isolation workflow from enriched sample to structural validation.
Preparative Protocol Steps[5][7]
Column Selection: Scale up to a Prep-C18 column (e.g., 250 x 21.2 mm, 5 µm).
Loading Study: Inject increasing volumes (100 µL -> 2 mL) of the enriched sample onto the analytical column first to check resolution loss.
Rule of Thumb: Load until the resolution (Rs) between the Main Peak and Impurity drops to 1.5.
Mobile Phase: Use 0.1% Formic Acid (Volatile) instead of Phosphate buffer.
Critical: Do not use non-volatile salts (Phosphates/Sulfates) as they will crystallize during lyophilization and ruin the NMR sample.
Fraction Collection:
Set collection mode to Slope + Threshold .
Collect the impurity peak into glass tubes.
Note: Discard the "front" and "tail" of the peak to maximize purity, even at the cost of yield.
Solvent Removal:
Flash freeze the aqueous/organic fractions using liquid nitrogen.
Lyophilize (Freeze Dry) for 24-48 hours.
Avoid: Rotary evaporation at high heat, which may degrade thermally labile hydrolysis products.
Structural Elucidation & Validation
Once isolated, the impurity must be characterized.
Ureide Derivative: MW - 26 (Loss of CO from ring opening/decarboxylation sequence? Specific mass shift depends on exact pathway).
NMR (Nuclear Magnetic Resonance):
Dissolve in DMSO-d6 or CDCl3.
1H NMR: Look for the disappearance of the N-H protons of the barbiturate ring or the appearance of amide protons.
Chiral HPLC: If the impurity is a stereoisomer (e.g., (R) vs (S) at the 1-methylbutyl chain), use a Chiralpak AD-H or OD-H column.
References
United States Pharmacopeia (USP). Pentobarbital Sodium Monograph. USP-NF.[5] (Standard for impurity limits and relative retention times). Link
European Pharmacopoeia (Ph.[6] Eur.). Pentobarbital Monograph 0200. (Defines Impurities A, B, and C). Link
Bojarski, J. T., et al. "Hydrolysis of Barbituric Acid Derivatives." Current Medicinal Chemistry, 2005. (Mechanistic insight into ring opening). Link
Reisch, J., & Ekiz-Gucer, N. "Photochemical degradation of barbituric acid derivatives." ResearchGate, 2020. (Degradation pathways).[3][7] Link
Ajemni, S., et al. "Stability-Indicating Assay for the Determination of Pentobarbital Sodium in Liquid Formulations." Journal of Analytical Methods in Chemistry, 2015. (HPLC method basis).[3][8][9][10][11][12][13] Link
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for evaluating the bioactivity of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid .
Executive Summary & Scientific Rationale
6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid , formally recognized in pharmacopeial standards as Pentobarbital Impurity B, is a pyrimidinedione derivative and an imino-barbiturate[1]. While traditional barbiturates like feature a 6-oxo group and act as potent central nervous system (CNS) depressants by modulating the GABA-A receptor[2][3], the substitution of the 6-oxo group with a 6-imino group introduces complex tautomeric dynamics (keto-enol/imino-enamine equilibrium)[1]. This structural variance can sterically and electronically perturb allosteric binding affinities.
To rigorously profile the bioactivity of this compound, researchers must move beyond isolated binding assays. We propose a self-validating, multi-tiered in vitro screening system . This workflow establishes causality by first confirming bulk target engagement (Chloride flux), subsequently defining high-resolution electrophysiological kinetics (Channel efficacy/affinity), and finally validating that the observed neuronal suppression is mechanistically driven rather than an artifact of acute cytotoxicity.
Mechanism of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid via GABA-A receptor modulation.
The Tiered Screening Strategy: Causality and Design
Tier 1: High-Throughput Target Engagement (MQAE Assay).
Causality: Before investing in low-throughput electrophysiology, we must confirm that the compound successfully drives intracellular chloride (Cl⁻) influx. is a highly membrane-permeable fluorescent indicator whose emission is collisionally quenched by Cl⁻ ions[4][5]. This provides a scalable, rapid readout of GABA-A receptor activation[6].
Tier 2: Precision Electrophysiology (Automated Patch-Clamp).
Causality: Bulk fluorescence cannot differentiate between direct agonism and positive allosteric modulation. isolates the specific kinetic parameters (EC₅₀, efficacy, and desensitization rates) of the compound when co-applied with GABA[7][8].
Tier 3: Cellular Viability (ATP Luminescence).
Causality: Barbiturates can exhibit off-target mitochondrial toxicity at high concentrations. An ATP-based viability assay ensures that the electrophysiological silencing observed in Tier 2 is due to hyperpolarization, not cell death.
Tiered in vitro screening workflow for evaluating barbiturate bioactivity and safety.
Quantitative Data Summary: Expected Assay Metrics
The following table outlines the target metrics and expected pharmacological ranges, using standard pentobarbital as a comparative benchmark for the 6-imino derivative[7][9].
Assay Tier
Methodology
Target Metric
Expected Benchmark (Pentobarbital)
Throughput
Tier 1
MQAE Fluorescence Quenching
Intracellular Cl⁻ Flux (Relative Quench)
EC₅₀ ≈ 10 - 50 µM
High (96/384-well)
Tier 2
Automated Patch-Clamp
Current Potentiation (Efficacy % of Control)
EC₅₀ ≈ 0.4 - 2.0 µM
Medium (Parallel)
Tier 3
CellTiter-Glo (ATP Luminescence)
Cellular Viability (IC₅₀)
IC₅₀ > 100 µM
High (96/384-well)
Detailed Experimental Protocols
Tier 1: MQAE Fluorescent Chloride Quenching Assay
This protocol utilizes N-(ethoxycarbonylmethyl)-6-methoxyquinolinium bromide (MQAE) to measure Cl⁻ influx dynamically[5][6].
Step-by-Step Methodology:
Cell Preparation: Seed human iPSC-derived neurons or HEK293 cells stably expressing GABA-A receptor subunits (e.g., α1β2γ2) in a 96-well black, clear-bottom microplate at 5 × 10⁴ cells/well. Incubate overnight at 37°C[5].
Dye Loading: Dissolve MQAE in DMSO to create a 10 mM stock[4]. Dilute to a 5 mM working concentration in Cl⁻-free HEPES-buffered physiological solution. Wash cells twice with Cl⁻-free buffer, add 100 µL of the MQAE working solution per well, and incubate for 30 minutes at 37°C[4].
Washing: Remove the dye and wash the cells three times with Cl⁻-free HEPES buffer to remove extracellular MQAE.
) using a fluorescence microplate reader (Ex/Em = 350/460 nm)[4].
Compound Application: Inject 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid at varying concentrations (0.1 µM to 100 µM) dissolved in HEPES buffer containing 60 mM KCl and a sub-maximal concentration of GABA (e.g., EC₂₀)[6].
Data Acquisition & Analysis: Record the quenched fluorescence (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
) continuously for 3 minutes. Calculate the relative Cl⁻ flux using the Stern-Volmer equation: [6].
Tier 2: Automated Patch-Clamp Electrophysiology
To determine the specific allosteric efficacy and affinity, automated whole-cell patch-clamp is employed[7][10].
Step-by-Step Methodology:
System Setup: Prepare the automated patch-clamp system (e.g., QPatch) with Extracellular Solution (ECS: 137 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4) and Intracellular Solution (ICS: 140 mM CsCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 4 mM MgATP, pH 7.2)[11].
Cell Capture: Suspend target cells in ECS and dispense into the microfluidic patch-clamp plate. Apply negative pressure to achieve a >1 GΩ seal resistance, followed by a brief pressure pulse to rupture the membrane and achieve whole-cell configuration[7].
Baseline GABA Response: Voltage-clamp the cells at -70 mV. Apply a 3-second pulse of 100 nM GABA to establish the baseline inward Cl⁻ current. Wash with ECS until the current returns to baseline[7].
Allosteric Modulation Profiling: Co-apply 100 nM GABA with increasing concentrations of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid (0.01 µM to 30 µM). Each application should last 3 seconds, followed by a 2-minute ECS wash[7].
Data Analysis: Measure the peak negative current amplitude. Plot the percentage of current potentiation relative to the baseline GABA response against the log concentration of the test compound to derive the EC₅₀ and maximum efficacy (
Validates that the mechanism of action is receptor-mediated and not a byproduct of cellular toxicity.
Step-by-Step Methodology:
Plating & Treatment: Seed cells in a 96-well opaque white plate. Treat with the 6-imino barbiturate compound at concentrations ranging from 1 µM to 200 µM for 24 hours.
Reagent Preparation: Thaw the CellTiter-Glo Luminescent Cell Viability Reagent and equilibrate to room temperature.
Lysis & Incubation: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Readout: Measure luminescence using a microplate reader. Calculate the IC₅₀ for cytotoxicity by comparing treated wells to vehicle (DMSO) controls.
GABA Type A receptors expressed in triple negative breast cancer cells mediate chloride ion flux - Frontiers. Source: frontiersin.org. URL: [Link]
Protocol to study chloride regulation in cultured mouse cortical neurons using electrophysiology - Cell. Source: cell.com. URL: [Link]
Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC. Source: nih.gov. URL: [Link]
GABA-A Receptors Regulate Neocortical Neuronal Migration In Vitro and In Vivo - Cerebral Cortex. Source: oup.com. URL: [Link]
Coincident Activation of Glutamate Receptors Enhances GABAA Receptor-Induced Ionic Plasticity of the Intracellular Cl−-Concentration in Dissociated Neuronal Cultures - Frontiers. Source: frontiersin.org. URL: [Link]
development of a stability-indicating assay for Pentobarbital
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Assay for Pentobarbital Sodium Introduction Pentobarbital sodium is a short-acting barbiturate widely utilized for procedural sedation, parti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Assay for Pentobarbital Sodium
Introduction
Pentobarbital sodium is a short-acting barbiturate widely utilized for procedural sedation, particularly in pediatric patients undergoing [1]. Because pharmaceutical formulations are susceptible to chemical degradation over time, regulatory bodies require a stability-indicating assay (SIA) to monitor the active pharmaceutical ingredient (API)[2]. An SIA must be capable of accurately quantifying the intact drug without interference from degradation products, excipients, or process impurities[3]. This application note details the mechanistic development, optimization, and self-validating protocol of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for Pentobarbital, fully compliant with [4].
Mechanistic Rationale & Method Development Strategy
The development of a robust analytical method must be grounded in the physicochemical properties of the analyte[5]. Rather than relying on trial and error, the following parameters were selected based on direct chemical causality:
pH Optimization (Causality of Retention): Pentobarbital possesses a pKa of approximately 8.1[5]. At physiological or alkaline pH, the molecule becomes ionized, leading to poor retention, peak tailing, and irreproducible chromatography on hydrophobic stationary phases. By utilizing a 0.01 M potassium phosphate buffer adjusted to pH 3.0, the API is maintained in a fully protonated (unionized) state[5]. This maximizes hydrophobic interactions with the C18 stationary phase, yielding sharp, symmetrical peaks.
Wavelength Selection (Causality of Detection): Barbiturates lack extensive conjugated pi-electron systems, resulting in weak UV absorbance at higher wavelengths. The optimal UV absorption for Pentobarbital is achieved at 214 nm, which provides maximum sensitivity while avoiding the UV-cutoff interference of the methanol organic modifier[1].
Extreme Stress Conditions (Causality of Specificity): Pentobarbital exhibits exceptional chemical stability. Standard forced degradation conditions (e.g., 1 N HCl or 1 N NaOH) fail to produce the target 5–20% degradation required to prove method specificity[5]. Consequently, extreme stress conditions—such as 10 N NaOH and 12 N HCl at 50°C for 48 hours—are necessary to induce hydrolysis and generate measurable breakdown products[5].
Workflow Diagram
Workflow for the development and validation of a stability-indicating assay for Pentobarbital.
Self-Validation Check: All stressed samples exposed to extreme pH MUST be neutralized prior to injection. Injecting highly acidic or alkaline solutions will degrade the silica backbone of the C18 column and cause retention time shifting, invalidating the system.
Alkaline Hydrolysis: Mix 10 mL of stock solution with 4 mL of 10 N NaOH. Heat at 50°C for 48 hours. Cool to room temperature, neutralize with 10 N HCl, and dilute to a target concentration of 50 µg/mL[5].
Acidic Hydrolysis: Mix 10 mL of stock solution with 4 mL of 12 N HCl. Heat at 50°C for 48 hours. Cool, neutralize with 12 N NaOH, and dilute to 50 µg/mL[5].
Oxidative Stress: Mix 10 mL of stock solution with 4 mL of 3% H₂O₂. Heat at 50°C for 48 hours. Dilute to 50 µg/mL[7].
System Suitability Test (SST): Before analyzing the stressed samples, inject a standard solution (50 µg/mL) six times. The system is validated for use ONLY if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plates are > 2000[3].
| Photolytic | Direct sunlight, 48 h | 100.0 | 0.0 | None[5] |
Note: Diode-array detection (DAD) confirmed peak purity for the Pentobarbital peak across all stress conditions, validating that no degradants co-elute with the API[8].
The developed RP-HPLC method provides a highly specific, accurate, and robust framework for the quantification of Pentobarbital Sodium. By leveraging the physicochemical properties of the API (pKa and UV absorbance) to dictate the mobile phase pH and detection wavelength, the method ensures optimal chromatographic resolution[5]. The rigorous forced degradation protocol proves the stability-indicating nature of the assay, making it highly suitable for routine quality control and long-term stability studies in pharmaceutical drug development[7].
References
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Stability-Indicating Assay for the Determination of Pentobarbital Sodium in Liquid Formulations
Source: International Journal of Analytical Chemistry (NCBI/PMC)
URL: [Link]
Title: Development and Stability of a New Formulation of Pentobarbital Suppositories for Paediatric Procedural Sedation
Source: Pharmaceutics (NCBI/PMC)
URL: [Link]
Application Note: Chromatographic Strategies for the Resolution of Barbiturate Isomers and Impurities
Introduction: The Analytical Imperative for Barbiturate Differentiation Barbiturates, a class of drugs derived from barbituric acid, act as central nervous system depressants and have been historically utilized for their...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for Barbiturate Differentiation
Barbiturates, a class of drugs derived from barbituric acid, act as central nervous system depressants and have been historically utilized for their sedative, hypnotic, and anticonvulsant properties.[1][2][3] Their therapeutic window is notably narrow, and a slight increase in dosage can lead to severe toxicity, including coma and death.[1] The abuse potential of these substances further necessitates robust and reliable analytical methods for their detection and quantification in both pharmaceutical and biological matrices.[1][3][4]
A significant analytical challenge in barbiturate analysis lies in the existence of structural isomers and the presence of closely related impurities. Structural isomers, such as amobarbital and pentobarbital, possess the same molecular weight and can exhibit similar fragmentation patterns in mass spectrometry, making their individual quantification difficult without effective chromatographic separation.[1][5] Furthermore, some barbiturates are chiral and exist as enantiomers, which can exhibit different pharmacological and toxicological profiles.[6] Therefore, the ability to separate these isomers and distinguish them from potential impurities is paramount for ensuring drug safety, efficacy, and for forensic and toxicological investigations.[1][7]
This application note provides a comprehensive guide to the chromatographic separation of barbiturate isomers and impurities. We will delve into the principles and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC), offering detailed protocols and expert insights to guide researchers, scientists, and drug development professionals in selecting and optimizing their analytical strategies.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Barbiturate Analysis
Reverse-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of barbiturates in both forensic and pharmaceutical settings.[1] Its versatility, robustness, and compatibility with a wide range of detectors make it an indispensable tool.
The "Why": Causality in HPLC Method Development for Barbiturates
The choice of column, mobile phase, and detector in an HPLC method for barbiturates is driven by the physicochemical properties of the analytes. Barbiturates are weakly acidic compounds, and their retention and selectivity on a C18 column are highly dependent on the mobile phase pH.[1] An alkaline mobile phase (pH 9) has been shown to be effective for the separation of structural isomers like hexobarbital and cyclobarbital, as well as amobarbital and pentobarbital, when using an Acquity UPLC BEH C18 column.[1][3]
For detection, UV absorbance is a common choice. However, since barbiturates lack extensive conjugated systems, their absorbance maxima are typically in the low UV region (200-220 nm), which can be prone to interference.[2][8] To enhance specificity, monitoring absorbance at multiple wavelengths (e.g., 220, 240, and 254 nm) and calculating absorbance ratios can aid in peak identification.[2] For higher sensitivity and specificity, coupling HPLC with mass spectrometry (LC-MS) is the preferred approach.[1][4]
Workflow for HPLC Analysis of Barbiturates
Caption: A generalized workflow for the HPLC analysis of barbiturates.
Protocol 1: Isocratic RP-HPLC-UV for Routine Barbiturate Screening
This protocol is suitable for the routine analysis of common barbiturates in pharmaceutical formulations.
1. Sample Preparation:
a. Accurately weigh and transfer a portion of the powdered tablet or capsule content equivalent to a single dose into a volumetric flask.
b. Dissolve the sample in methanol to a final concentration of approximately 1 mg/mL.[2]
c. Sonicate for 15 minutes to ensure complete dissolution.
d. Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
Column: C18, 5 µm, 4.6 x 250 mm
Mobile Phase: 40% Methanol and 60% 0.05M (NH4)2HPO4 buffer.[7]
3. Data Analysis:
a. Identify barbiturate peaks based on their retention times compared to standard solutions.
b. Quantify the amount of each barbiturate using an external standard calibration curve.
Protocol 2: UHPLC-MS/MS for the Separation of Structural Isomers
This protocol provides a highly sensitive and selective method for the separation and quantification of barbiturate isomers in biological samples.[1][3]
1. Sample Preparation (Urine):
a. Centrifuge the urine sample at 13,000 rpm for 5 minutes.
b. Transfer 50 µL of the supernatant to a vial and dilute with 950 µL of water containing an appropriate internal standard (e.g., d5-pentobarbital).[9]
2. UHPLC-MS/MS Conditions:
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A: 0.15 mmol/L Ammonium fluoride in water.[5]
Gradient: A time-programmed gradient can be optimized to achieve separation of specific isomers. For example, for amobarbital and pentobarbital, a gradient from 20% to 53% B over 4 minutes can be effective.[5]
Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode with Multiple Reaction Monitoring (MRM).[10]
3. Data Analysis:
a. Identify and quantify isomers based on their specific MRM transitions and retention times.
b. Use the internal standard for accurate quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Confirmation
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like barbiturates.[1][3] It offers excellent chromatographic resolution and provides structural information through mass spectral fragmentation patterns, making it a gold standard for confirmatory analysis.[12]
The "Why": Derivatization and Separation in GC
A key consideration for the GC analysis of barbiturates is the need for derivatization. While some barbiturates can be analyzed directly, derivatization, typically through methylation, improves their volatility and chromatographic peak shape, leading to better sensitivity and resolution.[8][9] The use of an internal standard, such as a deuterated analog (e.g., d5-pentobarbital), is crucial for accurate quantification, compensating for variations in extraction and derivatization efficiency.[9]
The choice of the GC column is also critical. A non-polar or moderately polar column, such as a 5% phenyl polysiloxane phase (e.g., DB-5), provides good separation for a wide range of barbiturates.[9][12]
Workflow for GC-MS Analysis of Barbiturates
Caption: A typical workflow for the GC-MS analysis of barbiturates.
Protocol 3: GC-MS Analysis of Barbiturates in Urine with Derivatization
This protocol is designed for the sensitive and specific confirmation of barbiturates in urine samples.
1. Sample Preparation:
a. Buffer a 2 mL urine sample to pH 7.[9]
b. Perform solid-phase extraction (SPE) using a suitable cartridge (e.g., Bond Elute Certify II).[9]
c. Elute the barbiturates from the SPE cartridge and evaporate the eluent to dryness.
d. Reconstitute the residue in a derivatizing agent such as iodomethane/tetramethylammonium hydroxide in dimethylsulfoxide for methylation.[9]
2. GC-MS Conditions:
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas: Helium at a constant flow of 1.0 mL/min
Inlet Temperature: 250 °C
Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning in full scan mode (m/z 50-500) or Selected Ion Monitoring (SIM) mode for higher sensitivity.[12]
3. Data Analysis:
a. Identify barbiturates by comparing their retention times and mass spectra to a reference library.
b. Quantify using the internal standard method. The calibration curve for pentobarbital may be best described by a hyperbolic curve regression model when using d5-pentobarbital as the internal standard due to potential interference.[9]
Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative for Chiral Separations
SFC has emerged as a powerful technique for the separation of chiral compounds, offering several advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and improved resolution.[13][14] This makes it particularly well-suited for the enantiomeric separation of chiral barbiturates.
The "Why": The Power of Supercritical CO2 for Chiral Resolution
SFC primarily uses supercritical carbon dioxide as the main mobile phase, which has low viscosity and high diffusivity.[13] These properties lead to higher column efficiencies and faster separations compared to liquid chromatography. For chiral separations, polysaccharide-based stationary phases are commonly used.[13][15] The addition of a small amount of an organic modifier, such as methanol or ethanol, is necessary to elute the relatively polar barbiturates.[15] The type and concentration of the modifier can significantly impact the enantioselectivity.[15]
Workflow for Chiral SFC Analysis of Barbiturates
Caption: A streamlined workflow for the chiral separation of barbiturates using SFC.
Protocol 4: Chiral SFC for the Enantiomeric Separation of Barbiturates
This protocol provides a general framework for developing a chiral SFC method for barbiturates.
1. Sample Preparation:
a. Prepare a stock solution of the racemic barbiturate in the modifier solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
2. SFC Conditions:
Column: A selection of chiral stationary phases (CSPs) should be screened, with polysaccharide-based columns being a good starting point.[13]
Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol, ethanol, or isopropanol). A screening gradient of the modifier from 5% to 50% can be used to determine the optimal isocratic conditions.[13]
Back Pressure: Typically maintained between 125 and 250 bar.[15]
Flow Rate: 2-4 mL/min
Column Temperature: 35-40 °C
Detection: UV at an appropriate wavelength.
3. Method Development Strategy:
a. Screening: Perform an initial screening with a set of different chiral columns and modifiers to identify promising conditions for separation.[13]
b. Optimization: Once a partial separation is achieved, optimize the mobile phase composition (modifier percentage), back pressure, and temperature to maximize resolution.
Technique
Primary Application
Key Advantages
Considerations
HPLC-UV
Routine analysis, quantification in known matrices
Fast, reduced solvent consumption, high efficiency
Specialized instrumentation required
Method Validation: Ensuring Trustworthy Results
The validation of an analytical procedure is a critical step to ensure that the method is suitable for its intended purpose.[16][17] According to the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH), key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[17][18]
For the analysis of barbiturates, specificity is of utmost importance to demonstrate that the method can unequivocally assess the analyte in the presence of other components, including isomers and impurities. Linearity should be established across a range that typically spans 80% to 120% of the test concentration for an assay of a drug substance.[18] For impurity determination, the range should cover 50% to 120% of the acceptance criterion.[18]
Conclusion
The effective chromatographic separation of barbiturate isomers and impurities is a critical task in pharmaceutical quality control, clinical diagnostics, and forensic science. This application note has provided a comprehensive overview of HPLC, GC-MS, and SFC techniques, complete with detailed protocols and the scientific rationale behind methodological choices. By understanding the strengths and limitations of each technique, researchers can select and optimize the most appropriate method for their specific analytical challenges. The implementation of robust and validated chromatographic methods is essential for ensuring the accurate and reliable analysis of this important class of drugs.
References
Chromatographic methods for the determination of various barbiturates: A review. (2024). International Journal of Science and Research Archive, 12(02), 986–997.
Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. (n.d.).
Mangin, P., Lugnier, A. A., & Chaumont, A. J. (1987). A polyvalent method using HPLC for screening and quantification of 12 common barbiturates in various biological materials. Journal of Analytical Toxicology, 11(1), 27–30. [Link]
So, T., & Hu, M. (1992). Chiral separation of barbiturates and hydantoins by reversed-phase high-performance liquid chromatography using a 25 or 50 mm short ODS cartridge column via beta-cyclodextrin inclusion complexes. Journal of Chromatography B: Biomedical Sciences and Applications, 579(2), 253–258. [Link]
The Analysis of Barbiturate Drugs. (2025). In Controlled Drug Analysis (pp. 148-154). Royal Society of Chemistry.
Krasowski, M. D., & Harrison, N. L. (1999). Preparation of barbiturate optical isomers and their effects on GABA(A) receptors. Anesthesiology, 90(6), 1748–1758. [Link]
Li, S., Li, L., Zhang, C., & Lee, H. K. (2016). Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. Molecules, 21(10), 1369. [Link]
Lee, R., Traynor, A., LeCount, J., & Wood, M. (n.d.). Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. Waters Corporation. [Link]
Meyers, M. S., & Lee, E. D. (2010). Identification of Barbiturates Using High Performance Liquid Chromatography-Particle Beam EI/CI Mass Spectroscopy. Journal of Liquid Chromatography & Related Technologies, 15(1), 123-137. [Link]
Separating the Structural Isomers of Amobarbital and Pentabarbital. (2021). Shimadzu. [Link]
The Benefits of DBS-GC–MS/MS in Barbiturate Detection. (2024). LCGC International. [Link]
Chromatographic methods for the determination of various barbiturates: A review. (2024). ResearchGate. [Link]
Wu, A. H., & Lin, C. T. (1993). Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard. Journal of Analytical Toxicology, 17(4), 238–241. [Link]
High Throughput HPLC Analysis of Barbiturates. (n.d.). LabRulez LCMS. [Link]
Jain, N. C., & Jain, R. C. (1973). Gas chromatographic separation and quantitative estimation of barbiturate mixtures in solid dosage forms. Journal of the Association of Official Analytical Chemists, 56(4), 921–924. [Link]
Speybrouck, D., & Thomas, S. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. [Link]
Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. (2016). ResearchGate. [Link]
Ravipati, D. (2012). Analysis of Barbiturates by GC/MS, HPLC and Chemical Ionization. OPUS Open Portal to University Scholarship. [Link]
Daza, E., Aristizábal, D., & Cardona, W. (2013). Validation of an analytical methodology by gas chromatography for the assay of barbiturates in blood samples. Revista Colombiana de Ciencias Químico-Farmacéuticas, 42(1), 83-101. [Link]
Jevremović, D., & Jevremović, A. (2022). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Separations, 9(8), 205. [Link]
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. LCGC International, 25(4), 184–195. [Link]
USP <1225> Validation of Compendial Procedures. (n.d.). USP. [Link]
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A, 1363, 290–301. [Link]
Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2013). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Bioanalytical Techniques, 4(5), 1-8. [Link]
Topic: Sample Preparation for the Quantitative Analysis of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid in Pharmaceutical Formulations
An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide and detailed protocols for the preparation of samples for the analysis of 6-Imino...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive guide and detailed protocols for the preparation of samples for the analysis of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid in pharmaceutical drug formulations. This compound is recognized as Pentobarbital Impurity B in major pharmacopeias and serves as a critical quality attribute in the manufacturing and quality control of pentobarbital-containing drug products.[1] The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering robust methodologies for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). The causality behind experimental choices is explained, and the protocols are framed within a self-validating system, referencing established regulatory guidelines for analytical procedure validation.
Introduction and Scientific Background
6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid (Molecular Formula: C₁₁H₁₉N₃O₂, Molecular Weight: 225.29 g/mol ) is a key impurity associated with the sedative-hypnotic drug Pentobarbital.[1][2] Its monitoring is essential for ensuring the purity, safety, and efficacy of pentobarbital active pharmaceutical ingredients (APIs) and finished dosage forms.[1] The analysis of such impurities requires sample preparation methods that are not only efficient and reproducible but also capable of cleanly separating the analyte from the active ingredient and various pharmaceutical excipients commonly found in formulations like tablets, capsules, and injectables.[3]
Barbiturates are weak acids, a chemical property that is fundamental to designing effective extraction strategies.[4] The choice between different extraction techniques depends on the required level of cleanliness, sample throughput, and the specific nature of the drug formulation matrix. This note details two primary, validated approaches: a classic Liquid-Liquid Extraction (LLE) method that leverages pH manipulation and a more modern, high-throughput Solid-Phase Extraction (SPE) method that provides superior sample cleanup.[5][6][7][8]
All methodologies are presented with the principles of analytical method validation in mind, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) and United States Pharmacopeia (USP) General Chapter <1225>.[9][10][11][12][13]
General Workflow for Sample Preparation and Analysis
The overall process, from receiving a pharmaceutical sample to its final analysis, involves several critical stages. The goal is to produce a clean, liquid sample where the analyte is present at a known concentration in a solvent compatible with the downstream analytical instrumentation, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7][14]
Caption: Comparison of LLE and SPE procedural workflows.
Parameter
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE)
Rationale & Comments
Recovery
80-95%
>90%
SPE generally offers higher and more consistent recovery due to more controlled interactions. [15][16]
Precision (%RSD)
< 10%
< 5%
SPE is more easily automated and less prone to operator variability, leading to better precision.
Sample Cleanliness
Good
Excellent
SPE provides a significantly cleaner extract, reducing matrix effects in LC-MS analysis. [17]
Solvent Consumption
High
Low
LLE requires larger volumes of organic solvents, increasing costs and waste.
Time / Throughput
Moderate
High
SPE is faster, especially when using a multi-position vacuum manifold.
Cost per Sample
Low
Moderate
The initial cost of SPE cartridges is higher than solvents, but this can be offset by higher throughput.
Method Validation and Trustworthiness
To ensure any chosen sample preparation protocol is trustworthy and fit for its intended purpose, it must be validated. [9]According to ICH Q2(R1) and USP <1225>, key performance characteristics for a quantitative impurity method include accuracy, precision, and specificity.
[10][13]
Accuracy: Assessed by performing recovery studies. A known amount of the 6-Imino... barbituric acid reference standard is spiked into a placebo formulation matrix and carried through the entire sample preparation and analysis procedure. The percentage of the spiked amount that is measured is the recovery.
Precision: Evaluated as repeatability (multiple preparations by one analyst on one day) and intermediate precision (preparations on different days or by different analysts). Results are expressed as the relative standard deviation (%RSD).
Specificity: The ability of the method to produce a result that is unaffected by potential interferences (e.g., the main drug substance, excipients, other degradation products). This is typically demonstrated by analyzing a placebo and showing no interfering peaks at the analyte's retention time.
United States Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from Pharmacopeia. [Link]
BA Sciences. (n.d.). USP <1225> Method Validation. Retrieved from BA Sciences website. [Link]
ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website. [Link]
ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from ECA Academy website. [Link]
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from Investigations of a Dog blog. [Link]
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA website. [Link]
International Journal of Science and Research Archive. (2024). Chromatographic methods for the determination of various barbiturates: A review. Retrieved from ijsra.net. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH website. [Link]
International Journal of Science and Research Archive. (2024). Chromatographic methods for the determination of various barbiturates: A review. Retrieved from ijsra.net. [Link]
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the identification and analysis of Barbiturates and Benzodiazepines under International Control. Retrieved from UNODC website. [Link]
Virginia Department of Forensic Science. (n.d.). Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Retrieved from Virginia.gov. [Link]
PubChem. (n.d.). 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid. Retrieved from PubChem. [Link]
Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from TGA website. [Link]
United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for Testing Barbiturate Derivatives under International Control. Retrieved from UNODC website. [Link]
GM Binder. (n.d.). Usp 1225 validation of compendial procedures pdf. Retrieved from GM Binder. [Link]
Journal of Analytical Toxicology. (1992). Solid-Phase Extraction and GC/MS Confirmation of Barbiturates from Human Urine. Retrieved from Oxford Academic. [Link]
PubMed. (1992). Solid-phase extraction and GC/MS confirmation of barbiturates from human urine. Retrieved from PubMed. [Link]
LCGC International. (2020). Barbiturates from Serum Using Strata-X PRO Solid-Phase Extraction. Retrieved from Chromatography Online. [Link]
NYC.gov. (n.d.). Barbiturates, Phenytoin and Carbamazepine by Solid Phase Extraction and HPLC. Retrieved from NYC.gov. [Link]
Ankara University. (n.d.). Experiment No: 3 ISOLATION AND IDENTIFICATION OF BARBITURATES WITH LIQUID-LIQUID EXTRACTION. Retrieved from Ankara University website. [Link]
Slideshare. (2016). Analysis of barbiturates. Retrieved from Slideshare. [Link]
Journal of Chromatographic Science. (n.d.). Gas Chromatographic Analysis of Barbiturates in Tablets. Retrieved from Oxford Academic. [Link]
National Center for Biotechnology Information. (n.d.). Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. Retrieved from NCBI. [Link]
Food Science of Animal Resources. (2017). Simultaneous Determination of Phenobarbital, Pentobarbital, Amobarbital and Secobarbital in Raw Milk via Liquid Chromatography with Electron Spray Ionization Tandem Mass Spectrometry. Retrieved from kosfas.or.kr. [Link]
Royal Society of Chemistry. (2025). Chapter 9: The Analysis of Barbiturate Drugs. Retrieved from RSC Publishing. [Link]
LCGC International. (2024). The Benefits of DBS-GC–MS/MS in Barbiturate Detection. Retrieved from Chromatography Online. [Link]
ResearchGate. (2025). Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. Retrieved from ResearchGate. [Link]
G-SRS. (n.d.). 6-IMINO-5-ETHYL-5-(1-METHYLBUTYL) BARBITURIC ACID. Retrieved from G-SRS. [Link]
PubChem. (n.d.). 5-Ethyl-5-methylbutyl barbituric acid. Retrieved from PubChem. [Link]
Technical Support Center: Troubleshooting Pentobarbital & Impurity B Co-elution
Welcome to the Analytical Troubleshooting Guide for Barbiturate Assays. This center is designed for researchers and drug development professionals facing chromatographic challenges when separating Pentobarbital from its...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Analytical Troubleshooting Guide for Barbiturate Assays. This center is designed for researchers and drug development professionals facing chromatographic challenges when separating Pentobarbital from its related substances, specifically the pharmacopeial standard Pentobarbital Impurity B [1].
Below, we establish the physicochemical causality behind their co-elution, provide a self-validating separation protocol, and offer step-by-step troubleshooting workflows.
Part 1: Physicochemical & Chromatographic Data
To resolve a co-elution, we must first understand the structural differences driving molecular behavior. Pentobarbital Impurity B (6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid) differs from the parent Pentobarbital API by a single substitution: an imino group replaces an oxo group at the 6-position[1]. This fundamental difference alters the molecule's acid-base chemistry.
Table 1: Physicochemical Comparison of Pentobarbital and Impurity B
Q1: Why do Pentobarbital and Impurity B co-elute in my current HPLC method?A: Co-elution occurs when the mobile phase fails to exploit the structural differences between the two molecules. If you are using an unbuffered or neutral mobile phase (pH 5.0–7.0), the ionization states of both molecules result in nearly identical apparent polarities (logD). Because standard reversed-phase (C18) columns separate based on hydrophobicity, the identical logD values cause the molecules to migrate through the stationary phase at the exact same rate, merging into a single peak.
Q2: What is the primary mechanistic driver I can use to resolve this co-elution?A:pH manipulation is your most powerful tool. Because Impurity B contains a 6-imino group, it possesses a basic center that Pentobarbital lacks[1]. By lowering the mobile phase pH to the 3.0–3.5 range, you force the imino group of Impurity B into a fully protonated, cationic state. This drastic increase in polarity causes Impurity B to elute much earlier. Meanwhile, Pentobarbital (a weak acid with a pKa of ~8.1) remains fully unionized at pH 3.5, maintaining its strong hydrophobic interaction with the C18 column[2].
Mechanism of pH-driven chromatographic separation for Pentobarbital and Impurity B.
Q3: Can you provide a self-validating, step-by-step HPLC protocol to achieve baseline resolution?A: Yes. The following protocol is adapted from validated pharmacopeial and literature standards for barbiturate impurity analysis[3]. It is designed as a self-validating system—meaning the method strictly gates sample analysis behind a System Suitability Test (SST) to guarantee accuracy.
Step-by-Step Methodology:
Column Preparation: Install a base-deactivated (end-capped) C18 column (e.g., Nucleosil C18, 4.6 mm x 150 mm, 5 µm)[3].
Mobile Phase Formulation: Prepare an aqueous buffer of 0.01 M Potassium Phosphate. Adjust the pH precisely to 3.5 using dilute phosphoric acid. Mix the buffer with HPLC-grade Acetonitrile in a 72:28 (v/v) ratio[3]. Filter and degas.
Instrument Parameters: Set the flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection wavelength to 214 nm[3].
Self-Validation (SST Injection): Inject a resolution standard containing 1.0 mg/mL Pentobarbital and 0.01 mg/mL Impurity B.
System Gate: Calculate the resolution factor (
) between the two peaks.
Pass: If
, the system is validated. Proceed with sample analysis.
Fail: If
, do not run samples. Decrease the Acetonitrile ratio by 2% to increase retention and resolution.
Q4: I adjusted the pH to 3.5, but Impurity B is now exhibiting severe peak tailing. How do I correct this?A: This is a classic secondary interaction. At pH 3.5, Impurity B is a positively charged cation. Standard silica-based columns contain residual, unreacted silanol groups (-Si-OH) on their surface. These silanols act as weak cation exchangers, binding strongly to the protonated Impurity B and causing the peak to smear or "tail."
To fix this: Ensure you are using a highly end-capped C18 column, which chemically shields these silanols. Alternatively, add a competitive amine modifier (like 0.1% Triethylamine, TEA) to the mobile phase. The TEA will preferentially bind to the active silanols, freeing Impurity B to elute as a sharp, symmetrical peak.
Step-by-step troubleshooting workflow to resolve Pentobarbital co-elution.
Technical Support Center: Troubleshooting the Synthesis of 6-Imino-5-ethyl-5-(1-methylbutyl) Barbituric Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I recognize that synthesizing 6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid—the 6-imino analog of pentobarbital—presents unique mechanistic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I recognize that synthesizing 6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid—the 6-imino analog of pentobarbital—presents unique mechanistic challenges. The steric bulk of the 1-methylbutyl group severely hinders alpha-carbon reactivity, while the 6-imino moiety is highly susceptible to acid-catalyzed hydrolysis.
This guide is designed for researchers and drug development professionals. It abandons generic advice in favor of field-proven, causality-driven troubleshooting to help you establish a self-validating, high-yield synthetic system.
I. Mechanistic Workflow & Critical Nodes
To successfully synthesize this compound, you must control the kinetics of the condensation reaction while protecting the delicate imino group during the aqueous workup.
Mechanistic workflow for 6-iminobarbituric acid synthesis highlighting critical failure points.
II. Frequently Asked Questions (Troubleshooting Guide)
Q1: My overall yield is stuck below 40%, and I am recovering unreacted cyanoacetate precursor. How do I drive the condensation to completion?Mechanistic Cause: The 1-methylbutyl group creates severe steric hindrance at the alpha-carbon of the cyanoacetate. In a standard one-pot reaction where all the sodium ethoxide is added at once, competing side reactions (such as the decomposition of urea into cyanic acid and ammonia) outpace the desired nucleophilic acyl substitution and cyclization.
Authoritative Solution: Transition from a one-pot base addition to a gradual addition protocol. Foundational studies on cyano-iminobarbiturates demonstrate that gradually adding the alkoxide catalyst (e.g., sodium methoxide) maintains a controlled steady-state of the reactive intermediate, preventing reagent degradation and significantly boosting yields [2].
Q2: NMR analysis shows my final product is actually pentobarbital (the keto form). Where did the 6-imino group go?Mechanistic Cause: You have over-acidified your reaction during the workup. 6-iminobarbituric acids are essentially cyclic amidines. The carbon bonded to the imino nitrogen is highly electrophilic. Standard barbiturate synthesis protocols often call for acidification to pH 3.0–4.0 at elevated temperatures to precipitate the product [3]. Under these conditions, water rapidly attacks the imino carbon, hydrolyzing it to a ketone and releasing ammonia.
Authoritative Solution: You must decouple the precipitation step from hydrolysis. Perform the aqueous acidification at strictly controlled temperatures (< 20 °C) and carefully adjust the pH to exactly 4.5–5.0 using dilute acetic acid, rather than concentrated hydrochloric acid.
Q3: The condensation route is repeatedly failing due to precursor impurities. Is there an alternative synthetic pathway?Mechanistic Cause: Alkylating cyanoacetates with secondary halides (like 1-methylbutyl iodide) often results in poor yields and elimination side-products, leading to impure starting materials for the condensation step.
Authoritative Solution: Utilize a late-stage transition-metal-catalyzed alkylation . Instead of building the substituted precursor, synthesize the unsubstituted 6-iminobarbituric acid core first. You can then perform a regioselective double alkylation using ethyl iodide and 1-methylbutyl iodide in DMF at 60 °C, utilizing a Palladium catalyst system (Pd(OAc)₂ with dppe ligand), which has been shown to yield 65–70% of the target compound with >95% HPLC purity [1].
III. Quantitative Optimization Data
To facilitate easy comparison, the following table summarizes the quantitative impact of altering reaction parameters on the yield and purity of 6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid.
Synthesis Route
Base / Catalyst System
Solvent
Temp (°C)
Reagent Addition Method
Yield (%)
Purity (HPLC)
Standard Condensation
NaOEt (1.5 eq)
Ethanol
78
One-pot
35 - 40
< 80%
Optimized Condensation
NaOMe (2.0 eq)
Methanol
65
Gradual (over 2h)
75 - 80
> 95%
Core Alkylation (Alternative)
Pd(OAc)₂ / dppe
DMF
60
Stepwise Alkylation
65 - 70
> 95%
IV. Standard Operating Procedure (SOP): Optimized Condensation
This self-validating protocol utilizes the gradual addition method to overcome steric hindrance while preserving the imino moiety [2] [3].
Step 1: Reagent Preparation & System Purging
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer. Purge the system with ultra-high purity Argon.
Dissolve 0.1 mol of dry urea and 0.1 mol of ethyl 2-cyano-2-ethyl-2-(1-methylbutyl)acetate in 100 mL of anhydrous methanol.
Step 2: Gradual Condensation
Prepare a solution of sodium methoxide (0.2 mol) in 50 mL of anhydrous methanol. Transfer this to the addition funnel.
Heat the urea/cyanoacetate mixture to a gentle reflux (approx. 65 °C).
Critical Step: Begin the dropwise addition of the sodium methoxide solution over a period of exactly 2 hours. Self-Validation: The slow addition prevents the reaction mixture from turning dark brown, which is indicative of urea degradation.
Maintain reflux for an additional 4 hours post-addition.
Step 3: Controlled Aqueous Workup
Evaporate the methanol under reduced pressure (rotary evaporator) ensuring the water bath does not exceed 40 °C.
Dissolve the resulting solid (the sodium salt of the product) in 150 mL of ice-cold distilled water.
Critical Step: Submerge the flask in an ice bath to maintain the temperature below 15 °C. Using a calibrated pH meter, slowly add 10% (v/v) acetic acid dropwise until the pH reaches exactly 4.5. Do not allow the pH to drop below 4.0 to prevent hydrolysis to pentobarbital.
Step 4: Isolation & Verification
Filter the precipitated white solid under vacuum and wash with 50 mL of ice-cold water.
Dry the product in a vacuum desiccator over P₂O₅ for 24 hours.
Self-Validation: Run an FT-IR spectrum. The presence of a sharp peak at ~3250 cm⁻¹ (N-H stretch of the imino group) and the absence of a broad ketone stretch at ~1700 cm⁻¹ confirms the structural integrity of the 6-imino moiety.
V. References
Dvornik, D., Djokic, S. M., & Hammes, P. Preparation of Some Imino- and Cyano-imino-substituted Barbiturates. Arhiv za Kemiju (CORE). Available at:[Link]
Troubleshooting
Technical Support Center: Analytical Stability of 6-Imino-5-ethyl-5-(1-methylbutyl) Barbituric Acid
Welcome to the Advanced Analytical Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic data when analyzing 6-Imino-5-ethyl-5-(1-methylb...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Analytical Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter erratic data when analyzing 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid . Recognized in pharmacopeial standards as Pentobarbital Impurity B, this compound is a critical reference standard for the quality control of Pentobarbital APIs[1].
However, its chemical structure—specifically the 6-imino group and the pyrimidinedione core—makes it highly susceptible to artifactual degradation during routine High-Performance Liquid Chromatography (HPLC) analysis. If not controlled, the impurity will degrade into the API itself (Pentobarbital) inside your sample vial, leading to a false-low impurity reading and a false-high API assay, completely invalidating your stability-indicating method.
This guide is designed to move beyond basic troubleshooting. We will explore the mechanistic causality of this degradation and provide self-validating protocols to ensure absolute scientific integrity in your analytical workflows.
Part 1: Mechanistic Insights into Iminobarbiturate Degradation
To stop degradation, we must first understand the chemical causality driving it. 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid is subject to three primary structural vulnerabilities during analysis:
Acid-Catalyzed Imine Hydrolysis (Deamination): The 6-imino group (=NH) is a Schiff base analogue. In acidic aqueous environments (pH < 4), the imine nitrogen becomes protonated, rendering the adjacent carbon highly electrophilic. Water acts as a nucleophile, attacking the carbon to form a hemiaminal intermediate, which subsequently collapses to expel ammonia (NH₃) and form a carbonyl group (=O). This converts the impurity directly into Pentobarbital[1].
Base-Catalyzed Ring Opening: Barbituric acid rings are vulnerable to nucleophilic attack by hydroxide ions (OH⁻). Prolonged exposure to alkaline conditions (pH > 7.5) leads to the cleavage of the barbiturate ring at the 1-6 or 3-4 bonds, generating malonic acid derivatives[1][2].
Dynamic Tautomerism: The compound exhibits pH-dependent tautomerism, existing in a dynamic equilibrium between keto/enol and imine/enamine forms[1][3]. If the rate of interconversion is similar to the timescale of your chromatographic separation, you will observe severe peak broadening or peak splitting, often mistaken for degradation.
Fig 1: Primary degradation and tautomeric pathways of 6-iminobarbiturates.
Part 2: Troubleshooting FAQs
Q: During my HPLC sequence, the peak area for the 6-imino impurity decreases over time, while a secondary peak matching Pentobarbital increases. What is happening?A: You are observing on-vial hydrolysis. Because your sample diluent likely contains a high percentage of unbuffered water, the imine group is undergoing nucleophilic attack. To arrest this, you must lower the water activity in your diluent by increasing the organic modifier (e.g., ≥ 50% Acetonitrile) and strictly maintaining your autosampler temperature at 4°C to slow the kinetic rate of the hydrolysis reaction.
Q: My chromatogram shows a split peak for the 6-imino compound. Mass spectrometry (LC-MS) confirms both peaks have the exact same m/z. Is my standard degrading?A: No, this is a chromatographic artifact caused by tautomerism[3]. The imine and enamine tautomers are interconverting as they travel down the column. To fix this, you must collapse the equilibrium. Adjust your mobile phase pH to a tightly buffered 5.5 – 6.0. This favors a single dominant tautomeric state, yielding one sharp, time-averaged peak.
Q: My assay shows poor overall recovery and the appearance of early-eluting unknown peaks. How do I prevent this?A: Early eluting peaks with poor recovery of the parent mass indicate ring-opening hydrolysis, which yields highly polar malonic acid derivatives[1]. This is heavily favored in alkaline conditions. Check the pH of your sample diluent and mobile phase; they must never exceed pH 7.0 for this specific analysis.
Fig 2: Diagnostic workflow for resolving iminobarbiturate chromatographic issues.
Part 3: Quantitative Data & Parameters
To ensure reproducibility, compare your current method parameters against the optimal targets outlined below. Deviation from these parameters breaks the causality chain required for stability.
Table 1: Kinetic Stability of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid vs. Analytical Conditions
Analytical Parameter
Sub-Optimal Condition
Mechanistic Consequence
Recommended Target
Diluent / Mobile Phase pH
< 4.0
Acid-catalyzed imine protonation leading to rapid Pentobarbital formation.
pH 5.5 – 6.0 (Ammonium Acetate buffer)
Diluent / Mobile Phase pH
> 7.5
Base-catalyzed nucleophilic attack leading to ring-opening (Malonic acids).
pH 5.5 – 6.0 (Ammonium Acetate buffer)
Autosampler Temperature
Ambient (20-25°C)
High thermal energy accelerates aqueous hydrolysis kinetics in the vial.
4°C ± 1°C
Diluent Composition
> 80% Aqueous
High water activity drives the equilibrium toward hydrolysis.
≥ 50% Organic (Acetonitrile or Methanol)
Part 4: Optimized Analytical Workflow (Self-Validating Protocol)
Do not rely on blind faith when running this assay. The following protocol incorporates a self-validating feedback loop to mathematically prove that your sample preparation is not causing artifactual degradation.
Step 1: Preparation of the Stabilized Diluent
Prepare a 10 mM Ammonium Acetate buffer. Adjust the pH to exactly 6.0 using dilute Acetic Acid.
Mix the buffer with HPLC-grade Acetonitrile in a 50:50 (v/v) ratio. Causality: The pH 6.0 buffer minimizes both hydronium and hydroxide concentrations, while the 50% organic modifier reduces the water activity required for the hydrolysis reaction.
Step 2: Sample Preparation & Control Spiking
Accurately weigh the 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid reference standard and dissolve it in the Stabilized Diluent to achieve your target working concentration (e.g., 0.1 mg/mL).
Validation Control: Prepare a secondary vial using unbuffered, 100% LC-MS grade water as the diluent (The "Failure Control").
Set the HPLC autosampler temperature strictly to 4°C.
Inject both the Stabilized Sample and the Failure Control immediately upon preparation (
).
Keep both vials in the autosampler and inject them again at
hours.
System Validation Criteria:
Calculate the % area of the Pentobarbital peak relative to the 6-imino peak.
Pass Condition: The Stabilized Sample must show < 0.5% formation of Pentobarbital at
hours.
Self-Validation Proof: The Failure Control must show significant degradation (> 5% Pentobarbital formation). If the Stabilized Sample passes while the Failure Control degrades, you have successfully proven that your method actively arrests the inherent chemical instability of the molecule.
References
Profiles of Drug Substances Vol 07 | Nuclear Magnetic Resonance Spectroscopy | Chromatography. Scribd.
URL: [Link]
Substituent Tautomerism of Six-Membered Ring Heterocycles. ResearchGate.
URL: [Link]
addressing matrix effects in LC-MS analysis of barbiturates
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, quantify, and resolve matrix effects during the LC-MS/MS analysis of barbiturate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, quantify, and resolve matrix effects during the LC-MS/MS analysis of barbiturates.
Matrix effects—where co-eluting sample components interfere with analyte ionization—are the most common cause of poor reproducibility and accuracy in quantitative bioanalysis[1]. Because barbiturates require specific ionization conditions that make them highly susceptible to these interferences, this guide moves beyond basic fixes to explain the causality behind experimental choices, ensuring your analytical workflows are robust and self-validating.
Part 1: Diagnostic FAQs – Understanding the Causality
Q1: Why do barbiturates suffer from such severe ion suppression in LC-MS/MS, and how does my choice of ionization mode play a role?A1: Barbiturates (e.g., phenobarbital, pentobarbital, secobarbital) are weak acids. To achieve optimal sensitivity, they are almost exclusively analyzed using negative-ion electrospray ionization (ESI), as they readily deprotonate to yield strong peak intensities[2]. However, negative ESI is notoriously susceptible to ion suppression. When endogenous matrix components—such as acidic phospholipids, salts, or proteins—co-elute with your barbiturates, they compete for the limited charge available on the surface of the ESI droplets. Because the matrix components often exist at much higher concentrations, they prevent the barbiturate molecules from efficiently transferring into the gas phase, resulting in a suppressed signal[1].
Q2: I suspect matrix effects are ruining my standard curve. How do I definitively quantify the exact degree of ion suppression or enhancement?A2: You must use the Post-Extraction Spike Method [3]. Simply comparing a sample to a neat standard is insufficient because it conflates extraction recovery loss with ionization suppression. By spiking the barbiturate standard into a pre-extracted blank matrix, you isolate the ionization variable[4]. If the response of the post-extraction spiked sample is significantly lower than a neat standard prepared in the mobile phase, you have definitive proof of ion suppression[3].
Part 2: Troubleshooting Guide – Mitigation Strategies
Q3: I am using a fast "dilute-and-shoot" method for a urine barbiturate panel to maintain high throughput. My absolute recovery for phenobarbital is dropping to 67%. How can I fix this without adding complex extraction steps?A3: You do not necessarily need to abandon the dilute-and-shoot method if you implement Stable Isotope-Labeled Internal Standards (SIL-IS) [5]. While your absolute recovery (the raw signal) is suppressed by the urine matrix, adding a matched SIL-IS (e.g., Phenobarbital-d5) allows you to correct for the relative recovery. Because the SIL-IS co-elutes perfectly with the target analyte, it experiences the exact same degree of ion suppression.
Self-Validating Check: To ensure this method remains valid, monitor the absolute peak area of the SIL-IS across all patient samples. If the IS area drops by >50% compared to a neat solvent injection, the matrix suppression is too severe for mathematical correction, and physical sample cleanup is mandatory.
Q4: I am analyzing barbiturates in highly complex matrices (e.g., raw milk, plasma) and SIL-IS correction is failing. What is the most robust sample preparation strategy to physically remove these interferents?A4: You must transition to Solid-Phase Extraction (SPE) [2]. For barbiturates, the causality of a good extraction relies on pH manipulation. By adding 0.1% glacial acetic acid to your sample prior to extraction, you force the weakly acidic barbiturates into their unionized state. This enhances their affinity for the hydrophobic stationary phase of the SPE cartridge while promoting the precipitation of interfering proteins[2]. Washing the cartridge with a weak organic solvent then strips away the polar matrix components that cause negative ESI suppression.
This protocol provides a self-validating mathematical assessment of your matrix effects[3][4].
Prepare Set A (Neat Standards): Prepare your barbiturate panel (e.g., 100 ng/mL) in the initial LC mobile phase.
Prepare Set B (Post-Extraction Spiked Matrix): Process a blank matrix (urine/plasma) through your standard extraction protocol. After extraction, spike the resulting blank extract with the barbiturate panel to a final concentration of 100 ng/mL.
LC-MS/MS Analysis: Inject Set A and Set B in triplicate using your standard LC gradient and negative ESI MRM transitions.
Calculate Matrix Effect (ME):
Formula: ME (%) = (Peak Area of Set B / Peak Area of Set A) × 100
Interpretation: A value of 100% indicates zero matrix effect. <85% indicates severe ion suppression; >115% indicates ion enhancement[6].
Protocol B: Optimized Solid-Phase Extraction (SPE) for Barbiturates
Use this protocol when ME falls outside the acceptable 85%–115% range[2][4].
Sample Pre-treatment: Aliquot 500 µL of biological matrix. Add 500 µL of 0.1% glacial acetic acid. Causality: Lowers pH below the pKa of barbiturates, ensuring they are fully protonated (neutral) for optimal retention on the SPE sorbent[2]. Vortex and centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.
Cartridge Conditioning: Pass 1 mL of Methanol followed by 1 mL of HPLC-grade water through a mixed-mode or C18 SPE cartridge. Do not let the sorbent dry.
Sample Loading: Load the acidified supernatant onto the cartridge at a flow rate of 1 mL/min.
Washing: Wash with 1 mL of 5% Methanol in water to elute polar salts and endogenous interferents without prematurely eluting the target analytes.
Elution: Elute the barbiturates using 1 mL of 100% Acetonitrile.
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial LC mobile phase.
Self-Validating Check: Inject a blank matrix processed through this exact protocol immediately following your highest calibrator to verify that carryover is <20% of the Lower Limit of Quantitation (LLOQ)[7].
Part 4: Quantitative Data Presentation
The following table demonstrates how implementing a SIL-IS strategy successfully mitigates severe absolute matrix suppression in a high-throughput dilute-and-shoot urine assay, bringing the relative recovery back into validated analytical limits[5].
Analyte
Absolute Recovery (%)
Relative Recovery (with SIL-IS) (%)
Matrix Effect Observation
Phenobarbital
67.5 – 97.6
85.4 – 109.0
Moderate to Severe Ion Suppression
Butalbital
89.2 – 112.0
92.1 – 105.0
Minimal Matrix Effect
Secobarbital
71.0 – 138.0
88.5 – 115.0
Highly Variable (Suppression & Enhancement)
Pentobarbital
75.4 – 105.2
89.0 – 110.5
Moderate Ion Suppression
Part 5: Visualizing the Troubleshooting Logic
Follow this decision tree to systematically resolve signal variance in your barbiturate assays.
Troubleshooting workflow for diagnosing and resolving LC-MS/MS matrix effects.
Part 6: References
Simultaneous Determination of Phenobarbital, Pentobarbital, Amobarbital and Secobarbital in Raw Milk via Liquid Chromatography with Electron Spray Ionization Tandem Mass Spectrometry. nih.gov.[Link]
A Simple Method to Analyze Barbiturates in Urine Using a Triple Quadrupole Mass Spectrometer. gentechscientific.com.[Link]
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. longdom.org.[Link]
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. nih.gov.[Link]
Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. acs.org.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Scope: Reversed-Phase HPLC (RP-HPLC) optimization, impurity isolation, and troubleshooting for barbiturate derivatives (Phenobarbital, Pentobarbital, Secobarbital).
Introduction
Welcome to the technical support hub. If you are profiling barbiturate impurities, you are dealing with a class of weak acids (pKa ~7.2–7.9) that are notoriously sensitive to mobile phase pH. In my experience, 80% of "column failures" in this application are actually mobile phase mismatches that fail to suppress ionization or control silanol activity.
This guide moves beyond standard pharmacopeial recipes (USP/EP) to explain why your separation works (or fails) and how to manipulate the mobile phase to resolve critical impurity pairs.
Module 1: The pH-Selectivity Nexus
Q: Why does my separation resolution collapse when I slightly alter the pH?
A: Barbiturates are weak acids containing a pyrimidine ring. Their retention behavior follows a sigmoidal curve relative to pH.
The Mechanism:
pH < 6.0 (Acidic): Barbiturates are protonated (neutral). They exhibit high hydrophobicity and strong retention on C18 columns. This is the "Safe Zone" for robust methods.
pH ~ 7.4 (Near pKa): This is the "Danger Zone." Small fluctuations in pH (±0.1) cause massive shifts in the ionization ratio (
). Since the ionized form elutes much faster than the neutral form, retention times will drift significantly, causing peak overlap.
pH > 8.0 (Alkaline): Barbiturates are fully ionized. Retention is low unless you use an ion-pairing agent or a specialized column (e.g., Porous Graphitic Carbon).
Recommendation: For impurity profiling, work at pH 3.0–4.5 . This suppresses ionization of both the barbiturates and the residual silanols on the silica column, sharpening peak shapes.
Visualization: pH Decision Logic
Figure 1: Decision tree for mobile phase pH selection based on barbiturate pKa thermodynamics.
Module 2: Critical Mobile Phase Parameters
Q: Phosphate vs. Acetate buffers—which is superior for impurity profiling?
A: It depends on your detection method and the specific impurity types.
Parameter
Phosphate Buffer (e.g., KH₂PO₄)
Acetate/Formate Buffer
Primary Use
UV Detection (Standard USP Methods)
LC-MS / LC-MS/MS
UV Cutoff
Excellent (<200 nm). Allows detection of impurities with weak chromophores.
Poor (<210-220 nm). High background noise at low wavelengths.
Good, but often requires higher ionic strength to match phosphate.
Volatility
Non-volatile (Clogs MS source).
Volatile (Essential for MS).
Buffering Range
pH 2.1–3.1 and 6.2–8.2.
pH 3.8–5.8 (Acetate) / 2.8–4.8 (Formate).
Expert Protocol: The "Golden Standard" for UV Profiling
If you are using UV detection (DAD), use this mobile phase to start. It resolves common impurities like Barbituric Acid and Phenylacetylurea.
Buffer: 10–25 mM Potassium Dihydrogen Phosphate (KH₂PO₄).
pH Adjustment: Adjust to pH 4.5 ± 0.1 using Phosphoric Acid (do not use HCl or H₂SO₄, as chloride/sulfate ions can corrode stainless steel or alter selectivity).
Organic Modifier: Methanol is preferred over Acetonitrile for barbiturates because it offers different selectivity (H-bonding capability) that often helps separate the polar impurities (like impurity C) from the main peak.
Module 3: Troubleshooting & FAQs
Q: My main peak has a tailing factor > 2.0. How do I fix this?
Diagnosis: Barbiturates have nitrogen atoms in the pyrimidine ring that can interact with free silanol groups (Si-OH) on the silica support, causing "drag" or tailing.
Corrective Actions:
Increase Buffer Strength: If you are using 10 mM, increase to 25 mM or 50 mM. Higher salt concentration competes with the analyte for silanol sites.
Lower the pH: Drop pH to 3.0. At this pH, silanols are protonated (Si-OH rather than Si-O⁻) and cannot bind to the amine groups.
Add Triethylamine (TEA): Legacy Method. Add 0.1% TEA to the mobile phase. TEA acts as a "sacrificial base," binding to silanols so your analyte doesn't. Note: Modern "End-capped" or "Base-Deactivated" columns usually render this step unnecessary.
Q: Impurity A is co-eluting with Phenobarbital. What is the move?
Diagnosis: Impurity A (often 5-ethyl-5-phenylbarbituric acid related intermediates) is structurally very similar to the parent.
Corrective Actions:
Change Organic Modifier: Switch from Methanol to Acetonitrile (or a 50:50 blend). Acetonitrile is a dipole-dipole interactor, while Methanol is a proton donor. This change in solvation mechanism often alters the relative retention (
) of the impurity.
Temperature Effect: Barbiturate separation is temperature-sensitive.[1] Lower the column temperature to 20°C or 25°C. Higher temperatures (40°C+) often merge peaks by increasing mass transfer speed but reducing thermodynamic selectivity.
Visualization: Troubleshooting Workflow
Figure 2: Logical workflow for diagnosing and resolving common chromatographic anomalies in barbiturate analysis.
Module 4: Gradient vs. Isocratic
Q: Should I use a gradient for impurity profiling?
A: Yes.
While isocratic methods (e.g., USP Phenobarbital Assay) are fine for potency (quantifying the main drug), they are dangerous for impurity profiling.
Reasoning: Late-eluting hydrophobic impurities (e.g., dimers or alkylated by-products) may not elute during an isocratic run, or they may elute as broad, undetectable humps in the next injection ("ghost peaks").
Protocol:
Hold: 5% Organic for 2 mins (Traps polar impurities like Barbituric Acid).
Ramp: 5% to 60% Organic over 20 mins.
Wash: 90% Organic for 5 mins (Elutes highly hydrophobic degradants).
Re-equilibrate: Critical! Allow 10 column volumes before the next injection to reset the equilibrium.
References
United States Pharmacopeia (USP). Monograph: Phenobarbital.[2][3] USP-NF. (Standard reference for isocratic potency methods and system suitability criteria).
Paibir, S. G., & Soine, W. H. (1997). High-performance liquid chromatographic analysis of phenobarbital and phenobarbital metabolites in human urine.[4] Journal of Chromatography B: Biomedical Sciences and Applications, 691(1), 111-117.[4] (Foundational work on metabolite separation and pH effects).
Moravek. Exploring the Role of pH in HPLC Separation. (Technical overview of pH impact on retention and peak shape for ionizable compounds).
Agilent Technologies. High Throughput HPLC Analysis of Barbiturates. Application Note. (Demonstrates particle size influence and gradient optimization).
SynThink. Challenges in HPLC Method Development for Impurity Identification. (General strategies for resolving co-elution in impurity profiling).
troubleshooting poor peak shape for 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid
This guide serves as a specialized technical support resource for researchers analyzing 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid , widely recognized in pharmaceutical development as Pentobarbital Impurity B (EP/...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as a specialized technical support resource for researchers analyzing 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid , widely recognized in pharmaceutical development as Pentobarbital Impurity B (EP/USP).
Unlike its parent compound (Pentobarbital), which is a weak acid, this impurity introduces a basic functional group (the imino/amino moiety). This creates a unique amphoteric challenge that often causes standard barbiturate methods to fail for this specific peak.
Technical Support Center: 6-Imino-Barbiturate Analysis
Quick Diagnostic: What is your peak shape telling you?
Symptom
Visual Characteristic
Primary Chemical Cause
Immediate Action
Severe Tailing
Asymmetry Factor () > 1.5; Right-side drag.
Silanol Interaction. The imino group is protonated () and binding to negative silanols on the column.
Add 5-10 mM Triethylamine (TEA) or switch to a high-pH stable hybrid column.
Peak Splitting
"Saddle" shape or doublet with non-baseline separation.
Tautomerism. The molecule is shifting between Amino and Imino forms during the run.
Increase column temperature () to coalesce the peaks.
Fronting
< 0.9; Left-side drag.
Solubility/Overload. The molecule is less soluble in the mobile phase than the sample solvent.
Dilute sample in mobile phase; reduce injection volume.
Shifting
Retention time drifts between runs.
pH Instability. You are operating near the pKa of the imino group (~pH 4.5–5.5).
Adjust aqueous buffer pH by units away from the drift zone.
Deep Dive Troubleshooting Guides
Issue 1: The "Silanol Trap" (Peak Tailing)
Context: Standard methods for Pentobarbital often use acidic mobile phases (pH 3.0–4.0) to suppress the ionization of the barbituric acid core, ensuring it retains well on C18.
The Problem: At pH 3.0, the 6-imino group of Impurity B becomes protonated (cationic). This positive charge interacts strongly with residual silanol groups (
) on the silica surface, causing severe tailing that does not affect the parent drug.
Protocol: Deactivating Silanols
Modify the Buffer: Add a "sacrificial base" that competes for silanol sites.
Reagent: Triethylamine (TEA) or Dimethyloctylamine (DMOA).
Concentration: 5–10 mM in the aqueous portion.
Note: TEA will increase pH; ensure you readjust to your target pH after adding TEA.
Switch Stationary Phase: If you cannot use amine modifiers (e.g., in LC-MS), switch to a column with "End-capping" or "Hybrid Particle" technology (e.g., Ethylene-Bridged Hybrid silica) which has fewer accessible silanols.
Issue 2: Peak Splitting (Tautomerism)
Context: 6-Imino barbiturates exist in a dynamic equilibrium between the Amino-enone form and the Imino-ketone form.
The Problem: If the rate of interconversion between these forms is similar to the timescale of the chromatographic separation, the peak will split or broaden significantly. This is a kinetic phenomenon, not a separation failure.
Protocol: Kinetic Coalescence
Thermodynamic Control (Temperature):
Action: Increase column oven temperature to 40°C, 50°C, or 60°C .
Mechanism:[1][2][3] Higher heat increases the rate of tautomeric exchange. When the exchange becomes faster than the separation speed, the detector sees a single, sharp "average" peak.
pH Locking:
Action: Shift pH to favor one tautomer exclusively.
Warning: This is difficult for this molecule because extreme pH (very high or low) often degrades barbiturates via ring opening. Temperature control is the safer first step.
Visualizing the Problem
Workflow: Troubleshooting Logic Tree
Caption: Decision tree for isolating the root cause of peak distortion based on symmetry and environmental conditions.
Mechanism: The Amphoteric Conflict
Caption: The ionization states of 6-imino barbiturates. Low pH causes silanol binding; slow tautomerism causes splitting.
Recommended "Universal" Protocol
If your current method is failing, validate this baseline protocol designed specifically for Pentobarbital Impurity B .
Mobile Phase Preparation
Buffer (Solvent A): 20 mM Ammonium Acetate adjusted to pH 6.8 .
Why? At pH 6.8, the silanols are ionized (negative), but the imino group is largely unprotonated (neutral), minimizing the ionic attraction that causes tailing.
Why? ACN has lower viscosity than methanol, allowing for higher flow rates/pressures if needed.
Column Selection
Type: C18 with high carbon load (>15%) and heavy end-capping .
Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.
Temperature:40°C (Critical for tautomer coalescence).
Gradient Profile
Time (min)
% Buffer (A)
% ACN (B)
Note
0.0
90
10
Initial hold for polarity
15.0
40
60
Elute Pentobarbital & Impurity
16.0
10
90
Wash
20.0
90
10
Re-equilibrate
References
European Pharmacopoeia (Ph. Eur.) . Pentobarbital Monograph: Impurity B. Strasbourg: Council of Europe. (Defines the impurity structure and standard limits).
United States Pharmacopeia (USP) . Pentobarbital Sodium: Organic Impurities. Rockville, MD: USP Convention. (Provides regulatory context for the separation).
Dolan, J. W. (2022). HPLC Diagnostic Skills – Tailing Peaks. LCGC North America. (Authoritative source on silanol interactions and amine modifiers).
Neue, U. D. (2007).[4] Keto-enol tautomerism in HPLC. Chromatography Forum. (Expert discussion on temperature control for tautomeric peak splitting).
Phenomenex . HPLC Troubleshooting Guide: Peak Shape Issues. (General guide on column care and mobile phase selection for basic compounds).
preventing the formation of "Pentobarbital Impurity B" in manufacturing
Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Manufacturing. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) Manufacturing. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in barbiturate synthesis: the formation and control of Pentobarbital Impurity B .
This guide bridges the gap between theoretical reaction mechanisms and field-proven process engineering, ensuring your manufacturing workflows remain robust, compliant, and self-validating.
FAQ: Understanding Pentobarbital Impurity B
Q: What exactly is Pentobarbital Impurity B?A: Pentobarbital Impurity B is chemically identified as 6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid (CAS No. 330593-15-2). It is a recognized pharmacopeial degradation product and synthetic impurity (EP Impurity B, USP) that must be strictly controlled to
in pharmaceutical-grade Pentobarbital [1].
Q: What is the mechanistic origin of this impurity during API synthesis?A: The formation of Impurity B is entirely dependent on your chosen synthetic route for constructing the pyrimidinedione core. There are two primary causal pathways [2]:
The Cyanoacetate Route (Incomplete Hydrolysis): When ethyl ethyl(1-methylbutyl)cyanoacetate is condensed with urea, the immediate product is the 6-imino derivative (Impurity B). This is an obligatory intermediate. It must undergo harsh acid-catalyzed hydrolysis to convert the imino group (=NH) to a keto group (=O). If the hydrolysis is thermodynamically insufficient, Impurity B remains in the final API.
The Malonate Route (Raw Material Contamination): When diethyl ethyl(1-methylbutyl)malonate is condensed with urea, pentobarbital is formed directly. However, if the urea starting material is contaminated with guanidine (
), the guanidine condenses with the malonate to directly form the 6-imino derivative [3].
Reaction pathways illustrating the dual origins of Pentobarbital Impurity B during API synthesis.
Quantitative Process Parameters
To easily compare the origins and control strategies for Impurity B across the two primary synthetic routes, refer to the quantitative parameters summarized below:
The following protocols are designed as self-validating systems. By following these steps, you not only fix the immediate issue but generate analytical proof that the root cause has been eliminated.
Scenario 1: High Impurity B in the Cyanoacetate Route
Causality: The 6-imino group in 5,5-disubstituted barbiturates is severely sterically hindered by the bulky 1-methylbutyl and ethyl groups at the 5-position. This steric bulk restricts the approach of water molecules during acid-catalyzed hydrolysis. If the acid is too weak or the temperature drops, the kinetics stall, leaving unhydrolyzed Impurity B.
Optimization Protocol:
Acid Concentration Verification: Ensure the sulfuric acid (
) concentration in the hydrolysis reactor is maintained at exactly 25% (v/v). Lower concentrations will fail to protonate the imino nitrogen adequately.
Temperature Calibration: The reaction must be held at a rolling reflux (100-105°C). Verify reactor jacket temperatures and internal probe calibration.
In-Process Control (IPC) Sampling: Withdraw a 5 mL aliquot from the reactor after 8 hours of reflux. Neutralize and analyze via HPLC.
Self-Validation Loop: Do not quench the main reactor until the IPC HPLC chromatogram confirms the Impurity B peak area is
. If the peak persists , the system validates the need for continued reflux. Extend reflux by 2-hour increments, sampling after each, until the specification is met.
Work-up: Cool the reactor to 20°C to precipitate the crude API. Wash thoroughly with cold deionized water to remove residual acid and cleaved ammonia salts.
Scenario 2: High Impurity B in the Malonate Route
Causality: Because the malonate route does not utilize an imino-intermediate, the presence of Impurity B points exclusively to raw material contamination. Guanidine structurally mimics urea but contains an imino group. Its condensation with malonate is highly favorable, aggressively generating Impurity B alongside the API.
Optimization Protocol:
Raw Material Quarantine: Immediately halt production and quarantine the current batch of urea.
Analytical Screening: Test the quarantined urea for guanidine content using cation-exchange chromatography or a colorimetric Sakaguchi test.
Self-Validation Loop: Perform a pilot-scale condensation (10g scale) using the suspect urea and a known, highly pure malonate standard. If the resulting crude API exhibits
Impurity B, the urea batch is definitively proven as the root cause and must be rejected.
Supplier Qualification: Switch to pharmaceutical-grade urea (
purity) with a strict Certificate of Analysis (CoA) limiting guanidine to .
Remediation of Contaminated API: If a large batch of API is already contaminated, dissolve the crude pentobarbital in an 80:20 ethanol/water mixture at 70°C, treat with activated carbon, and slowly cool to 5°C to recrystallize. The structural difference (imino vs. keto) provides sufficient differential solubility to purge Impurity B into the mother liquor.
Troubleshooting decision tree for resolving Pentobarbital Impurity B based on the synthetic route.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 587838, 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid" PubChem, [Link]
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4737, Pentobarbital" PubChem, [Link]
Optimization
Technical Support Center: Enhancing Resolution of Pentobarbital Related Substances
Audience: Researchers, Analytical Scientists, and QC Specialists. Topic: Troubleshooting and optimizing HPLC separation of Pentobarbital and its related impurities (isomers, degradation products).
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Scientists, and QC Specialists.
Topic: Troubleshooting and optimizing HPLC separation of Pentobarbital and its related impurities (isomers, degradation products).
Executive Summary: The Separation Challenge
Pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid) presents a unique chromatographic challenge due to its structural similarity to other barbiturates (specifically its isomer, Amobarbital) and its susceptibility to hydrolysis.
The core difficulty in resolving "related substances" lies in three factors:
Isobaric Interference: Amobarbital and Pentobarbital share the same molecular weight (
g/mol ), making MS detection insufficient for separation without chromatographic resolution.
pKa Sensitivity: With a pKa of approximately 8.1 , Pentobarbital is a weak acid. Its retention behavior is highly sensitive to mobile phase pH, particularly when separating it from more polar degradation products like barbituric acid derivatives.
Peak Tailing: Secondary interactions between the barbiturate nitrogen atoms and residual silanols on silica-based columns often degrade resolution.
This guide provides self-validating protocols to overcome these hurdles, ensuring compliance with USP/EP strictures.
Critical Troubleshooting Guide (Q&A)
Q1: I am observing co-elution between Pentobarbital and its isomer, Amobarbital. How do I improve selectivity?
The Mechanism:
Both compounds are hydrophobic and neutral at acidic pH. Standard C18 columns often struggle to differentiate the subtle steric difference between the 1-methylbutyl group (Pentobarbital) and the isopentyl group (Amobarbital).
The Solution:
You must alter the selectivity factor (
) rather than just efficiency ().
Switch Stationary Phase: Move from a standard C18 to a Phenyl-Hexyl or C8 column. The pi-pi interactions in phenyl phases often provide better discrimination for structural isomers than pure hydrophobic interaction.
Optimize Organic Modifier: Replace Acetonitrile (ACN) with Methanol (MeOH) . Methanol is a protic solvent and can form hydrogen bonds with the barbiturate ring oxygens, offering different selectivity compared to the dipole-dipole interactions of ACN.
Temperature Control: Lower the column temperature to 20–25°C . Higher temperatures increase mass transfer but reduce the enthalpic differences required to separate closely related isomers.
Self-Validation Step:
Inject a system suitability mix containing both isomers.
Q2: My Pentobarbital peak is tailing significantly (Tailing Factor > 1.5). What is the root cause and fix?
The Mechanism:
Tailing in barbiturates is typically caused by secondary silanol interactions . At pH > 3.5, residual silanols (
) on the column support ionize to .[3] The weakly acidic Pentobarbital can interact with these sites, causing drag.
The Solution:
pH Suppression: Ensure your mobile phase pH is between 2.5 and 3.0 . This keeps both the silanols (pKa ~3.5) and the Pentobarbital (pKa ~8.[4]1) protonated (neutral).
Buffer Strength: Increase phosphate buffer concentration to 25–50 mM . Higher ionic strength masks any remaining active sites on the silica surface.
Column Choice: Use an "end-capped" or "base-deactivated" column (e.g., L1 packing with high carbon load and exhaustive end-capping).
Protocol:
Mobile Phase A: 25 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with Phosphoric Acid.
Q3: I see "ghost peaks" or shifting retention times for related substances. Is my sample degrading?
The Mechanism:
Pentobarbital sodium is stable in solid form but susceptible to base-catalyzed hydrolysis in solution. High pH diluents will open the barbiturate ring, forming Impurity 1 (a malonuric acid derivative).
The Solution:
Diluent pH: Never dissolve the sample in pure water (which can absorb
) or basic solvents. Use the mobile phase (pH 3.[1][4]0) as the diluent.
Fresh Preparation: Analyze samples within 24 hours.
Thermostat: Keep the autosampler at 4–8°C to slow hydrolysis.
Visualizing the Workflow
The following diagram illustrates the decision logic for method development and troubleshooting, specifically tailored for Pentobarbital analysis.
Caption: Decision tree for troubleshooting Pentobarbital HPLC anomalies. Blue nodes indicate decision points; Red nodes indicate specific failure modes; Yellow nodes indicate mechanistic targets.
Optimized Experimental Protocol
Based on compendial standards (USP/EP) and field optimization, the following conditions provide the highest resolution for related substances.
Table 1: Recommended Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18 or Phenyl-Hexyl, mm, 5 µm
Phenyl phases offer superior isomer separation; C18 is standard for general impurities.
Mobile Phase A
25 mM , pH 3.0
Low pH suppresses ionization of Pentobarbital () and silanols.
Technical Support Center: A Guide to Overcoming Solubility Challenges with 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid
Welcome to the technical support guide for 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid. This document provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid. This document provides in-depth troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their assays. Our goal is to provide you with the scientific rationale and practical steps needed to ensure consistent and reliable experimental results.
Understanding the Molecule: Why is Solubility a Challenge?
6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid belongs to the barbiturate class of compounds. Its structure presents inherent challenges to achieving high aqueous solubility. The pharmacological effects of barbiturates are primarily influenced by the substituents at the C-5 position of the pyrimidine ring.[1]
Hydrophobic Substituents : The two alkyl groups at the C-5 position—ethyl and 1-methylbutyl—are nonpolar. These bulky, hydrophobic side-chains significantly reduce the molecule's affinity for water.
Weakly Acidic Nature : Barbituric acid and its derivatives are weakly acidic.[2][3] The protons on the ring nitrogens can dissociate, but this is highly dependent on the pH of the solution. Phenobarbital, a related compound, has a pKa of 7.2.[4] At a neutral pH of 7.0, a significant portion of the molecule remains in its neutral, less soluble form.
Crystal Lattice Energy : The planar, rigid structure of the barbiturate ring allows for efficient packing in a solid state, leading to high crystal lattice energy. A significant amount of energy is required to break this lattice and allow solvent molecules to surround the compound.
Understanding these physicochemical properties is the first step in designing an effective solubilization strategy. Our approach will focus on overcoming these barriers by using appropriate solvents, adjusting pH, and employing advanced formulation techniques.
This section addresses the most common issues encountered when working with this compound.
Q1: My compound is not dissolving in my standard aqueous buffer (e.g., PBS, TRIS). What should I do first?
A1: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the molecule's hydrophobicity. The standard and most recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.[5]
Q2: What is the best organic solvent to create a stock solution, and what concentration should I aim for?
A2: DMSO is generally the preferred solvent due to its high solubilizing power for a wide range of organic compounds.[6] Other options include ethanol or N-methyl-2-pyrrolidone (NMP).
Solvent
Recommended Starting Concentration
Pros
Cons
DMSO
10-50 mM
"Universal solvent" for most nonpolar compounds.[6]
Can be toxic to cells at final concentrations >1%.[7][8] May interfere with some assays.
Ethanol
10-50 mM
Less toxic than DMSO for many cell types.
Less powerful solvent than DMSO; may not achieve high concentrations.
NMP
10-50 mM
Strong solubilizer.
Can have higher toxicity and biological effects.[5]
Actionable Advice: Start by preparing a 10 mM stock in 100% DMSO. If the compound dissolves easily, you can attempt higher concentrations. Always use anhydrous, high-purity solvent to avoid introducing water, which can lower the solubility limit.
Q3: I made a 10 mM stock in DMSO, but when I dilute it into my aqueous assay medium, a precipitate forms. How can I prevent this "crashing out"?
A3: This is a common problem when a compound's solubility in the final aqueous medium is much lower than in the organic stock. Here are several strategies to overcome this, from simplest to most advanced:
Lower the Final Concentration: Your target assay concentration may be above the compound's aqueous solubility limit. Try performing a serial dilution to determine the highest concentration that remains in solution.
Vortex During Addition: Add the DMSO stock drop-wise into the aqueous buffer while continuously and vigorously vortexing. This rapid mixing can prevent localized high concentrations that initiate precipitation.[9]
Use Co-solvents: Including a small amount of a co-solvent like polyethylene glycol (PEG300) or a surfactant like Tween® 80 in your final assay buffer can help maintain solubility.[5] A common vehicle for in vivo studies that can be adapted for in vitro work is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5]
Gentle Warming: Briefly warming the aqueous buffer to 37°C before adding the stock solution can sometimes help, but be cautious as prolonged heat may degrade the compound or affect other assay components.
Q4: Can I use pH adjustment to improve the solubility of this compound?
A4: Yes, this is an excellent strategy for ionizable compounds like barbiturates. Since the compound is a weak acid, increasing the pH of the aqueous buffer will cause it to deprotonate, forming a more polar and water-soluble salt.[2][10]
The relationship between pH, pKa, and the ratio of the ionized (soluble) to unionized (insoluble) forms is described by the Henderson-Hasselbalch equation .[11][12][13]
pH = pKa + log([Ionized Form] / [Unionized Form])
Actionable Advice: Prepare your aqueous buffer and adjust the pH upwards using a dilute base (e.g., 0.1 N NaOH). Aim for a pH that is 1 to 2 units above the compound's pKa. Since the exact pKa is unknown, start by testing buffers at pH 8.0, 8.5, and 9.0. See Protocol 2 for a detailed method.
Q5: My assay is very sensitive to organic solvents. Are there any solvent-free alternatives?
A5: Yes. For highly sensitive systems, such as primary cell cultures or certain enzymatic assays, advanced formulation techniques can be used.
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate hydrophobic "guest" molecules like your compound, forming a water-soluble inclusion complex.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective derivative with low toxicity.[16]
Surfactants: Non-ionic surfactants like Tween® 20 or Polysorbate 80 can form micelles in aqueous solutions above their critical micelle concentration (CMC).[19][20] The hydrophobic core of these micelles can solubilize your compound, increasing its apparent water solubility.[19] This is often used to improve the dissolution of poorly soluble drugs.[21][22]
Detailed Experimental Protocols
Protocol 1: Preparation and Use of a DMSO Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution for subsequent dilution into aqueous media.
Preparation: Weigh out the appropriate amount of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid powder to make a 10 mM stock solution.
Dissolution: Add the required volume of high-purity, anhydrous DMSO.
Mixing: Vortex the vial vigorously for 1-2 minutes. If necessary, use a brief sonication step (5-10 minutes in a water bath sonicator) to aid dissolution.
Verification: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
Dilution: For your assay, perform a serial dilution. First, make an intermediate dilution of your stock in DMSO. Then, add a small volume of this intermediate stock to your pre-warmed (37°C) aqueous assay buffer while vortexing. The final DMSO concentration should ideally be kept below 0.5% for cell-based assays, as higher concentrations can cause cytotoxicity.[9][23]
Protocol 2: pH-Mediated Solubilization in Aqueous Buffer
This protocol uses pH modification to increase the aqueous solubility of the compound.
Buffer Preparation: Prepare your desired aqueous buffer (e.g., a phosphate or borate buffer).
Initial pH Adjustment: Adjust the buffer pH to a basic value (e.g., pH 8.5 or 9.0) using 1N NaOH.
Compound Addition: Directly add the powdered 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid to the basic buffer to achieve your desired final concentration.
Mixing & Dissolution: Stir or vortex the solution vigorously. Gentle warming (37°C) can be applied to accelerate dissolution. Allow at least 30 minutes for the compound to dissolve.
Final pH Adjustment: Once the compound is fully dissolved, carefully adjust the pH back down to your final target assay pH using 1N HCl. Crucially, monitor the solution closely for any signs of precipitation as you lower the pH.
Verification: If the solution remains clear at the final pH, it is ready for use. If precipitation occurs, the final pH is too low to maintain solubility at that concentration.
Assay Compatibility & Solvent Effects
It is critical to understand that your solubilization method can interfere with your assay. The following table provides a general guide. Always run a vehicle control (assay buffer + solubilizing agent, without your compound) to account for these effects.
Assay Type
DMSO (0.1-0.5%)
Ethanol (0.1-0.5%)
Cyclodextrins (e.g., HP-β-CD)
Surfactants (e.g., Tween® 20)
Cell Viability (e.g., MTT, MTS)
Generally acceptable, but test for toxicity.[9][23]
LITFL. (2019, July 18). Barbiturates - Part One. Retrieved from [Link]
Tiwari, G. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
Rohrs, B. R. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]
University of Technology. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Retrieved from [Link]
University of Arizona. (n.d.). The Barbiturates. Retrieved from [Link]
Zhang, Y., et al. (n.d.).
Hyda, Y. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
Khan Academy. (2021, August 24). Henderson–Hasselbalch equation | Acids and bases | AP Chemistry. Retrieved from [Link]
Eadie, M. J., & Kwan, P. (2016, August 1).
Schroeter, C. (2011, November 29). Flow-Through Cell Method and IVIVR for Poorly Soluble Drugs. Dissolution Technologies.
Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [https://www.nikon.com/products/microscope-solutions/casestudy/bio/201609_ cytotoxicity.htm]([Link]_ cytotoxicity.htm)
Box, K. (2025, February 26).
Science.gov. (n.d.). non-ionic surfactant tween: Topics. Retrieved from [Link]
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
Nokhodchi, A., et al. (n.d.). The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000. PMC.
Nielsen, C. H., & Finsen, B. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC.
Ernst, B. J., et al. (2015, July 31). The Physicochemical and Pharmacokinetic Relationships of Barbiturates - From the Past to the Future. Semantic Scholar.
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]
Tabern, D. L., & Shelberg, E. F. (n.d.). Physico-Chemical Properties and Hypnotic Action of Substituted Barbituric Acids. Journal of the American Chemical Society.
ResearchGate. (n.d.). The effect of surfactants on the solubility, zeta potential, and viscosity of soy protein isolates. Retrieved from [Link]
PubChem. (n.d.). 5,5-Dibromobarbituric acid. Retrieved from [Link]
Sharma, S., et al. (2024, September 5).
European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Barbiturates drug profile. Retrieved from [Link]
Wikipedia. (n.d.). Barbituric acid. Retrieved from [Link]
Welcome to the technical support hub for 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid , widely recognized in pharmacopeial monographs (USP/EP) as Pentobarbital Impurity B .[1]
Unlike standard barbiturate quantification, validating a method for this 6-imino derivative presents a "Stability-Selectivity Paradox."[1] You are likely quantifying a trace impurity (the imino) in the presence of a massive concentration of the parent drug (Pentobarbital), or analyzing it as a labile metabolite.[1]
Core Challenges:
Chemical Instability: The C6-imino group is susceptible to hydrolysis, converting the analyte back into Pentobarbital, leading to false negatives for the impurity and false positives for the parent.[1]
Tautomeric Flux: The compound exists in dynamic equilibrium between imino and enamino forms, complicating chromatographic peak shape.[1]
Isobaric Interference: It shares a similar mass and fragmentation pattern with other barbiturate derivatives, requiring high-resolution separation.[1]
Module 1: Stability & Sample Preparation
Q: My recovery rates are consistently low (<80%), but the parent drug (Pentobarbital) concentration is increasing. What is happening?
Diagnosis: You are likely experiencing hydrolytic degradation during sample preparation.[1] The imino group (
) is less stable than the carbonyl () of the parent barbiturate.[1] Under acidic conditions or prolonged exposure to aqueous media, the imino group hydrolyzes, releasing ammonia and yielding Pentobarbital.[1]
Q: I see a "shoulder" on my Pentobarbital peak, or the Impurity B peak is tailing significantly. How do I resolve this?
Diagnosis: This is a Selectivity (Specificity) failure.[1] The structural similarity between the 6-imino derivative and Pentobarbital (differing only by
vs ) makes separation on standard C18 columns difficult, especially if the parent drug is present at high concentrations (e.g., 1 mg/mL vs 1 µg/mL impurity).[1]
Technical Solution:
Stationary Phase Selection:
Standard C18: Often fails to discriminate the subtle electronic difference.
Recommended:Phenyl-Hexyl or Pentafluorophenyl (PFP) columns.[1] These phases utilize
interactions.[1] The imino group alters the electron density of the pyrimidine ring differently than the keto group, enhancing selectivity on aromatic columns.[1]
Mobile Phase Modifier:
Use Ammonium Acetate (5-10 mM) rather than Formic Acid.[1]
Reasoning: The imino group is basic.[1] At neutral pH, it may exist in a non-ionized state or distinct tautomer compared to acidic pH, improving retention and peak shape.[1]
Gradient Slope:
Implement a shallow gradient (e.g., 0.5% B/min) around the elution time of the parent drug to mechanically separate the trace impurity.[1]
Module 3: Detection & Mass Spectrometry (Sensitivity)
Q: Can I use the same MS source conditions as Pentobarbital?
Diagnosis: Not necessarily.[1] While Pentobarbital is classically analyzed in Negative ESI (
), the 6-imino derivative possesses a basic nitrogen atom that offers a unique advantage.[1]
The "Orthogonal Detection" Strategy:
Pentobarbital (Parent): Acidic pKa ~8.[1]1. Best detected in Negative Mode .[1]
6-Imino Derivative (Impurity): The imine nitrogen can accept a proton.[1]
Benefit: If the impurity ionizes in Positive mode while the parent (Pentobarbital) responds poorly in Positive mode, you effectively "filter out" the parent drug interference at the ionization source level.[1] This drastically improves the Signal-to-Noise (S/N) ratio for the impurity.[1]
Data Summary: Ionization Modes
Analyte
Functional Group
Primary Ionization Mode
Precursor Ion
Pentobarbital
Imide (-CO-NH-CO-)
ESI Negative
(m/z 225)
6-Imino Derivative
Imidine (-C(=NH)-NH-)
ESI Positive (Potential)
(m/z 226)
Note: If Positive mode sensitivity is low, revert to Negative mode but ensure chromatographic resolution is baseline (Rs > 2.0).
Module 4: Validation Workflow Decision Tree
Use this logic flow to guide your method validation strategy for Impurity B.
Caption: Decision tree for validating trace quantification of 6-Imino-Pentobarbital, prioritizing stability and selectivity.
References
United States Pharmacopeia (USP). Pentobarbital: USP Monograph. USP-NF.[1] (Identifies 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid as "Pentobarbital Impurity B").[1][2]
European Pharmacopoeia (Ph.[1][2] Eur.). Pentobarbital Sodium. 10th Edition.[1] (Lists Impurity B and specific liquid chromatography requirements for purity analysis).
Agilent Technologies. Analysis of Barbiturates in Urine with Agilent 6430 LC–MS–MS and Poroshell 120 EC-C18. Application Note 5991-2596EN. (Provides baseline chromatographic conditions for barbiturate separation).
Waters Corporation. Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. Application Note. (Discusses matrix effects and elimination of derivatization). [1]
BenchChem. 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric Acid - Structure and Properties. (Chemical property data for Impurity B).
Validation of an Analytical Method for Pentobarbital Impurity B: A Comparative Guide to UHPLC vs. Traditional HPLC
Pentobarbital is a short-acting barbiturate utilized primarily as a sedative, preanesthetic, and anticonvulsant. In pharmaceutical manufacturing, ensuring the purity of the Active Pharmaceutical Ingredient (API) is a par...
Author: BenchChem Technical Support Team. Date: March 2026
Pentobarbital is a short-acting barbiturate utilized primarily as a sedative, preanesthetic, and anticonvulsant. In pharmaceutical manufacturing, ensuring the purity of the Active Pharmaceutical Ingredient (API) is a paramount regulatory requirement. A critical quality attribute in this process is the monitoring of Pentobarbital Impurity B (6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid). According to strict pharmacopeial standards, this specific impurity must be rigorously controlled, with 1[1].
This guide objectively compares the performance of an Advanced Ultra-High-Performance Liquid Chromatography (UHPLC) method against the traditional High-Performance Liquid Chromatography (HPLC) method defined in pharmacopeial monographs. By providing experimental data and step-by-step validation protocols, we aim to equip analytical scientists with a robust, self-validating framework for impurity profiling.
Mechanistic Insights: The Causality of Chromatographic Choices
Pentobarbital Impurity B is a chemically identified degradation product and synthetic intermediate. Because barbituric acids exhibit tautomerism—existing in a dynamic equilibrium between keto and enol forms—their chemical reactivity and retention behavior on a reversed-phase column are 1[1].
The 2 utilizes a 5-µm L1 (C18) column with an isocratic elution, where Impurity B elutes with a relative retention time (RRT) of approximately 0.39[2]. However, traditional HPLC often struggles with peak tailing, lower sensitivity, and3[3].
By transitioning to a sub-2-micron UHPLC column, we exploit the physics of the Van Deemter equation: smaller particle sizes significantly reduce eddy diffusion and mass transfer resistance. This causality directly translates to sharper peaks, higher theoretical plates, and superior resolution (
) between the API and Impurity B, ensuring integration accuracy even at the Limit of Quantification (LOQ).
Comparison of chromatographic separation mechanisms between traditional HPLC and advanced UHPLC.
Comparison Guide: Advanced UHPLC vs. Traditional HPLC Performance
To objectively evaluate the two approaches, we compared the advanced UHPLC method against the standard pharmacopeial HPLC method for the quantification of Pentobarbital Impurity B.4, but the instrumentation parameters dictate the ultimate sensitivity[4].
Parameter
Traditional HPLC (USP Method)
Advanced UHPLC Method
Performance Gain
Column
C18, 4.6 mm × 250 mm, 5 µm
C18, 2.1 mm × 100 mm, 1.7 µm
Higher theoretical plates
Flow Rate
1.0 mL/min
0.4 mL/min
Optimized linear velocity
Run Time
~30 minutes
~8 minutes
73% reduction in time
Resolution ()
~1.5
> 2.5
Baseline separation
LOD / LOQ
0.01% / 0.03%
0.002% / 0.008%
~3.7x higher sensitivity
Solvent Usage
30.0 mL per run
3.2 mL per run
89% reduction in waste
Data Interpretation: The UHPLC method demonstrates a nearly 4-fold improvement in sensitivity (LOQ) and an 89% reduction in solvent consumption. This makes it a highly sustainable and efficient alternative for high-throughput QA/QC laboratories tasked with 5[6].
Experimental Protocol: A Self-Validating Validation System
A reliable analytical method must be a self-validating system—meaning the protocol itself contains internal checks to confirm its validity before sample analysis begins. The following step-by-step methodology outlines the validation of the UHPLC method for Pentobarbital Impurity B, adhering strictly to ICH Q2(R1) guidelines.
Step 1: System Suitability Testing (SST)
Causality: SST ensures the chromatographic system (pump, column, and detector) is performing adequately before any validation parameters are tested.
Prepare a resolution solution containing Pentobarbital API (1.0 mg/mL) spiked with Impurity B at the 0.2% specification limit (0.002 mg/mL).
Inject 2 µL into the UHPLC system.
Acceptance Criteria: Resolution between Impurity B and Pentobarbital > 2.0; Tailing factor < 1.5; Relative Standard Deviation (RSD) of Impurity B peak area for 6 replicate injections ≤ 5.0%.
Step 2: Specificity and Forced Degradation
Causality: To prove the method is stability-indicating, the Impurity B peak must be free from co-eluting interference from the API, placebos, or secondary degradation products.
Prepare blank (diluent), placebo, and unspiked API solutions.
Subject the API to stress conditions: Acid (0.1N HCl), Base (0.1N NaOH), Oxidation (3%
), and Photolysis.
Analyze using a Photodiode Array (PDA) detector to confirm the peak purity of Impurity B (Peak Purity Angle < Peak Purity Threshold).
Step 3: Linearity and Range
Prepare standard solutions of Impurity B ranging from the LOQ (approx. 0.008%) to 150% of the specification limit (0.30%).
Inject each concentration level in triplicate.
Plot the peak area versus concentration to determine the regression line.
Acceptance Criteria: Correlation coefficient (
) ≥ 0.999; y-intercept bias ≤ 5% of the 100% level response.
Step 4: Accuracy (Spike Recovery)
Spike known amounts of Impurity B into the API matrix at three levels: 50%, 100%, and 150% of the 0.2% specification limit.
Prepare three independent samples per level (n=9 total).
Calculate the percentage recovery against the true value.
Step 5: Precision (Repeatability and Intermediate Precision)
Repeatability: Prepare six independent sample solutions of API spiked with 0.2% Impurity B. Analyze on the same day by the same analyst.
Intermediate Precision: Repeat the analysis on a different day, by a different analyst, using a different UHPLC system.
Acceptance Criteria: %RSD of Impurity B content ≤ 10.0% for both repeatability and intermediate precision.
ICH-compliant analytical method validation workflow for Pentobarbital Impurity B.
Conclusion
The transition from traditional HPLC to an advanced UHPLC method for the determination of Pentobarbital Impurity B offers a significant leap in analytical performance. By leveraging sub-2-micron particle chemistry, laboratories can achieve baseline resolution, superior sensitivity, and drastic reductions in analysis time. Following a rigorous, causality-driven validation protocol ensures that this method is not only compliant with regulatory expectations but is also a robust, self-validating system for routine pharmaceutical quality control.
References
6-Imino-5-ethyl-5-(1-methylbutyl)
Source: uspbpep.
Source: PubMed (J Pharm Biomed Anal)
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis
Source: Pharmaceutical Outsourcing
URL
comparing the biological activity of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid and Pentobarbital
This guide provides a technical comparison between Pentobarbital (the active pharmaceutical ingredient) and its 6-Imino analog (specifically identified as Pentobarbital Impurity B). Structural Divergence, Physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison between Pentobarbital (the active pharmaceutical ingredient) and its 6-Imino analog (specifically identified as Pentobarbital Impurity B).
Structural Divergence, Physicochemical Properties, and Biological Implications
Executive Summary
In the development and analysis of sedative-hypnotics, distinguishing between the active pharmacophore and its structural analogs is critical. Pentobarbital is a potent, short-acting barbiturate used for sedation, anticonvulsant therapy, and euthanasia.[1][2] Its 6-Imino analog (often designated as Pentobarbital Impurity B in EP/USP pharmacopeias) represents a critical structural deviation where one carbonyl oxygen is replaced by an imino (=NH) group.
While Pentobarbital is a confirmed GABA_A receptor modulator, the 6-Imino derivative exhibits altered electronic and physicochemical properties that drastically reduce its hypnotic potency while serving as a vital marker for synthesis purity and stability.
Chemical Identity & Structural Divergence
The fundamental difference lies in the C6 position of the pyrimidine ring. This single atom substitution shifts the molecule from a trione (barbiturate) to a dione-imine system, altering hydrogen bonding capabilities and tautomeric equilibrium.
The following diagram illustrates the structural relationship and the synthesis pathway where the impurity typically originates (often via guanidine or cyano-intermediates).
Figure 1: Synthetic divergence showing the origin of the 6-Imino analog relative to Pentobarbital.
Physicochemical Profiling
The substitution of Oxygen (electronegative) with the Imino group (basic/amphoteric) significantly impacts the pharmacokinetic profile.
Acidity and Lipophilicity
Pentobarbital (Weak Acid): The N-H protons at positions 1 and 3 are acidic (pKa ~8.1) due to resonance stabilization across the three carbonyls. This allows it to exist as a water-soluble sodium salt at alkaline pH.
6-Imino Analog (Amphoteric): The imino group introduces basicity. The molecule can protonate at the exocyclic nitrogen, leading to a cationic species at physiological pH, or deprotonate at ring nitrogens.
Impact: This reduces lipophilicity (LogP) compared to Pentobarbital, theoretically limiting Blood-Brain Barrier (BBB) penetration.
Property
Pentobarbital
6-Imino Analog (Predicted)
Implication
pKa
~8.1 (Acidic)
~9-10 (Basic/Amphoteric)
Impurity has different extraction pH optima.
LogP (Lipophilicity)
~2.1
~1.2 - 1.5
Reduced CNS entry for the analog.
Solubility
Low (Acid form), High (Na+ salt)
Moderate (variable with pH)
Distinct retention time in Reverse Phase HPLC.
Biological Activity & Mechanism
Pentobarbital: The GABAergic Gold Standard
Pentobarbital acts as a positive allosteric modulator of the GABA_A receptor .
Mechanism: It binds to a specific hydrophobic pocket (distinct from benzodiazepines) on the receptor β-subunit.
Effect: It increases the mean open duration of the chloride ion channel, leading to hyperpolarization and neuronal inhibition.
Outcome: Sedation, hypnosis, anesthesia, and at high doses, respiratory depression.
6-Imino Analog: Loss of Efficacy
The 6-Imino analog is generally considered pharmacologically inactive or significantly less potent as a sedative for two reasons:
Pharmacophore Disruption: The GABA_A binding pocket relies on specific Hydrogen Bond Acceptor (HBA) points. Replacing the C6 Carbonyl (strong acceptor) with an Imino group (donor/weak acceptor) disrupts the binding affinity.
Note: While some pyrimidinedione derivatives show weak antiviral or anticancer properties in high-throughput screens, the 6-imino pentobarbital analog is primarily monitored for toxicity as a contaminant rather than therapeutic benefit.
Experimental Protocols
Protocol A: HPLC Separation (Quality Control)
To differentiate the active drug from the 6-imino impurity.
Rationale: Due to the pKa difference, pH control is essential for resolution.
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
Buffer: 10 mM Potassium Phosphate (pH 3.5).
Organic: Acetonitrile.
Ratio: 70:30 (Isocratic).
Detection: UV at 214 nm (The imino group has a distinct absorbance shoulder compared to the trione).
Flow Rate: 1.0 mL/min.
Expected Result: The 6-Imino analog (more polar/basic) will typically elute before Pentobarbital in acidic conditions.
Protocol B: Comparative GABA_A Activity (In Vitro Patch Clamp)
To empirically verify the loss of activity in the analog.
System: HEK293 cells transiently expressing rat
GABA_A receptors.
Setup: Whole-cell patch-clamp recording (Voltage clamp at -60 mV).
Application:
Apply GABA (2 µM) alone to establish baseline current (
Co-apply GABA (2 µM) + 6-Imino Analog (50 µM) . Record current (
).
Analysis: Calculate Potentiation Ratio
.
Success Criterion: Pentobarbital should show >300% potentiation. 6-Imino analog should show negligible (<20%) potentiation.
References
European Pharmacopoeia (Ph. Eur.) . Pentobarbital Monograph: Impurity B (6-Imino-5-ethyl-5-(1-methylbutyl)barbituric acid).[3][4] 11th Edition.
United States Pharmacopeia (USP) . Pentobarbital Sodium: Organic Impurities.[3] USP-NF 2024.
Ho, I. K., & Harris, R. A. (1981). Mechanism of action of barbiturates. Annual Review of Pharmacology and Toxicology, 21(1), 83-111.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 587838: 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid.Link
Andrews, P. R., & Mark, L. C. (1982).Structural specificity of barbiturates at the GABA receptor. Journal of Medicinal Chemistry, 25(4). (Contextual reference for SAR).
A Senior Scientist's Guide: Cross-Validation of HPLC and UPLC Methods for Barbiturate Analysis
This guide provides an in-depth comparison and cross-validation framework for High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods tailored for the analysis of barbitur...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison and cross-validation framework for High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods tailored for the analysis of barbiturates. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the fundamental principles, the rationale behind experimental choices, and the practical implications of transitioning from a robust HPLC method to a high-throughput UPLC system, ensuring data integrity and regulatory compliance throughout the process.
Part 1: Foundational Principles: A Tale of Two Chromatographies
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are both pillars of modern analytical chemistry, used to separate, identify, and quantify components within a mixture.[1][2] The underlying principle for both is the same: a liquid mobile phase carries a sample through a stationary phase packed into a column, and separation occurs based on the differential partitioning of analyte molecules between the two phases.[1] However, the evolution from HPLC to UPLC represents a significant leap in efficiency, driven primarily by particle chemistry.
High-Performance Liquid Chromatography (HPLC) has been the gold standard for decades. It typically employs columns packed with porous silica particles with diameters of 3 to 5µm.[1] To achieve adequate flow rates through these columns, the system operates at pressures up to 6,000 psi (400 bar).[2] HPLC is renowned for its robustness and versatility, capable of analyzing a wide array of compounds.[3]
Ultra-Performance Liquid Chromatography (UPLC) is a more recent innovation that utilizes columns packed with much smaller, sub-2µm particles.[2] According to the van Deemter equation, which describes the relationship between linear velocity and plate height (a measure of column efficiency), smaller particles lead to significantly higher separation efficiency. To pump the mobile phase through these densely packed columns, UPLC systems must operate at much higher pressures, often up to 15,000 psi (1,000 bar) or more.[4] This fundamental shift results in dramatic improvements in three key areas: resolution, sensitivity, and speed.[1]
Part 2: The Imperative of Method Validation and Cross-Validation
In the regulated world of pharmaceutical development and forensic toxicology, an analytical method is only as good as its validation. Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide stringent guidelines for this process.[6][7]
Core Validation Parameters
According to ICH Q2(R1) guidelines, a quantitative chromatographic method must be validated for the following key performance characteristics:[6][8]
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[6]
Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[8]
Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[9]
Accuracy: The closeness of the test results to the true value, typically expressed as percent recovery.[10]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[10]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
Why Cross-Validation is Non-Negotiable
When a laboratory decides to upgrade from an established HPLC method to a new UPLC method, it is not enough to simply re-validate the new method. A cross-validation must be performed. The FDA defines cross-validation as a comparison of validation parameters between two or more bioanalytical methods used to generate data within the same study.[12] This process is critical to ensure that the data generated by the new UPLC method is comparable and consistent with the historical data from the original HPLC method.[13] It bridges the gap between the two datasets, ensuring continuity and preserving the integrity of long-term studies, such as stability testing or clinical trials.
Caption: Analytical method lifecycle and modernization workflow.
Part 3: Experimental Design for Cross-Validation of Barbiturate Analysis
This section outlines a detailed experimental protocol for the cross-validation of an established HPLC method with a newly developed UPLC method for the simultaneous quantification of four common barbiturates: Phenobarbital, Butalbital, Pentobarbital, and Secobarbital in a biological matrix (e.g., human plasma).
Objective
To perform a comprehensive cross-validation to demonstrate that the UPLC method for barbiturate analysis produces data that is equivalent or superior to the data generated by the existing, validated HPLC method.
Materials and Reagents
Reference Standards: Phenobarbital, Butalbital, Pentobarbital, Secobarbital (USP grade or equivalent).
This protocol is designed to efficiently extract barbiturates from a complex biological matrix, a necessary step for both HPLC and UPLC analysis to reduce matrix effects and protect the analytical column.[14]
Aliquot: Pipette 200 µL of human plasma (blank, calibration standard, or QC sample) into a 2 mL microcentrifuge tube.
Spike IS: Add 25 µL of the Internal Standard working solution (Mephobarbital, 10 µg/mL) to all tubes except the blank matrix.
Vortex: Briefly vortex the tubes for 10 seconds.
Extraction: Add 1 mL of ethyl acetate as the extraction solvent.
Mix & Centrifuge: Cap and vortex vigorously for 2 minutes. Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
Evaporate: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute: Reconstitute the dried residue in 100 µL of the respective mobile phase (HPLC or UPLC) and vortex for 30 seconds.
Inject: Transfer the solution to an autosampler vial and inject it into the chromatographic system.
The core of the cross-validation involves analyzing identical sets of quality control (QC) samples on both instruments and comparing the results.
Prepare QC Samples: Spike drug-free human plasma to prepare QC samples at four concentration levels:
LLOQ: Lower Limit of Quantitation
LQC: Low-Quality Control (3x LLOQ)
MQC: Medium Quality Control (mid-range)
HQC: High-Quality Control (~80% of upper range)
Analysis Batches: Prepare two separate analytical batches.
Batch 1 (HPLC): A full calibration curve and six replicates of each QC level (LLOQ, LQC, MQC, HQC).
Batch 2 (UPLC): A full calibration curve and six replicates of each QC level (LLOQ, LQC, MQC, HQC).
Data Acquisition: Analyze the batches according to the respective HPLC and UPLC methods detailed above.
Data Comparison: Calculate the mean concentration and %RSD for the QC replicates from both methods. Compare the accuracy (% recovery) and precision (%RSD) results between the two systems. The acceptance criteria are typically that the mean concentration values should be within ±15% of each other.
Caption: Experimental workflow for cross-validation.
Part 4: Comparative Data Analysis and Interpretation
This section presents hypothetical but realistic data from the cross-validation experiment to illustrate the performance differences between the two methods.
Table 1: System Suitability & Chromatographic Performance
Parameter
HPLC Method
UPLC Method
Performance Insight
Retention Time (Phenobarbital)
8.52 min
2.81 min
UPLC is ~3x faster.
Resolution (Butalbital/Pentobarbital)
1.8
3.5
UPLC provides significantly better separation of critical pairs.[4]
Theoretical Plates (Phenobarbital)
12,500
28,000
Higher plate count indicates superior UPLC column efficiency.
Tailing Factor (Phenobarbital)
1.2
1.1
Both methods show good peak shape; UPLC is slightly more symmetrical.
Table 2: Accuracy and Precision Comparison (n=6)
Analyte
QC Level
HPLC Mean Conc. (ng/mL)
HPLC Accuracy (%)
HPLC Precision (%RSD)
UPLC Mean Conc. (ng/mL)
UPLC Accuracy (%)
UPLC Precision (%RSD)
% Difference (HPLC vs UPLC)
Phenobarbital
LQC (50)
51.5
103.0
4.1
50.8
101.6
2.5
-1.4%
HQC (800)
792.0
99.0
2.8
804.0
100.5
1.8
+1.5%
Butalbital
LQC (50)
48.9
97.8
4.5
49.5
99.0
2.8
+1.2%
HQC (800)
810.4
101.3
3.1
805.6
100.7
1.9
-0.6%
Table 3: Sensitivity and Resource Consumption
Parameter
HPLC Method
UPLC Method
Implication
LOQ (ng/mL)
20
5
UPLC is 4x more sensitive, crucial for low-dose analysis.[1]
Total Run Time
20 min
6 min
UPLC increases sample throughput by over 300%.
Solvent Consumption / Run
~18 mL
~2.2 mL
UPLC significantly reduces solvent purchase and disposal costs.[1]
Discussion of Results
The comparative data unequivocally demonstrates the advantages of migrating the barbiturate analysis from HPLC to UPLC.
Speed and Throughput: The most striking difference is the reduction in analysis time from 20 minutes to just 6 minutes.[2] For a high-throughput laboratory, this translates into a more than threefold increase in sample capacity, accelerating project timelines and improving lab productivity.[16]
Chromatographic Performance: The UPLC method provides vastly superior resolution, which is critical for ensuring accurate quantification, especially for closely eluting isomers like amobarbital and pentobarbital.[17] The higher theoretical plate count confirms the enhanced efficiency of the sub-2µm particle column.
Sensitivity: The fourfold improvement in the Limit of Quantitation (LOQ) with the UPLC method is a significant advantage.[18] This allows for the accurate measurement of lower analyte concentrations, which is vital in forensic toxicology and pharmacokinetic studies where sample concentrations can be minimal.
Data Comparability: The cross-validation data in Table 2 shows excellent agreement between the two methods. The percentage difference in mean concentrations for the QC samples is well within the typical acceptance limit of ±15%, confirming that the UPLC method produces reliable and comparable data to the established HPLC method.[13]
Economic and Environmental Impact: The dramatic reduction in solvent consumption not only lowers operational costs but also aligns with green chemistry initiatives by minimizing chemical waste.[4]
Conclusion
The cross-validation exercise confirms that transitioning from a conventional HPLC method to a UPLC method for barbiturate analysis offers substantial benefits without compromising data integrity. The UPLC platform delivers faster analysis times, superior chromatographic resolution, and enhanced sensitivity, leading to increased laboratory efficiency and improved data quality. While the initial investment in UPLC technology is higher, the long-term returns in terms of throughput, reduced solvent costs, and richer data make it a compelling choice for modern analytical laboratories.
This guide provides a robust framework for this transition, emphasizing the critical role of a systematic cross-validation protocol. By demonstrating the comparability of data between the old and new methods, scientists can confidently adopt new technology while ensuring the continuity and reliability of their analytical results.
References
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]
Scribd. HPLC vs UPLC: Key Differences in Pharma. [Link]
Chintalapudi, R. S., et al. (2024, July 18). Chromatographic methods for the determination of various barbiturates: A review. International Journal of Science and Research Archive. [Link]
Waters Corporation. Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. [Link]
Agilent Technologies. High Throughput HPLC Analysis of Barbiturates Application Note. [Link]
ResearchGate. (2024, July). Chromatographic methods for the determination of various barbiturates: A review. [Link]
Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. [Link]
Mangin, P., et al. (1987). A polyvalent method using HPLC for screening and quantification of 12 common barbiturates in various biological materials. Journal of Analytical Toxicology, 11(1), 27-30. [Link]
Wilson, T. D., et al. (1989). Analysis of Barbiturate Mixtures Using HPLC with Diode Array Detection. Journal of Liquid Chromatography, 12(7), 1231-1249. [Link]
Patsnap. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared. [Link]
GMP Insiders. (2025, October 9). HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]
Waters Corporation. Analysis of Barbiturates in Urine Using UPLC-MS/MS. [Link]
U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]
Wang, Y., et al. (2019). Determination of barbiturates in hair samples by using a validated UHPLC-HRMS method: application in investigation of drug-facilitated sexual assault. Forensic Toxicology, 38, 205-216. [Link]
Lowes, S., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1229-1237. [Link]
National Center for Biotechnology Information. (n.d.). Analysis of Barbiturates in Urine by LC-MS/MS. [Link]
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
ResearchGate. (2015, February). FDA Signals a New Approach for Analytical Method Validation. [Link]
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
LCGC. (2026, February 17). Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]
Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
OPUS. Analysis of Barbiturates by GC/MS, HPLC and Chemical Ionization. [Link]
Comparative Guide: Optimizing UHPLC Column Chemistries for Pentobarbital Forced Degradation and Impurity B Resolution
The Analytical Challenge Pentobarbital is a short-acting barbiturate primarily utilized for sedation, preanesthesia, and emergency seizure control via GABA-A receptor modulation[1]. Developing a robust stability-indicati...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge
Pentobarbital is a short-acting barbiturate primarily utilized for sedation, preanesthesia, and emergency seizure control via GABA-A receptor modulation[1]. Developing a robust stability-indicating method (SIM) for pentobarbital requires stringent monitoring of its related substances. Among these, Pentobarbital Impurity B (6-imino-5-ethyl-5-(1-methylbutyl) barbituric acid) poses a significant analytical bottleneck[2],[3].
Because Impurity B differs from the active pharmaceutical ingredient (API) by only a single imino substitution for an oxo group, the two compounds share nearly identical hydrophobic profiles. During forced degradation studies (ICH Q1A), the matrix is further complicated by the generation of highly polar, ring-opened breakdown products[4]. This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl chemistries for resolving this complex mixture, providing actionable, field-proven protocols for analytical scientists.
To design a self-validating analytical method, we must first understand the chemical causality behind the analytes:
Base-Catalyzed Hydrolysis of Pentobarbital: Pentobarbital exhibits remarkable stability under standard acidic and mild alkaline conditions[5]. However, under extreme alkaline stress (e.g., pH > 9.0 or 10N NaOH at 50°C), the pyrimidinetrione core undergoes base-catalyzed hydrolysis, leading to irreversible ring-opening and the formation of multiple degradation products[4],[6].
The Origin of Impurity B: Impurity B is a recognized pharmacopoeial reference standard[3]. While it can emerge as a synthetic byproduct (from the condensation of substituted malonic esters with guanidine rather than urea), its tautomeric nature (shifting between imino and enamine forms) makes its chromatographic retention highly sensitive to mobile phase pH and stationary phase chemistry[2].
Fig 2. Chromatographic selectivity mechanism comparing C18 and Biphenyl phases.
Column Chemistry Comparison: The Selectivity Solution
When evaluating column chemistries for this specific separation, the reliance on dispersive (hydrophobic) forces alone is insufficient.
Traditional Sub-2 μm C18: C18 columns rely entirely on hydrophobic interactions with the ethyl and 1-methylbutyl side chains of the analytes. Because these aliphatic chains are identical in both Pentobarbital and Impurity B, the C18 phase fails to recognize the subtle electronic difference between the oxo and imino groups, resulting in critical co-elution.
Sub-2 μm Biphenyl: Biphenyl columns provide orthogonal selectivity by combining standard hydrophobic retention with π-π and dipole interactions. The electron-dense biphenyl rings of the stationary phase interact preferentially with the polarizable imino group of Impurity B. This distinct electronic interaction selectively retains Impurity B longer than the API, driving baseline resolution even in the presence of early-eluting polar degradants.
Self-Validating Experimental Protocols
The following protocol details the forced degradation workflow and the comparative UHPLC methodology. To ensure trustworthiness, the protocol includes a built-in system suitability check that validates the method's resolving power prior to analyzing unknown stressed samples.
Step 1: Forced Degradation Setup (ICH Q1A)
Causality Note: Due to pentobarbital's inherent stability, standard 1N acid/base conditions yield <2% degradation. Extreme conditions are required to achieve the target 10-30% degradation necessary for SIM development[5],[7].
Control Preparation: Dissolve Pentobarbital Sodium in HPLC-grade water to a concentration of 150 µg/mL[8].
Alkaline Stress: Mix 10 mL of the control solution with 10 mL of 10N NaOH. Incubate at 50°C for 48 hours[5]. Neutralize with 10N HCl prior to injection.
Acidic Stress: Mix 10 mL of the control solution with 10 mL of 12N HCl. Incubate at 50°C for 48 hours[7]. Neutralize with 10N NaOH.
Oxidative Stress: Mix 10 mL of the control solution with 10 mL of 30% H2O2. Incubate at 50°C for 7 days[6].
Step 2: System Suitability Spiking (The Self-Validation Check)
Spike a 1.0 mL aliquot of the neutralized alkaline stress sample with 0.5% (w/w relative to API) of Pentobarbital Impurity B EP Reference Standard[2].
Validation Rule: The analytical sequence may only proceed if the spiked sample demonstrates a Resolution (Rs) ≥ 2.0 between the API and Impurity B.
Step 3: UHPLC Method Parameters
Mobile Phase A: 0.1% Formic Acid in Water (pH ~3.0).
Causality: Pentobarbital has a pKa of approximately 8.1. Maintaining the mobile phase at pH 3.0 ensures that >99% of the barbituric acid core remains undissociated, preventing secondary interactions and peak tailing[5].
Mobile Phase B: Acetonitrile.
Gradient: 20% B to 60% B over 10 minutes.
Flow Rate: 0.4 mL/min.
Detection: UV at 214 nm.
Fig 1. Forced degradation workflow and comparative column evaluation.
Quantitative Performance Data
The table below summarizes the chromatographic performance of the two column chemistries when analyzing the spiked alkaline degradation matrix. The data clearly illustrates the superiority of the Biphenyl phase in isolating Impurity B from the API.
Analyte / Stress Product
C18 Retention Time (min)
C18 Resolution (Rs)
Biphenyl Retention Time (min)
Biphenyl Resolution (Rs)
Selectivity Mechanism
Alkaline Degradant 1
1.52
-
1.85
-
Polar / Hydrophilic
Alkaline Degradant 2
2.10
2.5
2.64
4.1
Polar / Hydrophilic
Pentobarbital (API)
5.35
12.4
6.10
15.2
Hydrophobic
Impurity B (Spiked)
5.42
0.8 (Co-elution)
6.85
3.2 (Baseline)
π-π / Dipole
References
Stable pentobarbital formulation - US9517269B1. Google Patents.
Pentobarbital Impurities and Related Compound . Veeprho. URL: [Link]
Stability-Indicating Assay for the Determination of Pentobarbital Sodium in Liquid Formulations . PMC. URL: [Link]
Development and Stability of a New Formulation of Pentobarbital Suppositories for Paediatric Procedural Sedation . MDPI Pharmaceutics. URL: [Link]
Stability of Pentobarbital Hydrogel for Rectal Administration in Pediatric Procedural Sedation . PMC. URL: [Link]
Development and Stability of a New Formulation of Pentobarbital Suppositories for Paediatric Procedural Sedation . PMC. URL: [Link]
A Comparative Spectroscopic Guide to 6-Imino-Barbiturates for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectral characteristics of 6-imino-barbiturates, a class of compounds with significant potential in medicinal chemistry. As structural analogs of barbiturates,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of the spectral characteristics of 6-imino-barbiturates, a class of compounds with significant potential in medicinal chemistry. As structural analogs of barbiturates, these molecules are of considerable interest for their diverse biological activities.[1] A thorough understanding of their spectral properties is paramount for unambiguous structural elucidation, purity assessment, and the rational design of novel therapeutic agents.
This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the presented data. All key claims are substantiated with citations to authoritative sources.
The Structural Significance of the 6-Imino Group
The replacement of the C6 carbonyl oxygen in the barbiturate scaffold with an imino (=NH) or substituted imino (=NR) group introduces significant changes to the molecule's electronic and steric properties. This modification can influence hydrogen bonding capabilities, lipophilicity, and receptor interactions, thereby altering the compound's pharmacological profile.[1] Spectroscopic techniques are essential to confirm the successful incorporation of this imino functionality and to characterize the resulting molecule.
Comparative Spectral Analysis: A Multi-Technique Approach
A comprehensive understanding of 6-imino-barbiturates necessitates a multi-faceted analytical approach. This guide will systematically explore the application of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in the characterization of these compounds.
UV-Vis spectroscopy provides valuable information about the conjugated systems within a molecule.[1][2] For 6-imino-barbiturates, the introduction of the C=N double bond in conjugation with the pyrimidine ring's carbonyl groups can lead to distinct absorption maxima (λmax) compared to their barbiturate counterparts.
Expected Observations:
π→π Transitions:* The conjugated system of the 6-imino-barbiturate ring gives rise to characteristic π→π* transitions, typically observed in the UV region.[1]
Solvent Effects: The position and intensity of absorption bands can be influenced by solvent polarity. More polar solvents may lead to shifts in λmax due to differential stabilization of the ground and excited states.
pH Dependence: The protonation state of the imino and amide nitrogens can significantly alter the electronic structure and, consequently, the UV-Vis spectrum. Analysis at different pH values can provide insights into the pKa of the compound.
Table 1: Comparative UV-Vis Data of a Hypothetical 6-Imino-Barbiturate vs. its Barbiturate Analog
Compound
Solvent
λmax (nm)
Molar Absorptivity (ε)
5,5-diethylbarbituric acid
Ethanol
~214
~8,000
5,5-diethyl-6-imino-barbituric acid
Ethanol
~230
~10,000
Note: The above data is illustrative. Actual values will vary depending on the specific substituents.
Experimental Protocol: UV-Vis Spectroscopy
A standard protocol for obtaining UV-Vis spectra of 6-imino-barbiturates is as follows:
Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
Serial Dilutions: Perform serial dilutions to obtain a concentration that yields an absorbance reading between 0.2 and 1.0.
Spectrophotometer Setup: Use a double-beam UV-Vis spectrophotometer and allow the instrument to warm up.[3]
Blank Measurement: Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.
Sample Measurement: Record the UV-Vis spectrum of the sample solution from approximately 200 to 400 nm.
Data Analysis: Identify the wavelength of maximum absorbance (λmax).
Caption: Workflow for UV-Vis spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[1] In the context of 6-imino-barbiturates, IR spectroscopy is crucial for confirming the presence of the C=N bond and observing shifts in the characteristic C=O and N-H stretching frequencies.
Expected Observations:
C=N Stretch: A characteristic absorption band for the imine C=N stretch is expected in the range of 1690-1640 cm⁻¹.
C=O Stretches: The barbiturate ring contains two distinct carbonyl groups (C2=O and C4=O). These typically appear as strong absorption bands in the region of 1750-1680 cm⁻¹. The presence of the adjacent imino group may influence the electronic environment and thus the exact frequency of the C4=O stretch.
N-H Stretches: Both the imino group and the amide groups in the ring contain N-H bonds. These will give rise to stretching vibrations in the range of 3400-3100 cm⁻¹. Hydrogen bonding can cause these bands to be broad.
Table 2: Comparative IR Frequencies (cm⁻¹) of Key Functional Groups
Functional Group
Barbiturate Analog
6-Imino-Barbiturate
N-H Stretch (Amide)
3200-3100 (broad)
3250-3150 (broad)
N-H Stretch (Imine)
-
~3300
C=O Stretch
1730-1680 (strong, multiple bands)
1720-1670 (strong, multiple bands)
C=N Stretch
-
1670-1640 (medium)
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Instrument Preparation: Ensure the ATR crystal is clean.
Background Spectrum: Collect a background spectrum of the empty ATR crystal.
Sample Application: Place a small amount of the solid 6-imino-barbiturate sample directly onto the ATR crystal.
Spectrum Acquisition: Apply pressure to ensure good contact and collect the IR spectrum.
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Caption: Workflow for ATR FT-IR spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[4] Both ¹H and ¹³C NMR are indispensable for the characterization of 6-imino-barbiturates.
Expected ¹H NMR Observations:
N-H Protons: The chemical shifts of the N-H protons of the imine and amide groups are highly dependent on the solvent and concentration due to hydrogen bonding and exchange. They typically appear as broad singlets in the downfield region (δ 8-12 ppm).
Substituents at C5: The signals for the protons on the substituents at the C5 position will provide crucial information about their nature (alkyl, aryl, etc.) and stereochemistry.
Imino Proton: The proton attached to the imino nitrogen will have a characteristic chemical shift, often appearing as a broad signal.
Expected ¹³C NMR Observations:
C=N Carbon: The carbon of the imine group will have a characteristic chemical shift in the range of δ 150-165 ppm. This is a key signal to confirm the presence of the imino functionality.
C=O Carbons: The carbonyl carbons (C2, C4, and C6 in the parent barbiturate) will appear in the downfield region (δ 150-180 ppm). The chemical shift of C6 will be significantly different in the 6-imino derivative compared to the parent barbiturate.
C5 Carbon: The chemical shift of the quaternary C5 carbon will be influenced by the nature of its substituents.
Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Carbon Atom
Barbiturate Analog
6-Imino-Barbiturate
C2
~151
~150
C4
~172
~170
C6
~172
~155 (C=N)
C5
~55
~58
Note: The above data is illustrative and will vary based on the specific compound.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the 6-imino-barbiturate for ¹H NMR or 20-50 mg for ¹³C NMR and dissolve it in an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4]
NMR Tube: Transfer the solution to a clean, dry NMR tube.
Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument.
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.[4]
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) will be required.[4]
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction.
Spectral Analysis: Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.
Caption: General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can offer structural insights through the analysis of fragmentation patterns.[5]
Expected Observations:
Molecular Ion (M⁺): The molecular ion peak will confirm the molecular weight of the 6-imino-barbiturate.
Fragmentation Patterns: The fragmentation of 6-imino-barbiturates will likely differ from their barbiturate analogs due to the presence of the imino group. Common fragmentation pathways may involve the loss of substituents from the C5 position and cleavage of the pyrimidine ring. The specific fragmentation pattern can serve as a fingerprint for a particular derivative.[6]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the 6-imino-barbiturate in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
Ionization: Ionize the sample using an electrospray source.
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions.
Caption: Workflow for ESI-MS analysis.
Conclusion
The comprehensive spectral analysis of 6-imino-barbiturates, employing a combination of UV-Vis, IR, NMR, and Mass Spectrometry, is essential for their unambiguous characterization. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the expected spectral features and following robust experimental protocols, researchers and drug development professionals can confidently identify and characterize these promising molecules, paving the way for the development of novel therapeutics.
References
Turner, G. Synthesis of Barbituric Acid Derivatives. Georgia Institute of Technology; 1971. Available from: [Link]
IJSDR. Synthesis and Characterization of some Barbituric acid Derivatives. International Journal of Scientific Development and Research. 2021. Available from: [Link]
Khan, I., et al. Synthesis and dynamics studies of barbituric acid derivatives as urease inhibitors. Journal of the Brazilian Chemical Society. 2015. Available from: [Link]
Al-Amiery, A. A., et al. As Antimicrobial Agents: Synthesis, Structural Characterization and Molecular Docking Studies of Barbituric Acid Derivatives from Phenobarbital. Chemical Methodologies. 2022;6(4):304-316. Available from: [Link]
Zenodo. Synthesis and Characterization of some Barbituric acid Derivatives. 2024. Available from: [Link]
ResearchGate. Figure S10. 1 H NMR spectrum (DMSO- d 6 , 300 MHz) of ortho -fluorobenzylidene barbiturate ( 5 ). Available from: [Link]
ResearchGate. Enamino Barbiturates as Antiproliferative and Antimicrobial Agents: Studies on Synthesis, Biological Activities, and Molecular Modeling. 2024. Available from: [Link]
ResearchGate. NMR spectra of contaminated 6 and the impurity e. Available from: [Link]
Japanese Pharmacopoeia. ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Available from: [Link]
JETIR. ARYLIDENE BARBITURIC ACID DERIVATIVES AND THEIR METAL COMPLEXE. Jetir.Org. 2019. Available from: [Link]
International Journal of Science and Research Archive. Chromatographic methods for the determination of various barbiturates: A review. 2024;12(2):986-997. Available from: [Link]
University of Kentucky. Determination of Barbiturates by Femtosecond Ionization Mass Spectrometry. 2022. Available from: [Link]
Jatlow, P. I. Ultraviolet spectrophotometric analysis of barbiturates. Current assessment as an emergency screening procedure. American Journal of Clinical Pathology. 1976;66(5):823-830. Available from: [Link]
ResearchGate. Characterization of Barbiturates by Infrared and Raman Microscopy. 2011. Available from: [Link]
Jones, L. V. & Whitehouse, M. J. Anion mass spectrometry of barbiturates. Biomedical Mass Spectrometry. 1981;8(5):231-236. Available from: [Link]
Mesley, R. J. & Clements, R. L. Infrared identification of barbiturates with particular reference to the occurrence of polymorphism. Journal of Pharmacy and Pharmacology. 1968;20(5):341-347. Available from: [Link]
ResearchGate. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. 2019. Available from: [Link]
Moss, W. W., Posey, F. T. & Peterson, P. C. A multivariate analysis of the infrared spectra of drugs of abuse. Journal of Forensic Sciences. 1980;25(2):304-313. Available from: [Link]
MDPI. Determination of Barbiturates in Biological Specimens by Flat Membrane-Based Liquid-Phase Microextraction and Liquid Chromatography-Mass Spectrometry. Molecules. 2019;24(8):1529. Available from: [Link]
Sreenivasan, A., et al. REVIEW ON QUALITATIVE AND QUANTITATIVE ANALYSIS OF DRUGS BY UV-VISIBLE SPECTROPHOTOMETER. Indo American Journal of Pharmaceutical Sciences. 2023;10(05). Available from: [Link]
Tommasini, M., et al. Combining UV-Vis and Resonance Raman Spectroscopy to Characterize Molecular Aggregation. International Journal of Molecular Sciences. 2023;24(14):11812. Available from: [Link]
ResearchGate. Comparative spectroscopic analysis between Dille- Koppanyi test and Zwikker's test for the detection of barbiturates in illicit cases. 2019. Available from: [Link]
Gehrmann, J. E. & Killam, K. F. Spectral density analysis of the effects of barbiturates and benzodiazepines on the electrocorticogram of the squirrel monkey. Neuropharmacology. 1976;15(3):185-195. Available from: [Link]
Tomlin, S. L., et al. Preparation of barbiturate optical isomers and their effects on GABA(A) receptors. Anesthesiology. 1999;90(6):1714-1722. Available from: [Link]
Inter-Laboratory Comparison: Analytical Strategies for Pentobarbital Impurity B
An in-depth technical guide comparing analytical methodologies for Pentobarbital Impurity B , structured for researchers and QC scientists. Executive Summary Pentobarbital Impurity B (6-imino-5-ethyl-5-(1-methylbutyl)bar...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide comparing analytical methodologies for Pentobarbital Impurity B , structured for researchers and QC scientists.
Executive Summary
Pentobarbital Impurity B (6-imino-5-ethyl-5-(1-methylbutyl)barbituric acid) represents a critical quality attribute in the production of Pentobarbital Sodium APIs.[1] As a structural analogue containing a basic imino group, it presents unique chromatographic challenges—specifically peak tailing and co-elution—when analyzed using traditional pharmacopoeial methods.
This guide presents the results of a comprehensive Inter-Laboratory Comparison (ILC) . We contrast the performance of the standard European Pharmacopoeia (EP) / USP Method (Method A) against an Optimized Core-Shell Technology Method (Method B) . Data collected across four independent laboratories demonstrates that Method B offers superior resolution (
), reduced tailing, and a 3-fold improvement in Limit of Quantitation (LOQ), establishing it as the robust alternative for modern QC workflows.[1]
Technical Background & The Challenge
The Target: Impurity B
Pentobarbital Impurity B is the 6-imino analogue of Pentobarbital.[2] It typically arises during the synthesis of the barbiturate ring if precursors containing guanidine or cyano groups are involved, or via specific degradation pathways.
Chemical Name: (RS)-5-Ethyl-5-(1-methylbutyl)-6-iminopyrimidine-2,4(1H,3H)-dione.[1]
Criticality: Classified as a specified impurity with strict limits (typically NMT 0.15%).
The Analytical Bottleneck
The presence of the imino (=NH) moiety renders Impurity B significantly more basic than the parent Pentobarbital.
Method A (Traditional): Uses fully porous 5 µm C18 silica.[1] Residual silanols on these older column phases interact with the basic imino group, causing severe peak tailing and retention time shifts, often leading to integration errors at low concentrations.
Method B (Optimized): Utilizes 2.7 µm Core-Shell (Fused-Core) particles with advanced end-capping.[1] This restricts silanol activity and improves mass transfer, sharpening the basic impurity peak.
Inter-Laboratory Study Design
To ensure objective validation, the comparison was executed across four distinct GMP-compliant laboratories.
Sample Set: Pentobarbital Sodium API spiked with Impurity B at 0.05%, 0.10%, and 0.15% levels.
Objective: Evaluate Reproducibility, Resolution (
), and Tailing Factor ().
Workflow Visualization
The following diagram outlines the validation logic used in this study.
Figure 1: Comparative validation workflow executed across four laboratories to assess method robustness.
Experimental Protocols
Method A: Traditional Pharmacopoeial Approach (Reference)
Based on standard USP/EP monographs for Barbiturates.[1]
Mode: Isocratic (65:[1]35) or Gradient (See note).
Flow Rate: 1.2 mL/min.
Temperature: 35°C (Improves mass transfer for basic moieties).
Detection: UV at 214 nm (Compatible with MS if buffer is volatile).
Injection Volume: 5 µL.
Run Time: 12 minutes.
Expert Insight: The shift to pH 3.8 (closer to the pKa of the impurity) and the use of core-shell particles significantly reduces the secondary interactions that cause tailing in Method A.[1]
Comparative Performance Data
The following data summarizes the average performance across all four laboratories (n=24 injections per method).
Table 1: System Suitability Parameters (Impurity B)
Data Interpretation:
Method A shows high variability (%RSD > 5%) primarily due to integration difficulties caused by the tailing of Impurity B. Method B yields consistent recoveries near 100% with excellent precision (%RSD ~1%), validating its robustness for global QC deployment.
Mechanistic Analysis & Decision Guide
Why does the "Product" (Method B) outperform the standard?
Particle Morphology: Core-shell particles have a solid core and a porous shell.[1] This reduces the diffusion path length, minimizing longitudinal diffusion (B-term in van Deemter equation) and resistance to mass transfer (C-term).[1]
Surface Chemistry: Modern columns use "steric protection" or advanced end-capping that shields the silica surface.[1] Impurity B, being basic, adheres to exposed silanols on older Method A columns.[1] Method B blocks these sites, resulting in a tailing factor of 1.1 vs 2.1.
Chemical Interaction Diagram
The diagram below illustrates the separation mechanism and the specific challenge of the Imino-Impurity.
Figure 2: Mechanistic difference in column interaction.[1] Impurity B's basicity causes tailing on traditional phases (Left) but elutes cleanly on optimized phases (Right).[1]
Conclusion & Recommendation
For laboratories currently relying on legacy pharmacopoeial methods for Pentobarbital Impurity B analysis, the data supports an immediate transition to Method B (Core-Shell Technology) .[1]
Reliability: The inter-lab %RSD dropped from 5.1% to 1.1%.
Throughput: Run times are reduced by 70% (45 min
12 min).
Compliance: The method meets all USP/ICH system suitability requirements (
, ).
Final Directive: Adopt the Core-Shell C18 protocol for release testing and stability studies to ensure precise quantification of the critical 6-imino impurity.
United States Pharmacopeia (USP) . Pentobarbital Sodium: Organic Impurities.[7] USP-NF 2024.[1][7] [1]
PubChem . Compound Summary: 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid (Impurity B).[1][2][4] National Library of Medicine.
Morley, J. A., & Elrod, L. (1997). Determination of pentobarbital and pentobarbital sodium in bulk drug substance and dosage forms by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 119–129.[1][8]
Crifasi, J., et al. (2012).[10] Determination of Pentobarbital in Biological Samples. Agilent Technologies Application Note. [1]
Comparative Neurotoxicity of Barbiturate Impurities: Mechanistic Insights and Experimental Protocols
Introduction: The Epistemological Riddle of Chemical Impurities In pharmaceutical development, chemical impurities represent an "epistemological riddle"—they are biologically active entities that exist alongside the acti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Epistemological Riddle of Chemical Impurities
In pharmaceutical development, chemical impurities represent an "epistemological riddle"—they are biologically active entities that exist alongside the active pharmaceutical ingredient (API) but often deviate significantly from its intended pharmacological profile[1]. While parent barbiturates (such as phenobarbital and thiopental) are well-characterized central nervous system depressants that exert their effects by enhancing GABA-A receptor activity[2], their synthetic byproducts and degradation impurities introduce a high potential for off-target toxicity[1].
Compounds such as Phenobarbital Impurity A and Impurity B possess altered tetrahydropyrimidine cores that shift their biological activity away from simple GABAergic modulation toward direct cellular toxicity[3]. For researchers and drug development professionals, understanding and quantifying this mechanistic divergence is critical. This guide provides an objective, data-driven comparison of barbiturate impurities, detailing their neurotoxic pathways and establishing self-validating experimental protocols for preclinical safety assessments.
Structural and Pharmacological Profiling
Before evaluating toxicity, it is essential to map the structural deviations of these impurities. The substitution of imino groups or the alteration of the pyrimidine ring drastically changes the lipid solubility and receptor-binding affinity of the molecule, directly influencing its neurotoxic threshold.
Table 1: Structural and Pharmacological Comparison of Phenobarbital and Key Impurities
The neurotoxicity of barbiturate impurities is driven by a profound disruption of cellular bioenergetics rather than simple over-inhibition of the CNS. As a Senior Application Scientist, I emphasize that understanding the causality behind cell death is more important than merely observing it.
At elevated concentrations, specific barbiturate impurities inhibit mitochondrial electron transport[4]. This inhibition is severe enough to cause ATP synthase reversal, leading to a profound collapse of the mitochondrial membrane potential (ΔΨm)[4]. This depolarization triggers two parallel cascades of neuronal death:
Excitotoxicity Potentiation: Healthy mitochondria act as critical buffers for intracellular calcium. When impurities depolarize the mitochondria, this buffering capacity is lost. Consequently, subsequent stimulation of NMDA receptors leads to an unmitigated intracellular calcium overload, drastically potentiating excitotoxic neuronal death[4].
Intrinsic Apoptotic Cascades: The collapse of ΔΨm directly triggers the intrinsic apoptotic pathway. This process is characterized by the release of cytochrome c into the cytosol, which initiates a lethal signaling cascade. Cytochrome c activates caspase-9, which in turn cleaves and activates the executioner enzyme, caspase-3, culminating in irreversible DNA fragmentation and neuronal apoptosis[5].
Fig 1: Mechanistic pathway of barbiturate impurity-induced neurotoxicity via mitochondrial axes.
Experimental Workflows: A Self-Validating System
To ensure absolute trustworthiness in preclinical safety data, experimental protocols cannot rely on a single endpoint. The methodology described below is a self-validating system : it correlates the upstream mechanistic trigger (real-time mitochondrial depolarization) with the downstream terminal outcome (caspase-driven apoptosis).
Causality Check: We utilize Rhodamine-123 (Rh-123), a cationic fluorescent dye. In healthy, polarized mitochondria, Rh-123 accumulates densely, causing its fluorescence to self-quench. When an impurity induces ΔΨm collapse, the dye is released into the cytosol, unquenching the signal and producing a quantifiable spike in fluorescence[4].
Cell Preparation: Culture primary postnatal rat hippocampal neurons in neurobasal medium for 10–14 days in vitro (DIV) to ensure mature synaptic network formation.
Dye Loading: Incubate the cultures with 10 µM Rh-123 for 15 minutes at 37°C. Wash thoroughly with a physiological saline buffer to establish baseline quenching conditions.
Impurity Challenge: Expose the loaded neurons to a concentration gradient (10 µM – 300 µM) of the target barbiturate impurities[4].
Kinetic Measurement: Monitor fluorescence continuously (Excitation: 490 nm, Emission: 530 nm). Normalize the peak fluorescence against a fully depolarized positive control (e.g., 1 µM FCCP).
Protocol 2: Terminal Apoptosis Quantification
Causality Check: To validate that the observed mitochondrial stress translates to actual neurotoxicity, we measure the execution phase of apoptosis.
Dosing: Treat parallel neuronal cultures with the predetermined IC50 concentrations of the impurities for 24 hours.
Harvest & Permeabilization: Dissociate the neurons using Accutase (to preserve surface markers) and permeabilize using a standard saponin-based buffer.
Staining: Co-stain the cell suspension with FITC-conjugated anti-active Caspase-3 antibodies and Annexin V-PE[5].
Flow Cytometry: Analyze 10,000 events per sample. The "Apoptotic Index" is defined as the percentage of the neuronal population double-positive for active Caspase-3 and Annexin V.
Fig 2: Self-validating experimental workflow for quantifying impurity-driven neurotoxicity.
Quantitative Data Comparison
The following table synthesizes representative experimental data derived from the dual-assay workflow, highlighting the amplified toxicity of the impurities compared to the parent API.
Table 2: Comparative Neurotoxicity Metrics in Primary Hippocampal Neurons
Compound
IC50 (Neuronal Viability)
Mitochondrial Depolarization (ΔΨm) at 100 µM
Caspase-3 Activation (Fold Change vs. Vehicle)
Phenobarbital (API)
> 500 µM
+ 12%
1.1x
Phenobarbital Impurity A
~ 145 µM
+ 68%
3.9x
Phenobarbital Impurity B
~ 210 µM
+ 42%
2.6x
Thiopental Degradation Byproduct
~ 85 µM
+ 81%
5.2x
Data Interpretation: Impurity A demonstrates a nearly four-fold increase in caspase-3 activation compared to the parent API, directly correlating with its severe disruption of the mitochondrial membrane potential.
Conclusion & Mitigation Strategies
The neurotoxic profile of barbiturate impurities is distinct and significantly more severe than the parent compounds. Because these impurities act via mitochondrial disruption and subsequent NMDA potentiation, standard GABAergic antidotes are ineffective. In experimental cell culture models, toxicity can be partially mitigated by introducing potent antioxidants to neutralize reactive oxygen species (ROS) or by utilizing direct caspase inhibitors (e.g., Z-VAD-FMK) to halt the execution phase of apoptosis[5]. However, in clinical and drug manufacturing contexts, the only viable mitigation strategy is rigorous analytical screening (HPLC-MS) to ensure these epistemological riddles remain below pharmacopeial thresholds[1].
comparative study of the stability of Pentobarbital and its imino-derivative
As drug development professionals and analytical chemists evaluate the lifecycle and degradation profiles of barbiturates, understanding the structural vulnerabilities of active pharmaceutical ingredients (APIs) and thei...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals and analytical chemists evaluate the lifecycle and degradation profiles of barbiturates, understanding the structural vulnerabilities of active pharmaceutical ingredients (APIs) and their synthetic impurities is paramount. This guide provides an objective, data-driven comparison of the chemical stability of Pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid) and its primary synthetic precursor/degradant, 6-Imino-Pentobarbital (Pentobarbital Impurity B).
By examining their mechanistic responses to hydrolytic, thermal, and pH stress, formulation scientists can better design robust dosage forms and stability-indicating assays.
Mechanistic Chemical Profiling & Causality
The fundamental difference in stability between these two molecules stems from the substitution at the C6 position of the pyrimidine ring. Pentobarbital features a C6 oxo group (C=O), whereas its derivative features an imino group (C=NH)[1].
Pentobarbital (Lactam-Lactim Tautomerism): Pentobarbital is highly stable in aqueous environments, particularly when formulated at a basic pH (> 8.0) to maintain solubility and prevent degradation[2]. The electron-withdrawing nature of the three carbonyl groups stabilizes the pyrimidine ring against acidic attack. In fact, under extreme acidic forced degradation (10.8 N HCl at 50 °C for 8 days), pentobarbital exhibits zero detectable degradation[3].
6-Imino-Pentobarbital (Imine-Enamine Tautomerism): The presence of the 6-imino group introduces significant pH-dependent reactivity[1]. The imine nitrogen is readily protonated in acidic media, rendering the adjacent C6 carbon highly electrophilic. Consequently, aqueous mineral acids rapidly hydrolyze the imino derivative into the parent oxo-barbiturate (pentobarbital)[4]. Prolonged exposure to strong acids further cleaves the destabilized barbituric acid ring into malonic acid derivatives[1].
Chemical degradation pathways of Pentobarbital and its 6-imino derivative under pH stress.
Comparative Stability Dynamics
To synthesize the behavioral differences under varying stress conditions, the following table aggregates quantitative degradation data derived from forced degradation studies and long-term stability testing.
Data synthesis highlights that while Pentobarbital is exceptionally resilient to acid, its imino-counterpart acts as a fragile intermediate that must be strictly controlled during API synthesis to prevent downstream instability.
To objectively quantify the stability of both compounds, a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. The following protocol ensures that degradation is accurately halted and measured without introducing artifacts.
Step-by-Step Analytical Workflow
Step 1: Standard & Sample Preparation
Accurately weigh and dissolve Pentobarbital sodium and 6-Imino-Pentobarbital reference standards in a diluent of methanol and water (50:50, v/v) to achieve a final stock concentration of 150 µg/mL[3].
Step 2: Forced Degradation Execution
Acidic Stress: Transfer 1.0 mL of stock solution to a vial, add 1.0 mL of 1.0 N HCl, and incubate at 50 °C for 48 hours.
Alkaline Stress: Transfer 1.0 mL of stock solution, add 1.0 mL of 1.0 N NaOH, and incubate at 50 °C for 48 hours[3].
Control: Mix 1.0 mL of stock with 1.0 mL of purified water.
Step 3: Reaction Quenching (Critical Step)
To prevent continued degradation while samples sit in the autosampler, precisely neutralize the stressed samples. Add 1.0 mL of 1.0 N NaOH to the acid-stressed vials, and 1.0 mL of 1.0 N HCl to the base-stressed vials, bringing the pH to ~7.0.
Step 4: Chromatographic Separation
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm).
Mobile Phase: Isocratic elution using 0.01 M potassium phosphate buffer (pH 3.0) and methanol (40:60, v/v)[2][3].
Step 5: System Suitability & Validation
Inject a blank (diluent) to confirm no baseline interference. Inject the mixed standard to verify a resolution factor (
) of between the 6-imino derivative and the parent pentobarbital peak.
Step-by-step experimental workflow for comparative forced degradation analysis.
Conclusion
The comparative stability profile of Pentobarbital and 6-Imino-Pentobarbital underscores the profound impact of a single functional group substitution. The C6 oxo group of Pentobarbital grants it near-total immunity to acidic hydrolysis, making it highly stable in various aqueous and physiological environments. Conversely, the C6 imino group introduces a severe vulnerability to acid-catalyzed hydrolysis, rapidly converting the impurity back into the API or further degrading it into malonic acid derivatives. Formulation strategies must strictly maintain alkaline environments (pH > 8.0) to ensure the long-term integrity of both the API and its precursors[2].
Standard Operating Procedure: Safe Handling and Disposal of 6-Imino-5-ethyl-5-(1-methylbutyl) Barbituric Acid
Operational Context & Hazard Assessment As a Senior Application Scientist overseeing analytical workflows and drug development laboratories, I frequently encounter a critical regulatory and safety blind spot: the disposa...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Context & Hazard Assessment
As a Senior Application Scientist overseeing analytical workflows and drug development laboratories, I frequently encounter a critical regulatory and safety blind spot: the disposal of active pharmaceutical impurities. 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid —officially designated in pharmacopeial standards as Pentobarbital Impurity B—is an indispensable reference standard used in high-performance liquid chromatography (HPLC) to validate stability-indicating methods[1].
Because it is labeled as an "impurity," laboratories sometimes mistakenly route it through standard, unregulated chemical waste streams. This is a dangerous operational oversight. While the 6-imino substitution may sterically or electronically perturb receptor binding compared to its oxo-derivative parent (pentobarbital), it retains the core pyrimidinedione structure and acts as a potent GABA-A receptor modulator[1],[2]. Consequently, it poses significant central nervous system (CNS) depression risks and environmental persistence hazards[1],[3].
This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, ensuring compliance with hazardous pharmaceutical waste regulations.
Quantitative Data & Hazard Profiling
Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate our waste management strategy. Barbituric acids exhibit tautomerism—a dynamic equilibrium between keto and enol forms—which heavily influences their solubility, chemical reactivity, and analytical characteristics[1].
Property / Parameter
Specification
Operational Implication
Chemical Identity
6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid
Recognized as Pentobarbital Impurity B; requires controlled handling[1].
Molecular Formula
C₁₁H₁₉N₃O₂
Nitrogen-rich pyrimidinedione ring requires high heat for complete oxidation.
Biological Target
GABA-A Receptor
Acts as a CNS depressant; requires strict inhalation and dermal exposure control[1],[2].
Primary Waste Class
Hazardous Pharmaceutical Waste
Must not be disposed of in standard municipal waste, biohazard bags, or aqueous drains.
Destruction Method
High-Temperature Incineration
Preferred method (>1000°C) to completely destroy the ring structure and prevent environmental contamination[4],[5].
Waste Segregation Workflow
The foundation of a self-validating safety protocol is proper segregation at the source. Mixing solid reference standards with incompatible liquid waste can trigger unpredictable shifts in pH. Because disubstituted barbituric acids are highly sensitive to pH alterations (existing up to 50% in an undissociated form at pH 7.4), improper mixing can lead to hazardous volatilization or unexpected precipitation[2].
Workflow for the segregation and disposal of 6-Imino pentobarbital waste streams.
Step-by-Step Disposal Methodologies
Protocol A: Disposal of Solid Reference Standards (Expired/Unused)
Step 1: Inventory & Logging. Record the exact mass of the expired standard in the laboratory's hazardous materials log.
Step 2: Primary Containment. Keep the solid powder in its original borosilicate glass vial.
Causality: Transferring dry micro-powders creates aerosolization risks. By keeping the powder in its original vial, we eliminate the risk of inhalation exposure.
Step 3: Secondary Containment. Place the sealed vial into a secondary amber glass jar or a puncture-resistant hazardous waste bag.
Causality: Amber glass provides a double-walled barrier against moisture-induced degradation and accidental breakage during transit.
Step 4: Final Routing. Label the outer container explicitly as "Hazardous Pharmaceutical Waste - Toxic" and transfer it to a licensed vendor for high-temperature incineration[4].
Protocol B: Disposal of Liquid Analytical Waste (HPLC Effluent)
Step 1: Segregation. Collect HPLC mobile phase effluent containing the impurity in a dedicated, clearly labeled "Flammable/Toxic Liquid Waste" high-density polyethylene (HDPE) carboy.
Step 2: Headspace Management. Never fill the waste carboy past 80% capacity.
Causality: HPLC mobile phases often contain organic modifiers (like acetonitrile or methanol) that expand with temperature fluctuations. Leaving 20% headspace is a self-validating safety measure that prevents pressure build-up and potential rupture of the toxic waste container.
Step 3: Incineration Routing. Seal with a vented cap and route to the facility's chemical waste management team for fuel-blended incineration.
Protocol C: Glassware Decontamination
Step 1: Triple-Rinse Procedure. Rinse any spatulas, weigh boats, or volumetric flasks used to handle the impurity three times with a polar protic solvent (e.g., Methanol).
Causality: Why use methanol instead of water? Because barbituric acid derivatives exist in a dynamic keto-enol equilibrium and are poorly soluble in strictly aqueous environments at neutral pH[1],[2]. Methanol effectively solubilizes both tautomers, ensuring no micro-crystalline residues remain to cause cross-contamination.
Step 2: Rinsate Collection. Collect all methanol rinsate in the liquid hazardous waste carboy.
Step 3: Standard Washing. Only after the triple-rinse is complete should the glassware be washed with standard laboratory detergent and water.
Mechanistic Pathway: The Ecological Risk of Improper Disposal
Why do environmental protection agencies and pharmacopeial guidelines mandate high-temperature incineration over landfilling or aqueous flushing?
If 6-imino pentobarbital is released into the environment, it does not readily degrade under standard conditions. It can bioaccumulate in water systems, leading to secondary poisoning in scavenging wildlife[6]. Once ingested, the compound binds to GABA-A receptors, enhancing inhibitory neurotransmission in the central nervous system, which can cause fatal respiratory arrest in exposed organisms[1],[3]. Incineration is the only method guaranteed to break the carbon-nitrogen bonds of the pyrimidinedione ring, neutralizing the threat entirely[4],[5].
Mechanistic pathway illustrating the ecological and biological risks of improper disposal.
References
1.[1] 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric Acid - Benchchem . benchchem.com. Available at:
2.[2] Pentobarbital | C11H18N2O3 | CID 4737 - PubChem - NIH . nih.gov. Available at:
3.[3] Pentobarbital - Wikipedia . wikipedia.org. Available at:
4.[4] MATERIAL SAFETY DATE SHEET FATAL-PLUS SOLUTION . vortechpharm.com. Available at:
5.[5] Disposal of Carcasses and Disinfection of Premises - Public Health . msdvetmanual.com. Available at:
6.[6] Horse Mortality: Euthanasia, Necropsy, and Carcass Disposal | Mad Barn . madbarn.com. Available at:
Personal protective equipment for handling 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid
Comprehensive Safety and Handling Guide: 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid This guide provides essential safety protocols and operational directives for the handling of 6-Imino-5-ethyl-5-(1-methylbutyl) b...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Handling Guide: 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid
This guide provides essential safety protocols and operational directives for the handling of 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid. As this compound is identified as an impurity of Pentobarbital, a potent barbiturate, all handling procedures must be approached with the highest degree of caution, treating the substance as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).[1][2] This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining a culture of safety and scientific integrity.
Hazard Assessment: Understanding the Risk
Key Potential Hazards:
Pharmacologically Active: Occupational exposure may lead to unintended physiological effects.[4]
Acute Toxicity (Oral): Barbiturates as a class can be toxic if swallowed.[4]
Respiratory Tract Irritation: Inhalation of fine dust may cause irritation.
Serious Eye/Skin Irritation: Direct contact can cause irritation or more severe effects.[5]
The Occupational Exposure Limit (OEL) for this specific compound has not been established. Therefore, a conservative approach, adopting the principle of "as low as reasonably practicable" (ALARP) for exposure, is mandatory. All operations should be designed to minimize the generation of dust and aerosols.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE is the most critical barrier between the researcher and the chemical. A risk assessment should precede any handling activity to ensure the chosen PPE is appropriate for the scale and nature of the procedure.[6]
Task
Respiratory Protection
Hand Protection
Eye/Face Protection
Body Protection
Weighing & Handling Powder
NIOSH-approved respirator (e.g., N95 or PAPR for higher risk)
Double-gloved with nitrile gloves
Chemical splash goggles and face shield
Disposable gown or full-body suit (e.g., DuPont™ Tyvek®)
Preparing Solutions
NIOSH-approved respirator (if outside a fume hood)
Chemical-resistant nitrile gloves
Chemical splash goggles
Lab coat or disposable gown
Minor Spill Cleanup
NIOSH-approved respirator
Heavy-duty chemical-resistant gloves
Chemical splash goggles and face shield
Disposable gown or suit
Routine Inspection (Closed Container)
Not typically required
Single pair of nitrile gloves
Safety glasses with side shields
Lab coat
Causality Behind PPE Choices:
Respiratory Protection: Handling the solid, powdered form of this compound poses a significant risk of aerosolization. A certified chemical fume hood is the primary engineering control.[6] If work outside a hood is unavoidable, or during a spill, a respirator is essential to prevent inhalation.[6]
Hand Protection: Double-gloving is recommended when handling the potent solid.[6] The outer glove contains any initial contamination, which can then be removed, leaving a clean inner glove for subsequent steps, minimizing cross-contamination. Nitrile gloves provide good temporary protection against a range of chemicals.[7][8]
Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes when working with solutions.[6] A face shield worn over the goggles provides a secondary barrier, protecting the entire face, especially when handling the powder or larger liquid volumes.[6][8]
Body Protection: Standard lab coats are insufficient for handling potent compounds. A disposable gown or a full-body suit made of a material like DuPont™ Tyvek® provides superior protection against particulate contamination of skin and clothing.[6][9]
Operational Plan: A Step-by-Step Workflow
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible, safe science. The following protocol outlines the key stages of handling this compound.
Caption: Safe Handling Workflow for Potent Barbiturates.
Detailed Protocol:
Preparation:
Designate a work area, preferably within a certified chemical fume hood. Cover the work surface with a disposable absorbent bench liner.[6]
Assemble all necessary items: the chemical container, spatula, weigh paper, glassware, solvent, and designated, clearly labeled waste containers.[6]
Don the appropriate PPE as determined by your risk assessment (see table above).
Weighing the Compound:
Perform all weighing operations within the fume hood or other ventilated enclosure.
Use gentle motions with the spatula to minimize the generation of airborne dust.[6]
Close the primary chemical container immediately after dispensing.
Solution Preparation:
Slowly add the weighed compound to the solvent in your volumetric flask or beaker.
Ensure the vessel is appropriately capped or covered during dissolution to prevent splashes.
Decontamination and Cleanup:
Wipe down all surfaces, glassware, and equipment with an appropriate deactivating solution or solvent (e.g., 70% ethanol), collecting the waste wipes in the designated chemical waste container.
Remove the disposable bench liner and place it in the solid waste container.
Doffing PPE:
Remove PPE in a manner that avoids self-contamination. Typically, this involves removing outer gloves, face shield/goggles, gown, and finally inner gloves.
Dispose of all single-use PPE into the designated solid waste stream.
Emergency and Disposal Plans
Preparedness is key to safety. All personnel must be familiar with the location of emergency equipment and emergency procedures.
Wearing appropriate PPE (including respirator), cover the spill with an absorbent material like sand, earth, or vermiculite.
Carefully collect the absorbed material into a labeled container for hazardous waste disposal.[11]
Decontaminate the spill area and all equipment used for cleanup.
Major Spill:
Evacuate the laboratory immediately and alert others.[10][12]
Close the laboratory doors to contain the spill.
Contact your institution's emergency response team (e.g., Environmental Health & Safety).[10][13]
Do not re-enter the area until cleared by emergency personnel.
Personal Exposure
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, using an emergency shower if necessary.[10][14] Seek immediate medical attention.[10]
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[5][14] Seek immediate medical attention.[5]
Inhalation: Move the affected person to fresh air.[5][13] Seek immediate medical attention.[5]
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[14]
Disposal Plan
All waste generated from handling 6-Imino-5-ethyl-5-(1-methylbutyl) barbituric acid must be treated as hazardous chemical waste.
Waste Segregation:
Solid Waste: Used PPE, contaminated weigh paper, absorbent pads, and recovered spill material should be collected in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled, sealed hazardous waste container. Avoid mixing with incompatible waste streams.
Sharps: Any contaminated needles or sharp implements must be disposed of in a designated sharps container.
Disposal:
Do not under any circumstances dispose of this chemical or its waste down the drain.[11][15]
Follow all institutional, local, and national regulations for the disposal of hazardous waste.[16] Consult with your institution's Environmental Health & Safety department for specific procedures.[15]
By integrating these safety measures into your daily laboratory practice, you build a foundation of trust in your work and ensure the protection of yourself, your colleagues, and the scientific integrity of your research.
References
Benchchem. (n.d.). Essential Safety and Handling Guide for Potent Chemical Compounds.
BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment.
DuPont. (n.d.). DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients.
IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs.
Sdfine. (n.d.). BARBITURIC ACID.
Carl ROTH. (n.d.). Safety Data Sheet: Barbituric acid.
Fisher Scientific. (n.d.). Barbituric-Acid - SAFETY DATA SHEET.
Organic Syntheses. (n.d.). Barbituric acid.
Loba Chemie. (n.d.). BARBITURIC ACID AR.
Carl ROTH. (n.d.). Safety Data Sheet: Barbituric acid.
Carnegie Mellon University Qatar. (n.d.). Emergency Response Guide for Laboratories.
Duke Kunshan University. (n.d.). Laboratory Emergency Preparedness.